molecular formula C8H6N2O2 B016737 4-Nitroindole CAS No. 4769-97-5

4-Nitroindole

カタログ番号: B016737
CAS番号: 4769-97-5
分子量: 162.15 g/mol
InChIキー: LAVZKLJDKGRZJG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Nitroindole, also known as this compound, is a useful research compound. Its molecular formula is C8H6N2O2 and its molecular weight is 162.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

4-nitro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-10(12)8-3-1-2-7-6(8)4-5-9-7/h1-5,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAVZKLJDKGRZJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2)C(=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60197243
Record name Indole, 4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60197243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4769-97-5
Record name 4-Nitroindole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4769-97-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Indole, 4-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004769975
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indole, 4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60197243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Nitro-1H-indole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4-Nitroindole: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 4769-97-5

This technical guide provides an in-depth overview of 4-nitroindole, a key heterocyclic compound utilized in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed information on its properties, synthesis, and its role as a precursor to various biologically active molecules.

Core Properties of this compound

This compound is a yellow to brown crystalline solid at room temperature.[1][2] Its chemical structure, characterized by an indole (B1671886) ring substituted with a nitro group at the fourth position, makes it a valuable intermediate in organic synthesis.[3]

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized in the table below for easy reference.

PropertyValueReference(s)
CAS Number 4769-97-5[1][2][4]
Molecular Formula C₈H₆N₂O₂[1][4]
Molecular Weight 162.15 g/mol [4][5]
Appearance Yellow to Brown Crystalline Solid/Powder[1][2]
Melting Point 205-207 °C[4]
Boiling Point 362.6 ± 15.0 °C at 760 mmHg[6]
Density 1.4 ± 0.1 g/cm³[6]
Solubility Soluble in Acetone, Dichloromethane, Ethyl Acetate, Methanol[1]
pKa 14.76 ± 0.30 (Predicted)[1]
LogP 1.87[6]

Synthesis and Reactivity

The synthesis of this compound can be achieved through various methods, with one notable approach being a modification of the Reissert indole synthesis.[6] This involves the cyclization of a substituted nitrophenyl derivative. Alternative routes include the Fischer indole synthesis starting from the appropriate nitrophenylhydrazine.[4]

The reactivity of the this compound scaffold is centered around the indole nucleus and the nitro group. The indole nitrogen can be alkylated or acylated, and the aromatic ring can undergo further substitution reactions. The nitro group can be reduced to an amino group, providing a key functional handle for the synthesis of a diverse range of derivatives. This versatility makes this compound a crucial building block for creating more complex molecules with potential therapeutic applications.[3]

Role in Drug Discovery and Development

This compound is a pivotal starting material for the synthesis of a multitude of compounds with significant biological activities.[7] Its derivatives have been investigated as:

  • Protein Kinase C (PKC) Inhibitors: As potential antiproliferative agents for cancer therapy.[5]

  • Cannabinoid Receptor 2 (CB2) Ligands: For the development of therapeutics targeting inflammatory and neuropathic pain.[5]

  • Calcitonin Gene-Related Peptide (CGRP) Receptor Antagonists: For the treatment of migraines.[5]

  • Anti-angiogenic Agents: To inhibit the formation of new blood vessels, a key process in tumor growth.[5]

  • Tryptophan Dioxygenase Inhibitors: As potential immunomodulators in cancer treatment.[5]

Experimental Protocols

While specific biological assay protocols for this compound itself are not widely published, its derivatives are frequently evaluated in various assays. Below is a representative experimental protocol for a Protein Kinase C (PKC) inhibition assay, a common application for compounds derived from this compound.

Experimental Protocol: In Vitro Protein Kinase C (PKC) Inhibition Assay

Objective: To determine the inhibitory activity of a test compound (derived from this compound) on PKC enzyme activity.

Materials:

  • Recombinant human PKC isoenzyme

  • PKC substrate peptide (e.g., myelin basic protein)

  • [γ-³²P]ATP

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂, 0.1 mg/mL phosphatidylserine, 20 µg/mL diacylglycerol)

  • Test compound stock solution (in DMSO)

  • 96-well filter plates

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the assay buffer, the PKC substrate peptide, and the diluted test compound.

  • Initiate the kinase reaction by adding the recombinant PKC enzyme and [γ-³²P]ATP.

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 15-30 minutes).

  • Terminate the reaction by adding a stop solution (e.g., 75 mM phosphoric acid).

  • Transfer the reaction mixture to a 96-well filter plate to capture the phosphorylated substrate.

  • Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³²P]ATP.

  • Add scintillation fluid to each well and quantify the amount of incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of PKC inhibition for each concentration of the test compound relative to a control (DMSO vehicle).

  • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate a representative signaling pathway targeted by derivatives of this compound and a general experimental workflow for assessing their biological activity.

G cluster_0 PKC Signaling Pathway PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC activates Substrate Substrate Proteins PKC->Substrate phosphorylates Response Cellular Response (e.g., Proliferation, Differentiation) Substrate->Response Nitroindole_Derivative This compound Derivative (PKC Inhibitor) Nitroindole_Derivative->PKC

Caption: Protein Kinase C (PKC) Signaling Pathway Inhibition.

G cluster_1 Experimental Workflow for Biological Activity Assessment Synthesis Synthesis of This compound Derivative Purification Purification and Characterization Synthesis->Purification Assay_Dev In Vitro Assay (e.g., Kinase Assay) Purification->Assay_Dev Screening Compound Screening (IC50 Determination) Assay_Dev->Screening Cell_Assay Cell-Based Assay (e.g., Proliferation Assay) Screening->Cell_Assay Data_Analysis Data Analysis and SAR Studies Cell_Assay->Data_Analysis Lead_Opt Lead Optimization Data_Analysis->Lead_Opt

Caption: Drug Discovery Workflow Using this compound Derivatives.

References

4-Nitroindole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Properties, Synthesis, and Biological Relevance of 4-Nitroindole for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in various research and development sectors. The document details its fundamental molecular and physical properties, provides a step-by-step experimental protocol for its synthesis, and explores its emerging role in oncology research, particularly in the context of c-Myc oncogene regulation.

Core Molecular and Physical Properties

This compound is a solid, crystalline compound, appearing as a yellow to brown powder.[1][2] Its molecular and physical characteristics are crucial for its application in organic synthesis and drug design.

PropertyValueSource(s)
Molecular Formula C₈H₆N₂O₂[1][3]
Molecular Weight 162.15 g/mol [1][3]
Melting Point 203-207 °C[2]
Appearance Yellow to brown crystalline powder[1][2]
Solubility Soluble in acetone, dichloromethane (B109758), ethyl acetate, and methanol.[2]
CAS Number 4769-97-5[1]

Experimental Protocol: Synthesis of this compound

The following protocol is a detailed method for the synthesis of this compound, adapted from a procedure published in Organic Syntheses.[1] This synthesis involves the preparation of an intermediate, ethyl N-(2-methyl-3-nitrophenyl)formimidate, followed by its cyclization to form this compound.

Part A: Synthesis of Ethyl N-(2-methyl-3-nitrophenyl)formimidate
  • Reaction Setup: In a 1-liter, one-necked, round-bottomed flask equipped with a Claisen condenser and a drying tube, combine 200 g (1.35 mol) of freshly distilled triethyl orthoformate, 1 g of p-toluenesulfonic acid, and 152 g (1 mol) of 2-methyl-3-nitroaniline.[1]

  • Reaction: Heat the solution to 120°C. Continuously distill off the ethanol (B145695) that forms over approximately 1 hour.[1]

  • Purification: Perform a fractional vacuum distillation of the residue. The imidate ester will be collected at 156–158°C/6 mm as a light-yellow oil that solidifies upon cooling (mp 57–58°C). The expected yield is approximately 184 g (88%).[1]

Part B: Synthesis of this compound
  • Preparation of Reagent: In a 200-mL beaker, dissolve 22 g (0.15 mol) of diethyl oxalate (B1200264) in 50 mL of dry dimethylformamide. While cooling and stirring vigorously, add 11 g (0.13 mol) of potassium ethoxide.[1]

  • Cyclization Reaction: Immediately (within a few seconds), pour the resulting solution into a 250-mL flask containing a solution of 20.8 g (0.10 mol) of ethyl N-(2-methyl-3-nitrophenyl)formimidate in 75 mL of dry dimethyl sulfoxide.[1]

  • Reaction Conditions: Stir the deep-red solution for 1 hour at approximately 40°C. The reaction can be monitored by TLC using dichloromethane as the eluent.[1]

  • Precipitation: Transfer the solution to a 1-liter beaker and add water while stirring to induce the smooth precipitation of this compound.[1]

  • Isolation and Purification: Filter the product and dry it to obtain a brownish-yellow solid. This crude product can be purified by sublimation at 170°C/0.5 mm or by recrystallization from methanol, ethanol, or acetonitrile (B52724) to yield yellow crystals with a melting point of 204–206°C. The final yield is approximately 11.5 g (71%).[1]

Biological Activity and Signaling Pathways

While this compound itself is primarily a synthetic intermediate, the broader class of nitroindoles, particularly 5-nitroindole (B16589) derivatives, has garnered significant interest in oncology for its potential to target the c-Myc oncogene.[4] The c-Myc protein is a transcription factor that is overexpressed in a majority of human cancers and plays a critical role in cell proliferation and survival.[4]

Derivatives of 5-nitroindole have been shown to bind to and stabilize G-quadruplex structures in the promoter region of the c-Myc gene.[2][4] This stabilization inhibits the transcription of the c-Myc gene, leading to a downregulation of the c-Myc protein.[2][4] The reduction in c-Myc levels disrupts the cell cycle, leading to cell cycle arrest and the induction of apoptosis.[2][4] Furthermore, some of these compounds have been observed to increase the intracellular concentration of reactive oxygen species (ROS), which contributes to their cytotoxic effects on cancer cells.[2][4]

Below is a diagram illustrating the proposed mechanism of action for 5-nitroindole derivatives in the downregulation of c-Myc expression.

G_Quadruplex_Inhibition Mechanism of c-Myc Downregulation by 5-Nitroindole Derivatives cluster_nucleus Cell Nucleus cluster_cytoplasm Cytoplasm 5_Nitroindole_Derivative 5-Nitroindole Derivative c_Myc_Promoter c-Myc Promoter (G-rich sequence) 5_Nitroindole_Derivative->c_Myc_Promoter Binds to ROS_Induction ROS Induction 5_Nitroindole_Derivative->ROS_Induction Induces G_Quadruplex G-Quadruplex (Stabilized) c_Myc_Promoter->G_Quadruplex Forms Transcription_Inhibition Transcription Inhibition G_Quadruplex->Transcription_Inhibition Leads to c_Myc_mRNA c-Myc mRNA (Reduced levels) Transcription_Inhibition->c_Myc_mRNA Results in c_Myc_Protein c-Myc Protein (Reduced levels) c_Myc_mRNA->c_Myc_Protein Translation Cell_Cycle_Arrest Cell Cycle Arrest c_Myc_Protein->Cell_Cycle_Arrest Induces Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Leads to Cytotoxicity Cytotoxicity Apoptosis->Cytotoxicity Contributes to ROS_Induction->Cytotoxicity Contributes to

Caption: Proposed signaling pathway of 5-nitroindole derivatives.

This guide serves as a foundational resource for professionals engaged in chemical synthesis and drug discovery. The provided data and protocols for this compound, along with the mechanistic insights into the biological activities of related nitroindole compounds, aim to facilitate further research and development in this promising area.

References

An In-depth Technical Guide to the Chemical and Physical Properties of 4-Nitroindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core chemical and physical properties of 4-nitroindole, a significant heterocyclic compound in medicinal chemistry and organic synthesis. It serves as a technical resource, consolidating key data, experimental protocols, and applications to support research and development endeavors.

Core Chemical and Physical Properties

This compound is a yellow crystalline solid.[1] Its fundamental properties are summarized below, providing a quantitative basis for its use in experimental settings.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₈H₆N₂O₂[2][3][4]
Molecular Weight 162.15 g/mol [2][3][4][5]
Melting Point 203-207 °C[2][6][7][8]
Boiling Point 362.6 ± 15.0 °C at 760 mmHg[2]
Density 1.4 ± 0.1 g/cm³[2]
Appearance Yellow Crystalline Solid[4]
pKa 14.76 ± 0.30 (Predicted)
Flash Point 173.1 °C
Vapor Pressure 3.98E-05 mmHg at 25°C
Refractive Index 1.723[1]

Table 2: Solubility and Chromatographic Properties

PropertyValueSource(s)
Solubility Soluble in Acetone, Dichloromethane (B109758), Ethyl Acetate, Methanol.
LogP 2.6[4][5]
TLC Rf Value 0.5 (in CH₂Cl₂)[9]

Table 3: Spectroscopic Data

PropertyDetailsSource(s)
UV-Vis Absorption The absorption spectrum extends into the visible range, further than other isomers like 3- and 5-nitroindole.[10]
1H NMR Spectrum available (400 MHz in DMSO-d6).[11]
IR, MS, 13C NMR Spectral data are available through resources like ChemicalBook.[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. The following sections outline key experimental protocols associated with this compound.

A common and practical synthesis of this compound is achieved through the Reissert indole (B1671886) synthesis mechanism.[9]

A. Preparation of Ethyl N-(2-methyl-3-nitrophenyl)formimidate:

  • Combine 2-methyl-3-nitroaniline, triethyl orthoformate, and an acid catalyst such as oxalic acid.[9][12]

  • Heat the solution to 120°C and continuously distill off the ethanol (B145695) formed over approximately 1 hour.[9]

  • Purify the residue via fractional vacuum distillation to yield the imidate ester as a light-yellow oil that solidifies upon cooling.[9]

B. Cyclization to this compound:

  • Prepare a complex by adding potassium ethoxide to a solution of diethyl oxalate (B1200264) in dry dimethylformamide (DMF) under cooling and vigorous stirring.[9]

  • Immediately pour this complex into a solution of the ethyl N-(2-methyl-3-nitrophenyl)formimidate in dry dimethyl sulfoxide (B87167) (DMSO).[9] Using DMSO helps prevent the precipitation of intermediate salts.[9]

  • Stir the resulting deep-red solution for 1 hour at approximately 40°C.[9] It is critical not to exceed this temperature to avoid the formation of by-products.[9][13]

  • Monitor the reaction's progress using Thin-Layer Chromatography (TLC) with dichloromethane as the mobile phase.[9]

  • Once the reaction is complete, transfer the solution to a beaker and add water while stirring to precipitate the this compound.[9]

  • Filter and dry the product to obtain a brownish-yellow solid.[9]

dot

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product A 2-Methyl-3-nitroaniline E Ethyl N-(2-methyl-3-nitrophenyl)formimidate A->E Heat, 120°C Distill Ethanol B Triethyl orthoformate B->E Heat, 120°C Distill Ethanol C Diethyl oxalate complex complex D Potassium ethoxide F This compound E->F complex->F Add to E in DMSO Stir at 40°C

Caption: Synthesis workflow for this compound.

Crude this compound can be purified to yield yellow crystals suitable for further use.[9]

  • Sublimation: Heat the crude solid at 170°C under a vacuum (0.5 mm) to obtain purified yellow crystals with a melting point of 204–205°C.[9]

  • Recrystallization: Alternatively, recrystallize the crude product from solvents such as methanol, ethanol, or acetonitrile (B52724) to yield brownish-yellow crystals with a melting point of 204–206°C.[9]

Reaction progress during synthesis can be monitored effectively using TLC.

  • Stationary Phase: Silica gel plate.

  • Mobile Phase: Dichloromethane (CH₂Cl₂).

  • Visualization: Develop the spots with an ethanolic solution of p-dimethylaminobenzaldehyde/HCl.

  • Results: The this compound product appears as a bright-red spot at an Rf of 0.5, while the starting imidate ester gives a yellow spot at an Rf of 0.6.[9]

To determine the molar absorption coefficient, a standard protocol can be followed.

  • Preparation: Prepare reference standards of this compound by dissolving the solid in a suitable solvent like 2-propanol to a known concentration (e.g., ~0.2 mg/mL).[10]

  • Measurement: Record the absorption spectrum over a range of 200–700 nm using a spectrophotometer.[10]

  • Calculation: Convert the absorbance values to molar absorption coefficients using the Beer-Lambert law. Ensure the peak absorbance remains below 1 to maintain linearity.[10]

Reactivity and Stability

Understanding the stability and reactivity of this compound is essential for its handling, storage, and application in synthesis.

  • Thermal Stability: this compound is generally stable under normal conditions.[13] However, by-products may form at elevated temperatures, such as those above 40°C during its synthesis.[9][13]

  • Storage: For long-term storage, it is recommended to keep the compound in a dark place, under an inert atmosphere, at room temperature. GoldBio suggests storing at 4-5°C and protecting from light.

  • Reactivity: this compound is a versatile intermediate in organic synthesis.[14] It serves as a reactant for the preparation of a wide range of biologically active molecules and complex heterocyclic systems.[3][15][14] This includes its use in synthesizing:

    • Tryptophan dioxygenase inhibitors[3][15]

    • Meridianin derivatives (protein kinase inhibitors)[3][15]

    • Anti-angiogenic agents[3][15]

    • Sodium-dependent glucose co-transporter 2 (SGLT2) inhibitors[3]

    • CGRP receptor antagonists[3][15]

    • CB2 cannabinoid receptor ligands[3][15]

    • 1,3,4,5-tetrahydropyrrolo-[4,3,2-de]quinoline[3][7][15]

dot

Forced_Degradation_Logic cluster_conditions Stress Conditions substance This compound Sample acid Acidic Hydrolysis (e.g., HCl) substance->acid base Basic Hydrolysis (e.g., NaOH) substance->base oxidative Oxidative Stress (e.g., H₂O₂) substance->oxidative thermal Thermal Stress (Heat) substance->thermal photo Photolytic Stress (UV/Vis Light) substance->photo analysis Analytical Monitoring (e.g., HPLC, LC-MS) acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis result Assess Degradation Pathways & Comparative Stability analysis->result

Caption: Logic for a forced degradation stability study.

Applications in Research and Drug Development

This compound is a key building block in the development of new chemical entities with therapeutic potential.[14] Its importance spans several domains of chemical and biological research.

  • Pharmaceutical Development: It is a crucial intermediate for synthesizing pharmaceuticals.[4][7][14] The indole scaffold is prevalent in many biologically active compounds, and the nitro group at the 4-position provides a reactive handle for further chemical modification.[16] It is used to prepare compounds for treating pain and inflammation and as potential anticancer immunomodulators.[3][7]

  • Biochemical Reagent: this compound is used as a biochemical reagent in life science research to study cellular processes and mechanisms of action.[2][14][17]

  • Materials Science: The unique electronic properties of this compound make it a candidate for exploration in the creation of advanced materials, such as polymers and coatings, and in the field of organic electronics.[14]

  • Analytical Chemistry: It can serve as a reagent in analytical methods like chromatography to aid in the detection of other substances.[14]

References

The Elusive Crystal Structure of 4-Nitroindole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

While 4-nitroindole is a valuable building block in medicinal chemistry and materials science, a comprehensive, publicly available, experimentally determined crystal structure remains elusive. This technical guide provides researchers, scientists, and drug development professionals with the known physicochemical properties of this compound and outlines a detailed experimental protocol for the determination of its crystal structure. The methodologies described herein are based on standard practices in single-crystal X-ray crystallography and are intended to serve as a roadmap for future research in this area.

Physicochemical Properties of this compound

A summary of the known physical and chemical properties of this compound is presented in Table 1. This data is crucial for the handling, storage, and design of crystallization experiments.

PropertyValue
Molecular Formula C₈H₆N₂O₂
Molecular Weight 162.15 g/mol [1][2]
Appearance Yellow Crystalline Solid[3]
Melting Point 205-207 °C[4][5]
Solubility Soluble in Acetone, Dichloromethane, Ethyl Acetate, Methanol[3]
CAS Number 4769-97-5[1][5][6]

Experimental Protocol for Crystal Structure Determination

The following sections detail the necessary steps to determine the single-crystal X-ray structure of this compound.

Crystal Growth

The initial and often most challenging step is the growth of high-quality single crystals suitable for X-ray diffraction. The choice of solvent and crystallization technique is critical.

a. Solvent Selection: Based on its known solubility, a variety of solvents should be screened. These include, but are not limited to:

  • Methanol

  • Ethanol

  • Acetonitrile

  • Ethyl acetate

  • Dichloromethane

  • Toluene

  • Mixtures of the above solvents

b. Crystallization Techniques: Several methods can be employed to induce crystallization:

  • Slow Evaporation: A saturated solution of this compound is prepared in a suitable solvent and left undisturbed in a loosely covered container. The slow evaporation of the solvent increases the concentration of the solute, leading to the formation of crystals.

  • Vapor Diffusion (Liquid-Liquid): A concentrated solution of this compound in a volatile solvent is placed in a small, open vial. This vial is then placed in a larger, sealed container with a less volatile solvent (the anti-solvent) in which this compound is poorly soluble. The vapor of the volatile solvent slowly diffuses into the anti-solvent, and the anti-solvent vapor diffuses into the this compound solution, gradually reducing its solubility and promoting crystal growth.

  • Cooling Crystallization: A saturated solution of this compound is prepared at an elevated temperature and then slowly cooled. The decrease in temperature reduces the solubility of the compound, leading to crystallization.

Single-Crystal X-ray Diffraction (SC-XRD)

Once suitable single crystals are obtained, the following steps are performed to collect and analyze the diffraction data.

a. Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully selected under a microscope and mounted on a goniometer head using a cryoprotectant (e.g., paratone-N oil) and a cryo-loop. The mounted crystal is then placed on the diffractometer.

b. Data Collection: The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. A modern single-crystal X-ray diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector) is used. The instrument bombards the crystal with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation). As the crystal is rotated, a series of diffraction images are collected.

c. Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the reflections. This is typically done using software provided with the diffractometer.

d. Structure Solution and Refinement: The processed data is then used to solve the crystal structure. This involves determining the positions of the atoms in the unit cell.

  • Structure Solution: Direct methods or Patterson methods are commonly used to obtain an initial model of the structure.

  • Structure Refinement: The initial model is then refined using a least-squares method to improve the agreement between the observed and calculated structure factors. The positions of the hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

Logical Workflow for Crystal Structure Determination

The overall process for determining the crystal structure of this compound is summarized in the following diagram.

G Workflow for Crystal Structure Determination of this compound cluster_synthesis Material Preparation cluster_crystalgrowth Crystal Growth cluster_xray X-ray Diffraction cluster_analysis Structure Analysis Synthesis Synthesis of this compound Purification Purification (Recrystallization/Sublimation) Synthesis->Purification SolventScreening Solvent Screening Purification->SolventScreening Crystallization Crystallization (Slow Evaporation, Vapor Diffusion, etc.) SolventScreening->Crystallization CrystalSelection Single Crystal Selection Crystallization->CrystalSelection Mounting Crystal Mounting CrystalSelection->Mounting DataCollection Data Collection (SC-XRD) Mounting->DataCollection DataProcessing Data Processing (Unit Cell, Space Group) DataCollection->DataProcessing StructureSolution Structure Solution (Direct Methods) DataProcessing->StructureSolution StructureRefinement Structure Refinement (Least-Squares) StructureSolution->StructureRefinement Validation Structure Validation (CIF) StructureRefinement->Validation

Caption: A flowchart illustrating the key stages in determining the crystal structure of this compound.

Conclusion

While the definitive crystal structure of this compound has not yet been reported in publicly accessible databases, this guide provides the necessary framework for its determination. The outlined protocols for crystal growth and single-crystal X-ray diffraction, along with the summarized physicochemical data, offer a solid foundation for researchers to undertake this important structural investigation. The elucidation of the precise three-dimensional arrangement of this compound in the solid state will undoubtedly contribute to a deeper understanding of its properties and facilitate its application in the development of novel pharmaceuticals and functional materials.

References

An In-depth Technical Guide to the Synthesis of 4-Nitroindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the primary synthetic routes to 4-nitroindole, a valuable building block in medicinal chemistry and materials science.[1][2] The document details reaction mechanisms, presents quantitative data, and offers detailed experimental protocols for researchers, scientists, and professionals in drug development.

Introduction

This compound is a key intermediate used in the synthesis of a wide range of biologically active compounds, including inhibitors of tryptophan dioxygenase for potential cancer immunotherapy, protein kinase C inhibitors, and CGRP receptor antagonists.[1][2] Its synthesis can be challenging due to the directing effects of the indole (B1671886) nucleus in electrophilic substitution reactions, which typically favor substitution at other positions. This guide explores the most effective methods for the targeted synthesis of the 4-nitro isomer.

Primary Synthetic Strategies

Several strategies have been developed for the synthesis of this compound. The most practical and widely cited methods involve constructing the indole ring from a pre-nitrated benzene (B151609) derivative. Direct nitration of indole itself is generally not a viable route for obtaining the 4-nitro isomer in high yield.

Synthesis via Reissert-type Reaction (Bergman Synthesis)

One of the most effective and well-documented methods for preparing this compound starts from 2-methyl-3-nitroaniline.[3] This multi-step synthesis parallels the classical Reissert indole synthesis and provides a good yield of the final product.[3]

Reaction Mechanism:

The synthesis proceeds in two main stages:

  • Formation of an Imidate Ester: 2-Methyl-3-nitroaniline is reacted with triethyl orthoformate in the presence of an acid catalyst (like p-toluenesulfonic acid) to form ethyl N-(2-methyl-3-nitrophenyl)formimidate. This step converts the primary amine into a formimidate, which is a key intermediate for the subsequent cyclization.[3]

  • Reductive Cyclization: The formimidate is then treated with a strong base, potassium ethoxide, in the presence of diethyl oxalate. The base deprotonates the methyl group, creating a carbanion that attacks the diethyl oxalate. A subsequent intramolecular condensation (cyclization) and elimination of ethanol (B145695) leads to the formation of the indole ring. The final product, this compound, is obtained after precipitation and purification.[3]

Reissert_Type_Mechanism cluster_reactants Step 1: Imidate Formation cluster_intermediate cluster_step2_reactants Step 2: Cyclization cluster_product R1 2-Methyl-3-nitroaniline I1 Ethyl N-(2-methyl-3-nitrophenyl)formimidate R1->I1 + Heat - Ethanol R2 Triethyl orthoformate R2->I1 + Heat - Ethanol Cat p-TsOH Cat->I1 + Heat - Ethanol P This compound I1->P 1. DMF/DMSO 2. H2O Workup R3 Diethyl oxalate R3->P 1. DMF/DMSO 2. H2O Workup R4 Potassium ethoxide R4->P 1. DMF/DMSO 2. H2O Workup Bartoli_Mechanism Nitroarene o-Substituted Nitroarene Grignard1 Vinyl Grignard (1 eq.) Nitroarene->Grignard1 Nitroso Nitrosoarene Intermediate Grignard1->Nitroso Addition Grignard2 Vinyl Grignard (1 eq.) Nitroso->Grignard2 Adduct Aza-oxy-allyl Anion Grignard2->Adduct Addition Rearranged Rearranged Intermediate Adduct->Rearranged [3,3]-Sigmatropic Rearrangement Cyclized Cyclized Intermediate Rearranged->Cyclized Cyclization Grignard3 Vinyl Grignard (1 eq.) Cyclized->Grignard3 Salt Dimagnesium Salt Grignard3->Salt Deprotonation Workup Acid Workup Salt->Workup Product Substituted Indole Workup->Product Aromatization

References

Spectroscopic Profile of 4-Nitroindole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 4-nitroindole (CAS: 4769-97-5), a crucial heterocyclic compound utilized in the synthesis of various biologically active molecules and therapeutic agents. Understanding its spectroscopic signature is fundamental for reaction monitoring, quality control, and structural elucidation in medicinal chemistry and drug development. This document summarizes its spectral characteristics, details the experimental protocols for data acquisition, and presents a logical workflow for its analysis.

Quantitative Spectroscopic Data

The following tables summarize the essential spectroscopic data for this compound, providing a clear reference for researchers.

Table 1: UV-Visible Absorption Data
ParameterValueSolvent
λmax (Maximum Absorbance) Broad peak, 300-400 nm2-Propanol

The absorption spectrum of this compound notably extends into the visible range, distinguishing it from several of its other isomers.[1]

Table 2: Nuclear Magnetic Resonance (NMR) Data

¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

Chemical Shift (δ) ppmAssignment
12.00N1-H
8.08H5
7.93H7
7.79H2
7.24H6
7.08H3

¹³C NMR Spectroscopic Data (Predicted)

Experimental ¹³C NMR data for this compound is not widely available in public databases. The following are predicted chemical shifts.

Chemical Shift (δ) ppmAssignment
141.2C4
139.1C7a
128.4C2
125.7C3a
121.2C6
117.1C5
114.9C7
102.3C3
Table 3: Mass Spectrometry (MS) Data

Electron Ionization (EI) Mass Spectrometry

m/z (mass-to-charge)AssignmentDescription
162[M]⁺Molecular Ion
132[M - NO]⁺Loss of Nitric Oxide
116[M - NO₂]⁺Loss of Nitrogen Dioxide

The molecular ion peak is typically the base peak in the spectrum.[1]

Fluorescence Spectroscopy

This compound is expected to be weakly fluorescent or non-fluorescent. The nitro group (-NO₂) is a well-known electron-withdrawing group that often quenches fluorescence through processes like enhanced intersystem crossing. While other indole (B1671886) derivatives, such as 4-cyanoindole, are known to be significantly fluorescent, the presence of the nitro moiety in this compound dramatically alters its photophysical properties.

Experimental Protocols

The following sections detail standardized methodologies for acquiring the spectroscopic data presented above.

UV-Visible (UV-Vis) Spectroscopy

This protocol outlines the measurement of the absorbance spectrum of this compound.

  • Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent, such as spectroscopic grade 2-propanol or ethanol. The concentration should be adjusted so that the maximum absorbance falls within the linear range of the spectrophotometer (typically 0.1 to 1.0 AU).

  • Instrumentation & Setup:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the pure solvent to serve as the blank reference.

    • Fill a second matched quartz cuvette with the this compound solution.

    • Set the instrument to scan a wavelength range of 200–700 nm to capture the full profile.[1]

  • Data Acquisition:

    • Perform a baseline correction or "auto-zero" with the blank cuvette in the sample beam path.

    • Place the sample cuvette in the beam path and acquire the absorption spectrum.

    • The resulting spectrum should be a plot of absorbance versus wavelength. Identify the wavelength of maximum absorbance (λmax).

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol describes the acquisition of ¹H and ¹³C NMR spectra.

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the this compound sample in about 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard NMR tube.

    • Ensure the sample is fully dissolved. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal reference (δ 0.00 ppm), although modern spectrometers can reference the residual solvent peak.

  • Instrumentation & Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Tune the spectrometer probe to the appropriate nucleus (¹H or ¹³C).

  • Data Acquisition:

    • For ¹H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters include the spectral width, acquisition time, and number of scans.

    • For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet. A greater number of scans will be required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum and perform a baseline correction.

    • Calibrate the chemical shift axis using the TMS or solvent reference signal.

    • Integrate the signals in the ¹H spectrum to determine the relative proton ratios.

Mass Spectrometry (MS)

This protocol details the analysis of this compound by mass spectrometry.

  • Sample Preparation & Introduction:

    • For analysis by Electron Ionization (EI), a solid probe or a direct insertion probe can be used. The sample is introduced into the ion source where it is heated and vaporized under high vacuum.

    • Alternatively, the sample can be dissolved in a volatile organic solvent and introduced via a gas chromatograph (GC-MS).

  • Ionization:

    • In the ion source, the vaporized sample molecules are bombarded with a high-energy beam of electrons (typically 70 eV).

    • This bombardment removes an electron from the molecule, generating a positively charged molecular ion ([M]⁺) and causing characteristic fragmentation.

  • Mass Analysis & Detection:

    • The resulting ions are accelerated by an electric field into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The analyzer separates the ions based on their mass-to-charge ratio (m/z).

    • A detector records the abundance of each ion. The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. Spectroscopic Analysis cluster_data 3. Data Interpretation cluster_conclusion 4. Final Characterization Prep This compound Sample Sol_NMR Dissolve in Deuterated Solvent (e.g., DMSO-d6) Prep->Sol_NMR Sol_UV Dissolve in UV-Vis Grade Solvent (e.g., 2-Propanol) Prep->Sol_UV Prep_MS Prepare for MS (Direct insertion or GC) Prep->Prep_MS NMR NMR Spectroscopy (¹H & ¹³C) Sol_NMR->NMR UV_Vis UV-Vis Spectroscopy Sol_UV->UV_Vis Fluorescence Fluorescence Spectroscopy Sol_UV->Fluorescence MS Mass Spectrometry (EI-MS) Prep_MS->MS Data_NMR Chemical Shifts (δ) Coupling (J) Integration NMR->Data_NMR Data_UV Max Absorbance (λmax) UV_Vis->Data_UV Data_Fluor Emission Profile (Quenching Observed) Fluorescence->Data_Fluor Data_MS Molecular Ion [M]⁺ Fragmentation Pattern MS->Data_MS Conclusion Structural Confirmation & Purity Assessment Data_NMR->Conclusion Data_UV->Conclusion Data_Fluor->Conclusion Data_MS->Conclusion

Caption: Workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Nitroindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-nitroindole. The information presented herein is intended to assist researchers in the accurate identification and characterization of this compound, which serves as a crucial building block in the synthesis of various biologically active molecules. This document details the characteristic chemical shifts, coupling constants, and signal multiplicities of the protons in this compound, supported by a summary of typical experimental protocols and a visual representation of the spin-spin coupling network.

¹H NMR Spectral Data of this compound

The ¹H NMR spectrum of this compound, typically recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), reveals distinct signals corresponding to the six protons of the molecule. The electron-withdrawing nature of the nitro group at the C4 position significantly influences the chemical shifts of the protons on the benzene (B151609) ring, leading to a characteristic downfield shift of these signals. The pyrrole (B145914) ring protons also exhibit predictable chemical shifts.

A summary of the ¹H NMR spectral data for this compound is presented in the table below. This data has been compiled from typical spectra recorded at 400 MHz.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1 (N-H)~12.0Broad Singlet-
H-5~8.10Doublet~8.0
H-6~7.40Triplet~8.0
H-7~7.95Doublet~8.0
H-2~7.80Triplet~2.5
H-3~6.90Doublet of doublets~2.5, ~1.0

Interpretation of the Spectrum

The ¹H NMR spectrum of this compound displays characteristic features that allow for the unambiguous assignment of each proton.

  • N-H Proton (H-1): The proton attached to the nitrogen atom of the indole (B1671886) ring typically appears as a broad singlet in the most downfield region of the spectrum, around 12.0 ppm. Its broadness is a result of quadrupole broadening from the adjacent nitrogen atom and potential hydrogen exchange.

  • Benzene Ring Protons (H-5, H-6, H-7): The protons on the benzene portion of the indole ring are significantly affected by the C4-nitro group.

    • H-5 and H-7: These protons are ortho and para to the electron-withdrawing nitro group, respectively, and are thus deshielded, appearing at approximately 8.10 ppm and 7.95 ppm. They both appear as doublets due to coupling with the adjacent H-6 proton.

    • H-6: This proton is meta to the nitro group and is found at a relatively upfield position around 7.40 ppm. It appears as a triplet due to coupling with both H-5 and H-7.

  • Pyrrole Ring Protons (H-2, H-3):

    • H-2: This proton is adjacent to the nitrogen atom and appears as a triplet around 7.80 ppm, with coupling to the H-3 and H-1 protons.

    • H-3: This proton is coupled to both H-2 and the N-H proton, resulting in a doublet of doublets at approximately 6.90 ppm.

Experimental Protocols

The acquisition of a high-quality ¹H NMR spectrum of this compound requires adherence to standard experimental procedures. Below is a typical protocol for sample preparation and instrument parameters.

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.

  • Transfer the solution to a standard 5 mm NMR tube. Ensure the solution is free of any solid particles.

NMR Instrument Parameters:

  • Spectrometer: A 400 MHz NMR spectrometer equipped with a standard proton probe.

  • Solvent: DMSO-d₆

  • Temperature: Standard probe temperature (e.g., 298 K).

  • Pulse Sequence: A standard single-pulse experiment (e.g., zg30).

  • Number of Scans: Typically 16 to 64 scans are sufficient to obtain a good signal-to-noise ratio.

  • Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.

  • Referencing: The chemical shifts are referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

Visualization of Spin-Spin Coupling

The connectivity and coupling relationships between the protons of this compound can be visualized using a logical diagram. The following diagram, generated using the DOT language, illustrates the key ³J (three-bond) couplings that give rise to the observed splitting patterns in the ¹H NMR spectrum.

Caption: Spin-spin coupling network in this compound.

An In-depth Technical Guide to the FT-IR Spectrum of 4-Nitroindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 4-nitroindole, a crucial molecule in various research and development sectors. Understanding its vibrational properties through FT-IR spectroscopy is fundamental for structural elucidation, purity assessment, and monitoring chemical reactions. This document details the characteristic vibrational modes, presents a summary of quantitative data, and outlines a standard experimental protocol.

Introduction to FT-IR Spectroscopy of this compound

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the molecular structure of compounds.[1][2] When a molecule like this compound is exposed to infrared radiation, its covalent bonds vibrate at specific frequencies, resulting in the absorption of energy.[3] An FT-IR spectrum plots the absorbed energy (as transmittance or absorbance) against the wavenumber (in cm⁻¹), creating a unique "fingerprint" of the molecule.[3][4]

The this compound molecule (C₈H₆N₂O₂) combines an indole (B1671886) bicyclic structure with a nitro (-NO₂) functional group. Its FT-IR spectrum is characterized by vibrations arising from the indole ring (N-H, C-H, C=C, and C-N bonds) and the prominent stretching modes of the nitro group.

Experimental Protocol: Acquiring the FT-IR Spectrum

A standard methodology for obtaining the FT-IR spectrum of a solid sample like this compound is outlined below.

Objective: To obtain a high-quality mid-infrared spectrum (4000-400 cm⁻¹) of solid this compound for structural analysis.

Materials:

  • This compound sample (>98% purity)[5][6]

  • Potassium bromide (KBr), spectroscopy grade, desiccated

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • FT-IR spectrometer

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly dry the KBr powder in an oven to remove any residual moisture, as water exhibits a broad O-H absorption band that can interfere with the spectrum.[1]

    • Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of the dry KBr powder.

    • Grind the mixture in an agate mortar and pestle until a fine, homogeneous powder is obtained. This minimizes light scattering.

    • Transfer the powder to the pellet-forming die.

    • Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Collect a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

    • Collect the sample spectrum. Typically, 32 or 64 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is typically recorded in the mid-IR range of 4000 cm⁻¹ to 400 cm⁻¹.

FT-IR Spectrum Analysis of this compound

The FT-IR spectrum of this compound can be divided into distinct regions corresponding to the vibrations of its specific functional groups. The region above 1500 cm⁻¹ is typically used for identifying functional groups, while the more complex region below 1500 cm⁻¹, known as the fingerprint region, is unique to the molecule as a whole.[3][4]

Data Presentation: Vibrational Mode Assignments

The following table summarizes the principal vibrational frequencies observed in the FT-IR spectrum of this compound and their corresponding assignments.

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
~3406Strong, SharpN-H stretching (indole ring)
3100 - 3000MediumAromatic C-H stretching
~1616MediumC=C aromatic ring stretching
~1550 - 1475StrongAsymmetric NO₂ stretching
~1456MediumC-C ring stretching
~1360 - 1290StrongSymmetric NO₂ stretching
~1336MediumC-H in-plane bending
~740StrongC-H out-of-plane bending (ortho-disubstituted pattern)

Note: The exact peak positions can vary slightly depending on the sample preparation method and the physical state of the sample.

Detailed Interpretation of Vibrational Modes

A. Indole Ring Vibrations

  • N-H Stretching: A sharp, strong absorption band is typically observed around 3406 cm⁻¹ corresponding to the N-H stretching vibration of the indole ring.[7] The sharpness of this peak distinguishes it from the broader O-H peaks.[8]

  • Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic rings (benzene and pyrrole) appear in the region of 3100-3000 cm⁻¹.

  • C=C and C-C Ring Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic system are found at medium intensities around 1616 cm⁻¹ and 1456 cm⁻¹.[7] These bands are characteristic of aromatic compounds.[4]

  • C-H Bending: Out-of-plane bending vibrations for the aromatic C-H bonds are highly characteristic of the substitution pattern. For this compound, a strong peak around 740 cm⁻¹ is indicative of the ortho-disubstituted pattern on the benzene (B151609) portion of the indole ring. In-plane C-H bending modes can be observed at lower wavenumbers, such as ~1336 cm⁻¹.[7]

B. Nitro Group (NO₂) Vibrations

The nitro group is the most prominent feature in the spectrum due to the large change in dipole moment during its vibrations, leading to very strong absorption bands.

  • Asymmetric NO₂ Stretching: A very strong absorption band is found in the range of 1550-1475 cm⁻¹ for aromatic nitro compounds.[9] This is one of the most characteristic peaks for identifying the presence of a nitro group.

  • Symmetric NO₂ Stretching: A second strong band, corresponding to the symmetric stretching of the N-O bonds, appears at a lower frequency, typically between 1360-1290 cm⁻¹.[9] The presence of both strong asymmetric and symmetric stretching bands is conclusive evidence for the nitro functional group.

Workflow for FT-IR Spectral Analysis

The logical flow from sample preparation to final structural confirmation can be visualized as follows.

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_output Results Sample This compound (Solid Sample) Mixing Grinding & Mixing Sample->Mixing KBr KBr Powder (Spectroscopy Grade) KBr->Mixing Pellet Pellet Pressing Mixing->Pellet Measurement FT-IR Measurement (4000-400 cm⁻¹) Pellet->Measurement Processing Data Processing (Background Subtraction) Measurement->Processing Spectrum FT-IR Spectrum Processing->Spectrum Interpretation Spectral Interpretation Confirmation Structural Confirmation Interpretation->Confirmation Spectrum->Interpretation

Caption: Workflow for FT-IR analysis of this compound.

Conclusion

The FT-IR spectrum of this compound provides a wealth of structural information. The key identifying features are the sharp N-H stretch of the indole ring around 3406 cm⁻¹ and, most significantly, the two strong absorption bands corresponding to the asymmetric (~1550-1475 cm⁻¹) and symmetric (~1360-1290 cm⁻¹) stretching vibrations of the nitro group.[9] Additional bands related to aromatic C-H and C=C stretching further confirm the indole structure. This detailed spectral analysis serves as a reliable method for the identification and characterization of this compound in various scientific and industrial applications.

References

4-nitroindole mass spectrometry fragmentation pattern

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mass Spectrometry Fragmentation of 4-Nitroindole

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (C₈H₆N₂O₂) is a significant heterocyclic compound utilized as a building block in the synthesis of various biologically active molecules and pharmaceutical agents. Understanding its behavior under mass spectrometric analysis is crucial for its identification, characterization, and quality control in complex matrices. This guide provides a detailed overview of the core fragmentation patterns of this compound, primarily under Electron Ionization (EI), based on established fragmentation principles of nitroaromatic compounds and indole (B1671886) derivatives.

Core Fragmentation Pathways

Under electron ionization, this compound (Molecular Weight: 162.15 g/mol ) undergoes several characteristic fragmentation reactions. The molecular ion [M]•+ is typically observed at m/z 162. The fragmentation is dominated by reactions involving the nitro group, often followed by the breakdown of the heterocyclic indole ring structure.

The primary fragmentation pathways include:

  • Loss of Nitrogen Dioxide (•NO₂): A common fragmentation for nitroaromatic compounds, leading to the formation of an ion at m/z 116.

  • Loss of Nitric Oxide (•NO): This pathway proceeds via a nitro-to-nitrite rearrangement ([O=N-O]•+) within the molecular ion, followed by the loss of •NO, resulting in an ion at m/z 132.

  • Loss of Carbon Monoxide (CO): Following the loss of •NO, the resulting ion at m/z 132 can further lose a molecule of carbon monoxide to yield an ion at m/z 104.

  • Loss of Hydrogen Cyanide (HCN): A characteristic fragmentation of the indole ring, which can occur from various fragment ions, such as the loss of HCN from the [M-NO₂]•+ ion to produce a fragment at m/z 89.

Quantitative Data Summary

The principal ions observed in the electron ionization mass spectrum of this compound are summarized below. The relative intensities can vary depending on the specific instrument and conditions used.

m/zProposed Ion/FragmentFormulaNotes
162[M]•+ (Molecular Ion)[C₈H₆N₂O₂]•+The parent ion of this compound.
132[M - NO]•+[C₈H₆NO]•+Formed via nitro-nitrite rearrangement followed by loss of •NO.[1][2]
116[M - NO₂]•+[C₈H₆N]•+Results from the direct cleavage and loss of a nitrogen dioxide radical.[1][2]
104[M - NO - CO]•+[C₇H₆N]•+Arises from the subsequent loss of CO from the m/z 132 fragment.
89[M - NO₂ - HCN]•+[C₇H₅]•+Characteristic loss of HCN from the indole ring structure after initial loss of the nitro group.

Visualization of Fragmentation Pathways

The logical flow of the fragmentation process can be visualized to better understand the relationships between the precursor and product ions.

G cluster_main Primary Fragmentation cluster_secondary Secondary Fragmentation 162 [C₈H₆N₂O₂]•+ m/z = 162 (Molecular Ion) 132 [C₈H₆NO]•+ m/z = 132 162->132 - •NO 116 [C₈H₆N]•+ m/z = 116 162->116 - •NO₂ 104 [C₇H₆N]•+ m/z = 104 132->104 - CO 89 [C₇H₅]•+ m/z = 89 116->89 - HCN

Fragmentation pathway of this compound.

A more detailed visualization including the key nitro-nitrite rearrangement step is provided below.

G MolIon This compound [M]•+ m/z = 162 Rearrangement Nitro-Nitrite Rearrangement Intermediate MolIon->Rearrangement Isomerization Frag116 [M - NO₂]•+ m/z = 116 MolIon->Frag116 - •NO₂ Frag132 [M - NO]•+ m/z = 132 Rearrangement->Frag132 - •NO Frag104 [M - NO - CO]•+ m/z = 104 Frag132->Frag104 - CO

Mechanism involving nitro-nitrite rearrangement.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

The data described herein are typically obtained using a standard protocol for Electron Ionization Mass Spectrometry, often coupled with a Gas Chromatography (GC-MS) system for sample introduction.

Objective: To generate a reproducible mass spectrum of this compound showing the molecular ion and characteristic fragment ions.

Methodology:

  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., methanol, acetonitrile, or ethyl acetate) at a concentration of approximately 10-100 µg/mL.

  • Sample Introduction:

    • GC-MS: A 1 µL aliquot of the sample is injected into the gas chromatograph. The GC column (e.g., a non-polar DB-5ms or similar) separates the analyte from the solvent and any impurities. The oven temperature program is optimized to ensure elution of this compound as a sharp peak.

    • Direct Insertion Probe: Alternatively, a small amount of solid this compound can be placed on a direct insertion probe, which is then heated under vacuum to volatilize the sample directly into the ion source.

  • Ion Source:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV. This standard energy is used to generate reproducible fragmentation patterns that are comparable to library spectra.[3][4][5]

    • Source Temperature: Typically maintained between 200-250 °C to ensure the sample remains in the gas phase without thermal degradation.

  • Mass Analyzer:

    • Analyzer Type: Quadrupole, Time-of-Flight (TOF), or Magnetic Sector.

    • Mass Range: Scanned from m/z 40 to 200 to cover the molecular ion and all expected fragments.

  • Data Acquisition: The detector records the abundance of ions at each mass-to-charge ratio, generating the mass spectrum. The data system software is used to plot the relative abundance of ions versus m/z.

Conclusion

The mass spectrometry fragmentation of this compound is characterized by distinct losses from the nitro group, leading to key fragments at m/z 132 ([M-NO]•+) and m/z 116 ([M-NO₂]•+). Subsequent fragmentation involves the breakdown of the core indole structure. The predictable nature of these pathways allows for confident identification of this compound in complex mixtures and serves as a basis for the structural elucidation of related nitro-containing indole derivatives.

References

The Versatile Scaffold: A Technical Guide to the Key Uses and Applications of 4-Nitroindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitroindole, a heterocyclic aromatic organic compound, has emerged as a crucial building block in the landscape of chemical synthesis and drug discovery. Its indole (B1671886) core, substituted with a nitro group at the fourth position, imparts unique electronic properties and reactivity, making it a versatile precursor for a diverse array of complex molecules. This technical guide provides an in-depth exploration of the core applications of this compound, detailing its role in the synthesis of bioactive compounds, its utility in materials science, and its application as a valuable research tool. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and materials science.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in synthesis and material design. Key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₈H₆N₂O₂[1]
Molecular Weight 162.15 g/mol [1]
Appearance Brown crystalline powder[1]
Melting Point 205-207 °C[2]
Purity (HPLC) ≥ 98%[1]
CAS Number 4769-97-5[1]
Storage Conditions 0-8 °C, Protect from light[1][3]

Core Applications of this compound

Keystone in Organic Synthesis and Medicinal Chemistry

This compound serves as a pivotal intermediate in the synthesis of a multitude of biologically active molecules. The nitro group can be readily reduced to an amino group, providing a handle for further functionalization, or it can act as a directing group in various chemical transformations.

Tryptophan 2,3-dioxygenase (TDO) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the kynurenine (B1673888) pathway of tryptophan metabolism. Overexpression of TDO is implicated in creating an immunosuppressive tumor microenvironment. Consequently, TDO inhibitors are actively being pursued as cancer immunotherapies. This compound derivatives have shown promise in this area.

Signaling Pathway of Tryptophan 2,3-Dioxygenase (TDO)

TDO_pathway Tryptophan Tryptophan TDO Tryptophan 2,3-dioxygenase (TDO) Tryptophan->TDO substrate Kynurenine Kynurenine TDO->Kynurenine catalysis Immune_Suppression Tumor Immune Evasion (T-cell apoptosis, Treg induction) Kynurenine->Immune_Suppression activation TDO_Inhibitor This compound-derived TDO Inhibitor TDO_Inhibitor->TDO inhibition Tumor_Growth Tumor Growth Immune_Suppression->Tumor_Growth promotes CGRP_pathway CGRP CGRP CGRP_Receptor CGRP Receptor (CLR/RAMP1) CGRP->CGRP_Receptor binds G_Protein Gαs Protein CGRP_Receptor->G_Protein activates AC Adenylyl Cyclase (AC) G_Protein->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Vasodilation Vasodilation & Neurogenic Inflammation (Migraine Pain) PKA->Vasodilation leads to CGRP_Antagonist This compound-derived CGRP Antagonist CGRP_Antagonist->CGRP_Receptor blocks polymer_workflow start Start step1 Functionalization of This compound (e.g., reduction to 4-aminoindole) start->step1 step2 Reaction with a comonomer (e.g., a diacyl chloride) step1->step2 step3 Polycondensation Reaction step2->step3 step4 Polymer Precipitation and Purification step3->step4 step5 Characterization of the Polymer (e.g., FT-IR, NMR, GPC) step4->step5 end End step5->end cMyc_pathway cMyc_promoter c-Myc Promoter (NHE III1 region) G_quadruplex G-Quadruplex Formation cMyc_promoter->G_quadruplex forms Transcription_Factors Transcription Factors (e.g., SP1) cMyc_promoter->Transcription_Factors binds to Transcription c-Myc Transcription G_quadruplex->Transcription represses Transcription_Factors->Transcription activates cMyc_protein c-Myc Protein Transcription->cMyc_protein leads to Cell_Proliferation Cell Proliferation cMyc_protein->Cell_Proliferation promotes G4_Binder Nitroindole-derived G4 Binder G4_Binder->G_quadruplex stabilizes

References

The Discovery and Significance of 4-Nitroindole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole (B1671886) scaffold is a cornerstone in medicinal chemistry, and the introduction of a nitro group, particularly at the 4-position, gives rise to a class of compounds with significant and diverse biological activities. This technical guide provides a comprehensive overview of the discovery, synthesis, and profound significance of 4-nitroindole derivatives, with a particular focus on their applications in oncology. This document details key synthetic methodologies, presents quantitative biological data, and outlines experimental protocols for the evaluation of these compounds. Furthermore, it visually elucidates the intricate signaling pathways modulated by this compound derivatives through detailed diagrams, offering a valuable resource for researchers in the field of drug discovery and development.

Discovery and Historical Context

The chemistry of indoles dates back to the mid-19th century, with the initial investigations centered around the natural dye indigo. The first successful synthesis of the parent indole molecule was achieved in 1866 through the zinc distillation of oxindole. The exploration of substituted indoles, including nitroindoles, followed as synthetic methodologies became more sophisticated.

Early preparations of this compound were of limited practical value. A significant advancement came with the development of a synthesis method that parallels the Reissert indole synthesis, which has become a reliable and scalable route to this important intermediate.[1] Over the years, various other synthetic strategies, such as the Fischer indole synthesis and the Batcho-Leimgruber synthesis, have been adapted for the preparation of nitroindoles, providing access to a wide range of derivatives.[2] The this compound core serves as a versatile building block for the synthesis of more complex molecules with diverse biological functions.[3]

Synthesis of this compound and Its Derivatives

The synthesis of this compound and its derivatives is crucial for exploring their biological potential. Several methods have been developed, with the Reissert-based synthesis being a prominent and well-documented procedure.

General Synthetic Routes

Several key synthetic strategies are employed for the synthesis of nitroindoles:

  • Reissert-based Synthesis: This is a widely used method for the preparation of 4-nitroindoles. It involves the reaction of an N-(2-methyl-3-nitrophenyl)formimidate with diethyl oxalate (B1200264) in the presence of a strong base like potassium ethoxide.[1][2]

  • Fischer Indole Synthesis: This classic method involves the acid-catalyzed cyclization of a phenylhydrazone. For nitroindoles, a nitrophenylhydrazine (B1144169) is condensed with an appropriate aldehyde or ketone.[2]

  • Batcho-Leimgruber Indole Synthesis: This method allows for the synthesis of substituted indoles from o-nitrotoluenes. It has been applied to the synthesis of (4-nitro-1H-indol-6-yl)phosphonic acid derivatives.

  • Regioselective Nitration: Direct nitration of the indole ring can be challenging due to the sensitivity of the indole nucleus. However, methods for the regioselective nitration of indoles at the 3-position under non-acidic conditions have been developed.[4]

Detailed Experimental Protocol: Synthesis of this compound

The following protocol is adapted from Organic Syntheses and provides a reliable method for the laboratory-scale preparation of this compound.[1]

Step A: Ethyl N-(2-methyl-3-nitrophenyl)formimidate

  • A 1-L, one-necked, round-bottomed flask is equipped with a Claisen condenser and a drying tube.

  • The flask is charged with 200 g (1.35 mol) of freshly distilled triethyl orthoformate, 1 g of p-toluenesulfonic acid, and 152 g (1 mol) of 2-methyl-3-nitroaniline.

  • The solution is heated to 120°C, and the ethanol (B145695) formed during the reaction is continuously distilled off over approximately 1 hour.

  • The residue is subjected to fractional vacuum distillation to yield ethyl N-(2-methyl-3-nitrophenyl)formimidate as a light-yellow oil that solidifies on standing. (Yield: 88%, mp 57–58°C).

Step B: this compound

  • In a 200-mL beaker, a solution of 22 g (0.15 mol) of diethyl oxalate in 50 mL of dry dimethylformamide is prepared.

  • While cooling and with vigorous stirring, 11 g (0.13 mol) of potassium ethoxide is added to the beaker.

  • This solution is immediately poured into a 250-mL flask containing a solution of 20.8 g (0.10 mol) of ethyl N-(2-methyl-3-nitrophenyl)formimidate in 75 mL of dry dimethyl sulfoxide.

  • The resulting deep-red solution is stirred for 1 hour at approximately 40°C.

  • The reaction mixture is then poured into 500 mL of ice-cold water.

  • The precipitated product is collected by filtration and dried, yielding crude this compound as a brownish-yellow solid.

  • The crude product can be purified by sublimation at 170°C/0.5 mm to give yellow crystals. (Yield: 71%, mp 204–205°C).

Significance and Applications in Drug Discovery

This compound and its derivatives are highly significant as intermediates in the synthesis of a wide array of biologically active molecules.[3] Their applications span various therapeutic areas, with a pronounced impact on oncology.

Anticancer Activity

Derivatives of nitroindoles, particularly 5-nitroindoles, have demonstrated potent anticancer activities.[2][5] These compounds have been shown to target and stabilize G-quadruplex (G4) structures in the promoter region of the c-Myc oncogene.[2][5] The c-Myc transcription factor is overexpressed in up to 80% of human cancers, making it a prime target for therapeutic intervention. Stabilization of the G4 structure in the c-Myc promoter leads to the downregulation of its expression, subsequently inducing cell cycle arrest and apoptosis in cancer cells.[2][5]

Furthermore, some 5-nitroindole (B16589) derivatives have been observed to increase the intracellular levels of reactive oxygen species (ROS), which contributes to their cytotoxic effects against cancer cells.[2][5]

Other Therapeutic Applications

Beyond cancer, this compound serves as a precursor for the synthesis of compounds targeting a range of biological entities, including:

  • CB2 Cannabinoid Receptor Ligands: For potential use in inflammatory and neuropathic pain.

  • CGRP Receptor Antagonists: For the treatment of migraines.

  • Anti-angiogenic Agents: To inhibit the formation of new blood vessels, a key process in tumor growth.

  • Tryptophan Dioxygenase Inhibitors: As potential immunomodulators in cancer therapy.

Quantitative Data and Structure-Activity Relationships

The biological activity of this compound derivatives is highly dependent on their substitution patterns. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds.

Anticancer Activity of 5-Nitroindole Derivatives

A study on pyrrolidine-substituted 5-nitroindole derivatives as c-Myc G-quadruplex binders revealed important SAR insights. The anti-proliferative effects of these compounds were evaluated against human cervical cancer (HeLa) cells using an Alamar blue assay.[5]

Table 1: In Vitro Anticancer Activity of 5-Nitroindole Derivatives against HeLa Cells [5]

CompoundR1R2IC50 (µM) ± SD
5 -(CH2)3-pyrrolidineH5.08 ± 0.91
7 -(CH2)3-pyrrolidineCH2-N-pyrrolidine5.89 ± 0.73
9 HCH2-N-diethylamine> 25
12 HCH2-N-morpholine9.98 ± 0.86

Data extracted from Nimbarte et al., ChemMedChem, 2021.

Structure-Activity Relationship Insights: [5]

  • The presence of a nitro group at the 5-position of the indole core is critical for binding to the c-Myc G-quadruplex.

  • Protection of the indole nitrogen (N1 position) plays a significant role in improving G4 binding affinity.

  • The nature of the substituent at the 3-position influences the anti-proliferative activity.

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

Cell Viability Assay (MTT Assay)

This protocol is a general method for assessing the cytotoxic effects of compounds on cultured cells.

Materials:

  • 96-well microplate

  • Cells in culture

  • This compound derivative stock solution (in DMSO)

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure: [3][6][7][8]

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

c-Myc G-Quadruplex Binding Assay (Fluorescence Intercalator Displacement - FID)

This assay is used to assess the ability of a compound to bind to and stabilize the c-Myc G-quadruplex DNA.

Materials:

  • c-Myc G-quadruplex forming oligonucleotide (e.g., Pu22: TGAGGGTGGGTAGGGTGGGTAA)

  • Fluorescent intercalator (e.g., Thiazole Orange)

  • Assay buffer (e.g., 20 mM sodium cacodylate, 140 mM KCl, pH 7.0)

  • 96-well black microplate

  • Fluorimeter

Procedure: [5]

  • G-Quadruplex Formation: Dissolve the c-Myc oligonucleotide in the assay buffer, heat to 95°C for 5 minutes, and then slowly cool to room temperature to allow for G-quadruplex formation.

  • Assay Setup: In each well of the microplate, add the pre-formed G-quadruplex DNA (e.g., 0.25 µM final concentration) and the fluorescent intercalator (e.g., 0.5 µM final concentration).

  • Compound Addition: Add the this compound derivative at various concentrations to the wells.

  • Incubation: Incubate the plate at room temperature for a short period to allow for binding equilibrium.

  • Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the intercalator.

  • Data Analysis: The displacement of the fluorescent intercalator by the test compound will result in a decrease in fluorescence. Calculate the DC50 value (the concentration of the compound required to displace 50% of the fluorescent probe).

Reactive Oxygen Species (ROS) Detection Assay

This assay measures the intracellular generation of ROS in response to compound treatment.

Materials:

  • Cells in culture

  • This compound derivative stock solution

  • ROS-sensitive fluorescent probe (e.g., H2DCFDA)

  • Assay buffer or phenol (B47542) red-free medium

  • Positive control (e.g., H2O2)

  • Fluorescence microplate reader or flow cytometer

Procedure: [1][9][10][11]

  • Cell Seeding: Seed cells in a 96-well black plate and allow them to attach overnight.

  • Probe Loading: Remove the culture medium and incubate the cells with the ROS-sensitive probe (e.g., 20 µM H2DCFDA) in assay buffer for 30-45 minutes at 37°C.

  • Washing: Gently wash the cells with assay buffer to remove the excess probe.

  • Compound Treatment: Add the this compound derivative at various concentrations to the cells and incubate for the desired time. Include a positive control.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 495 nm excitation and 529 nm emission for DCF).

  • Data Analysis: An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

Signaling Pathways and Mechanisms of Action

This compound derivatives exert their biological effects by modulating key cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.

c-Myc Downregulation Pathway

As previously mentioned, a primary mechanism of action for some anticancer 5-nitroindole derivatives is the downregulation of the c-Myc oncoprotein. This is achieved through the stabilization of a G-quadruplex structure in the promoter region of the c-MYC gene, which inhibits its transcription.

c_Myc_Pathway cluster_promoter c-MYC Promoter G-Quadruplex G-Quadruplex Transcription_Factors Transcription_Factors G-Quadruplex->Transcription_Factors Blocks Binding 5-Nitroindole_Derivative 5-Nitroindole_Derivative 5-Nitroindole_Derivative->G-Quadruplex Stabilizes c-MYC_mRNA c-MYC_mRNA Transcription_Factors->c-MYC_mRNA Transcription Blocked c-MYC_Protein c-MYC_Protein c-MYC_mRNA->c-MYC_Protein Translation Reduced Cell_Proliferation Cell_Proliferation c-MYC_Protein->Cell_Proliferation Inhibits Apoptosis Apoptosis c-MYC_Protein->Apoptosis Promotes

c-Myc downregulation by a 5-nitroindole derivative.
ROS-Induced Apoptosis Pathway

The induction of reactive oxygen species (ROS) is another important mechanism contributing to the anticancer effects of some this compound derivatives. Elevated ROS levels can lead to oxidative stress, damage to cellular components, and ultimately trigger apoptosis.

ROS_Pathway 4-Nitroindole_Derivative 4-Nitroindole_Derivative Mitochondria Mitochondria 4-Nitroindole_Derivative->Mitochondria ROS Increased ROS Mitochondria->ROS Oxidative_Stress Oxidative_Stress ROS->Oxidative_Stress DNA_Damage DNA_Damage Oxidative_Stress->DNA_Damage Protein_Oxidation Protein_Oxidation Oxidative_Stress->Protein_Oxidation Lipid_Peroxidation Lipid_Peroxidation Oxidative_Stress->Lipid_Peroxidation Apoptosis_Pathway Apoptosis_Pathway DNA_Damage->Apoptosis_Pathway Protein_Oxidation->Apoptosis_Pathway Lipid_Peroxidation->Apoptosis_Pathway Cell_Death Cell_Death Apoptosis_Pathway->Cell_Death

ROS-induced apoptosis by a this compound derivative.
PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature of many cancers. While direct targeting of this pathway by this compound derivatives is still under investigation, many indole-based compounds are known to modulate its activity.

PI3K_Akt_mTOR_Pathway Growth_Factor Growth_Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Survival Akt->Survival Promotes Cell_Growth Cell_Growth mTORC1->Cell_Growth Proliferation Proliferation mTORC1->Proliferation PTEN PTEN PTEN->PIP3 Inhibits

Overview of the PI3K/Akt/mTOR signaling pathway.

Future Perspectives

The discovery and development of this compound derivatives continue to be a vibrant area of research. The versatility of the this compound scaffold allows for the generation of large libraries of compounds for high-throughput screening against a multitude of biological targets. Future research will likely focus on:

  • Optimization of existing lead compounds: Improving the potency, selectivity, and pharmacokinetic properties of current this compound-based drug candidates.

  • Exploration of new therapeutic targets: Identifying novel biological targets for this compound derivatives beyond oncology.

  • Development of novel synthetic methodologies: Creating more efficient and environmentally friendly methods for the synthesis of these compounds.

  • Combination therapies: Investigating the synergistic effects of this compound derivatives with other therapeutic agents.

The continued exploration of this fascinating class of compounds holds great promise for the development of new and effective therapies for a range of human diseases.

References

The Multifaceted Biological Activities of Nitroindoles: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole (B1671886) nucleus, a privileged scaffold in medicinal chemistry, gains a remarkable enhancement in its biological activity profile upon the introduction of a nitro group. Nitroindoles have emerged as a versatile class of compounds with a wide spectrum of pharmacological effects, ranging from potent anticancer and antiparasitic activity to the modulation of key enzymatic pathways. This in-depth technical guide provides a comprehensive overview of the biological activities of nitroindoles, focusing on their mechanisms of action, quantitative efficacy, and the experimental methodologies used for their evaluation.

Anticancer Activity of Nitroindoles

Nitroindole derivatives have demonstrated significant potential as anticancer agents, primarily through a dual mechanism involving the targeting of the c-Myc oncogene and the induction of oxidative stress.

Mechanism of Action: c-Myc G-Quadruplex Stabilization and ROS Induction

Certain 5- and 7-nitroindole (B1294693) derivatives exhibit a strong affinity for G-quadruplex (G4) DNA structures. These non-canonical secondary structures can form in guanine-rich regions of DNA, such as the promoter region of the c-Myc oncogene. The c-Myc protein is a crucial transcription factor that is overexpressed in a majority of human cancers, driving cellular proliferation and growth.[1][2] By binding to and stabilizing the G-quadruplex in the c-Myc promoter, these nitroindole compounds can effectively inhibit the transcription of the oncogene, leading to a downregulation of the c-Myc protein. This, in turn, results in the suppression of tumor growth.[1][2]

Furthermore, several nitroindole compounds have been shown to increase the intracellular concentration of reactive oxygen species (ROS) in cancer cells.[3] This elevation in ROS contributes to their cytotoxic effects, inducing cell cycle arrest and apoptosis.[2][3]

Signaling Pathways

The anticancer activity of nitroindoles is mediated through the modulation of specific signaling pathways. Their ability to downregulate c-Myc expression and induce ROS production triggers a cascade of events leading to apoptosis.

c_Myc_Downregulation Nitroindole Nitroindole Derivative G4 c-Myc Promoter G-Quadruplex Nitroindole->G4 Binds & Stabilizes cMyc_Transcription c-Myc Transcription G4->cMyc_Transcription Inhibits cMyc_Protein c-Myc Protein cMyc_Transcription->cMyc_Protein Leads to decreased Cell_Proliferation Cell Proliferation & Growth cMyc_Protein->Cell_Proliferation Downregulation inhibits Apoptosis Apoptosis Cell_Proliferation->Apoptosis Arrest leads to

Caption: c-Myc downregulation by nitroindoles.

ROS_Induction Nitroindole Nitroindole Derivative ROS Reactive Oxygen Species (ROS) Nitroindole->ROS Induces Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Leads to Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis

Caption: ROS-induced apoptosis by nitroindoles.

Some indole derivatives have also been shown to modulate the PI3K/Akt/mTOR signaling pathway, a critical cascade for cell survival and proliferation that is often dysregulated in cancer. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.

PI3K_Akt_mTOR_Inhibition Nitroindole Nitroindole Derivative PI3K PI3K Nitroindole->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Promotes Apoptosis Apoptosis Cell_Survival->Apoptosis Inhibition leads to

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.
Quantitative Data: Anticancer Activity

The following tables summarize the in vitro anticancer activity of representative nitroindole derivatives.

CompoundCancer Cell LineIC50 (µM)Reference
Pyrrolidine-substituted 5-nitroindole (B16589) (Comp. 5)HeLa (Cervical)5.08 ± 0.91[3]
Pyrrolidine-substituted 5-nitroindole (Comp. 7)HeLa (Cervical)5.89 ± 0.73[3]
1-Morpholinomethyl-5-nitroindole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazoneHOP-62 (Non-small cell lung)<0.01[2]
1-Morpholinomethyl-5-nitroindole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazoneHL-60(TB) (Leukemia)0.50[2]
1-Morpholinomethyl-5-nitroindole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazoneMOLT-4 (Leukemia)0.66[2]
Compoundc-Myc G-Quadruplex Binding (DC50, µM)Reference
Pyrrolidine-substituted 5-nitroindole (Comp. 5)< 10[3]
Pyrrolidine-substituted 5-nitroindole (Comp. 7)< 10[3]
Unprotected N-indole 5-nitro compound (Comp. 12)< 10[3]

Antiparasitic Activity of Nitroindoles

Nitroaromatic compounds, including nitroindoles and related heterocycles, have a long history as effective antiparasitic agents. Their mechanism of action often involves the reductive activation of the nitro group by parasite-specific nitroreductases, leading to the formation of cytotoxic radical species that damage parasitic cells.

Quantitative Data: Antiparasitic Activity
Compound ClassParasiteIC50 (µM)Reference
Nitroaromatic compoundsLeishmania amazonensis (promastigotes)23-59
5-Nitro-2-aminothiazole derivative (Comp. 6)Trypanosoma cruzi (amastigotes)0.571[4]
Nitroimidazole derivativeTrypanosoma cruzi0.017[5]
Nitroaromatic compoundsPlasmodium falciparum (FcB1 strain)Varies[6]

Neuronal Nitric Oxide Synthase (nNOS) Inhibition

Certain 7-nitroindazole (B13768) derivatives have been identified as potent and selective inhibitors of neuronal nitric oxide synthase (nNOS). Overproduction of nitric oxide by nNOS is implicated in various neurodegenerative disorders and neuropathic pain.

Quantitative Data: nNOS Inhibition
CompoundTargetIC50 (µM)Selectivity (nNOS vs. eNOS/iNOS)Reference
7-NitroindazoleRat nNOS0.47Low in vitro selectivity[7]
2-Aminoquinoline-based inhibitor (Comp. 47)nNOS->100-fold[7]
Dipeptide amide with nitroarginine (B1678959) (Comp. 8)nNOS0.13 (Ki)1538-fold vs. eNOS[7]

Antimicrobial and Antiviral Activities

While the primary focus of nitroindole research has been on anticancer and antiparasitic applications, some studies have reported their potential as antimicrobial and antiviral agents. The data in these areas are less extensive but suggest promising avenues for further investigation.

Quantitative Data: Antimicrobial and Antiviral Activity
Compound ClassActivityOrganism/VirusMIC/EC50Reference
Indole derivatives with 1,2,4-triazole/1,3,4-thiadiazoleAntibacterial/AntifungalS. aureus, MRSA, E. coli, C. albicans3.125-50 µg/mL[8]
Indole derivative (12e)AntiviralHepatitis C Virus (HCV)1.1 µmol/L[9]
Nitrobenzoxadiazole derivativesAntiviralInfluenza A (H1N1)Low µM range[10]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the biological activity of nitroindoles.

Experimental Workflow: Anticancer Drug Discovery

anticancer_workflow Start Start Synthesis Synthesis of Nitroindole Derivatives Start->Synthesis Cytotoxicity Cell Viability/Cytotoxicity Assays (MTT, SRB, Alamar Blue) Synthesis->Cytotoxicity Mechanism Mechanism of Action Studies Cytotoxicity->Mechanism G4_Binding c-Myc G-Quadruplex Binding Assay (FID) Mechanism->G4_Binding ROS_Assay ROS Detection Assay (DCFH-DA) Mechanism->ROS_Assay Cell_Cycle Cell Cycle Analysis (Propidium Iodide Staining) Mechanism->Cell_Cycle Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Mechanism->Apoptosis_Assay Western_Blot Western Blot Analysis (PI3K/Akt/mTOR pathway) Mechanism->Western_Blot End End G4_Binding->End ROS_Assay->End Cell_Cycle->End Apoptosis_Assay->End Western_Blot->End

Caption: Workflow for anticancer evaluation of nitroindoles.
Synthesis of Pyrrolidine-Substituted 5-Nitroindoles

A general method for the synthesis of these anticancer agents involves a multi-step process.[3]

  • Alkylation of 5-nitroindole: 5-nitroindole is reacted with a suitable dihaloalkane (e.g., 1-bromo-3-chloropropane) in the presence of a base like potassium carbonate (K2CO3) in a solvent such as dimethylformamide (DMF).

  • Substitution with Pyrrolidine (B122466): The resulting haloalkyl-nitroindole is then reacted with pyrrolidine in the presence of a base (e.g., K2CO3) in a solvent like acetonitrile, typically under reflux, to yield the final pyrrolidine-substituted 5-nitroindole derivative.

  • Purification: The final product is purified using silica (B1680970) gel column chromatography.

Cell Viability Assays (MTT/Alamar Blue/SRB)

These colorimetric assays are used to assess the cytotoxic effects of the compounds on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the nitroindole derivatives for a specified period (e.g., 48-72 hours).

  • Reagent Incubation:

    • MTT: MTT reagent is added, and after incubation, the formazan (B1609692) crystals are dissolved in a solvent (e.g., DMSO).

    • Alamar Blue: Alamar Blue reagent is added, and the plates are incubated.

    • SRB: Cells are fixed with trichloroacetic acid, stained with SRB dye, and the bound dye is solubilized.

  • Absorbance/Fluorescence Measurement: The absorbance or fluorescence is measured using a microplate reader. The IC50 value (the concentration that inhibits cell growth by 50%) is then calculated.

c-Myc G-Quadruplex Binding Assay (Fluorescence Intercalator Displacement - FID)

This assay is used to determine the binding affinity of the compounds to the c-Myc G-quadruplex.

  • G-Quadruplex Formation: A fluorescently labeled oligonucleotide corresponding to the c-Myc promoter sequence is annealed to form the G-quadruplex structure.

  • Compound Addition: The nitroindole derivatives at various concentrations are added to the wells of a microplate.

  • Fluorescence Measurement: The G-quadruplex solution is added, and the fluorescence is measured. The displacement of the fluorescent probe by the compound results in a decrease in fluorescence.

  • DC50 Calculation: The DC50 value, the concentration of the compound that causes a 50% reduction in fluorescence, is determined.

Reactive Oxygen Species (ROS) Detection Assay (DCFH-DA)

This assay measures the intracellular production of ROS.

  • Cell Treatment: Cells are treated with the nitroindole derivative for a desired time.

  • Probe Loading: The cells are incubated with 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), which is deacetylated by cellular esterases to a non-fluorescent compound that is later oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

  • Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence microscope, flow cytometer, or microplate reader. An increase in fluorescence indicates an increase in intracellular ROS.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in the different phases of the cell cycle.

  • Cell Treatment and Fixation: Cells are treated with the nitroindole derivative, harvested, and fixed in cold ethanol.

  • Staining: The fixed cells are treated with RNase A and stained with propidium (B1200493) iodide (PI), which intercalates with DNA.

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in the G1, S, and G2/M phases is determined based on their fluorescence intensity.

Neuronal Nitric Oxide Synthase (nNOS) Inhibition Assay

This assay measures the activity of nNOS by quantifying the amount of nitric oxide produced.

  • Enzyme Reaction: Purified nNOS enzyme is incubated with the substrate L-arginine, cofactors (NADPH, FAD, FMN, BH4, calmodulin), and various concentrations of the nitroindole inhibitor.

  • Nitrite (B80452) Detection (Griess Assay): The amount of nitrite (a stable product of NO) in the reaction mixture is determined by adding Griess reagents, which form a colored azo dye.

  • Absorbance Measurement: The absorbance of the solution is measured at ~540 nm.

  • IC50 Calculation: The concentration of the inhibitor that causes 50% inhibition of nNOS activity is calculated.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacteria and fungi.

  • Compound Dilution: Serial dilutions of the nitroindole compound are prepared in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Incubation: The plate is incubated under appropriate conditions for the growth of the microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Antiviral Assay (Plaque Reduction Assay)

This assay is used to determine the concentration of a compound that inhibits virus replication.

  • Cell Culture: A monolayer of host cells is grown in a multi-well plate.

  • Infection and Treatment: The cells are infected with the virus in the presence of various concentrations of the nitroindole compound.

  • Plaque Formation: The cells are overlaid with a semi-solid medium to restrict virus spread, allowing for the formation of localized areas of cell death (plaques).

  • Plaque Counting: After incubation, the cells are fixed and stained, and the number of plaques is counted. The EC50 value (the concentration that reduces the number of plaques by 50%) is then calculated.

Conclusion

Nitroindoles represent a highly promising and versatile scaffold in drug discovery. Their multifaceted biological activities, particularly as anticancer and antiparasitic agents, are well-documented and mechanistically understood. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers to further explore and optimize this important class of compounds for the development of novel therapeutics. The continued investigation into their antimicrobial, antiviral, and enzyme-inhibitory properties is warranted and holds the potential to uncover new therapeutic applications.

References

A Comprehensive Review of 4-Nitroindole Research for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The indole (B1671886) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of a nitro group to the indole ring, particularly at the 4-position, creates 4-nitroindole, a versatile building block for the synthesis of a wide range of biologically active compounds. This technical guide provides a comprehensive literature review of this compound and its derivatives, focusing on their synthesis, biological activities, and potential applications in drug discovery. Due to a greater availability of detailed public data on the closely related 5-nitroindole (B16589) derivatives, this review will leverage findings from this area to illustrate key concepts in biological evaluation and mechanism of action, providing a valuable framework for this compound research.

Synthesis of this compound and Its Derivatives

The synthesis of the this compound core and its subsequent derivatization are critical steps in the exploration of its therapeutic potential. Various synthetic strategies have been developed, with the Reissert indole synthesis being a notable and practical method for the preparation of this compound.

Experimental Protocol: Synthesis of this compound via Reissert Compound[1]

This procedure details the synthesis of this compound from 2-methyl-3-nitroaniline.

Step 1: Synthesis of Ethyl N-(2-methyl-3-nitrophenyl)formimidate

  • A 1-L, one-necked, round-bottomed flask is fitted with a Claisen condenser and a drying tube.

  • The flask is charged with 200 g (1.35 mol) of freshly distilled triethyl orthoformate, 1 g of p-toluenesulfonic acid, and 152 g (1 mol) of 2-methyl-3-nitroaniline.

  • The mixture is heated to 120°C for 4 hours, during which time ethanol (B145695) is distilled off.

  • The excess triethyl orthoformate is removed by distillation under reduced pressure.

  • The remaining crude ethyl N-(2-methyl-3-nitrophenyl)formimidate is used in the next step without further purification. A yield of approximately 88% is expected.

Step 2: Synthesis of this compound

  • In a 200-mL beaker, a solution of 22 g (0.15 mol) of diethyl oxalate (B1200264) in 50 mL of dry dimethylformamide is prepared.

  • While cooling and stirring vigorously, 11 g (0.13 mol) of potassium ethoxide is added to the diethyl oxalate solution.

  • This solution is immediately poured into a 250-mL flask containing a solution of 20.8 g (0.10 mol) of ethyl N-(2-methyl-3-nitrophenyl)formimidate in 75 mL of dry dimethyl sulfoxide.

  • The resulting deep-red solution is stirred for 1 hour at approximately 40°C. Reaction progress can be monitored by TLC.

  • The reaction mixture is then transferred to a 1-L beaker, and water is added with stirring to precipitate the this compound.

  • The crude product is filtered and dried, yielding a brownish-yellow solid.

  • Purification by sublimation at 170°C/0.5 mm yields yellow crystals of this compound. A yield of approximately 71% can be expected after purification.

General Synthesis of Substituted 4- and 6-Nitroindoles[2]

A general method for the synthesis of substituted 4- and 6-nitroindoles involves the reaction of enolizable ketones with m-nitroaniline in the presence of a strong base like potassium tert-butoxide (t-BuOK). This reaction proceeds via an oxidative nucleophilic substitution of hydrogen. The ratio of 4-nitro to 6-nitro isomers can be influenced by the steric hindrance of the ketone used.

Biological Activities of Nitroindole Derivatives

While specific quantitative data for a wide range of this compound derivatives is limited in the public domain, research on the isomeric 5-nitroindoles provides a strong case for the potential of this compound class, particularly in oncology.

Anticancer Activity of 5-Nitroindole Derivatives

Recent studies have highlighted the potential of 5-nitroindole derivatives as potent anticancer agents. These compounds have been shown to target and stabilize G-quadruplex structures in the promoter region of the c-Myc oncogene, leading to the downregulation of its expression. The c-Myc transcription factor is implicated in up to 80% of human cancers, making it a prime target for therapeutic intervention. Furthermore, some derivatives have been observed to increase intracellular reactive oxygen species (ROS), contributing to their cytotoxic effects.

Table 1: Anticancer Activity of Selected 5-Nitroindole Derivatives against HeLa Cells [1]

Compound IDCancer Cell LineAssay TypeIC50 Value (µM)
5 HeLa (Cervical Cancer)Alamar Blue5.08 ± 0.91
7 HeLa (Cervical Cancer)Alamar Blue5.89 ± 0.73
Experimental Protocol: Evaluation of Anticancer Activity

The following protocols are representative of the methods used to evaluate the anticancer properties of nitroindole derivatives, as detailed in studies on 5-nitroindole compounds.[1]

Cell Viability Assay (Alamar Blue)

  • Seed cancer cells (e.g., HeLa) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in the complete culture medium.

  • Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and no-treatment control wells.

  • Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Add 10 µL of Alamar Blue reagent to each well and incubate for an additional 2-4 hours, protected from light.

  • Measure the fluorescence with an excitation of 560 nm and emission of 590 nm using a microplate reader.

  • Calculate the percentage of viable cells relative to the control and determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cellular ROS Detection

  • Seed cells and treat with the test compound for the desired time.

  • Wash the cells with phosphate-buffered saline (PBS).

  • Incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) in a serum-free medium for 30 minutes at 37°C in the dark.

  • Wash the cells again with PBS.

  • Measure the fluorescence intensity using a fluorescence microscope or flow cytometer to quantify the levels of intracellular ROS.

Cell Cycle Analysis

  • Treat cells with the test compound for 24-48 hours.

  • Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Signaling Pathways

As previously mentioned, a key mechanism of action for certain nitroindole derivatives is the stabilization of the c-Myc G-quadruplex, leading to the downregulation of c-Myc expression. This, in turn, can induce cell cycle arrest and apoptosis. The following diagram illustrates this proposed signaling pathway.

G4_Stabilization_Pathway 5-Nitroindole_Derivative 5-Nitroindole_Derivative G_Quadruplex G_Quadruplex 5-Nitroindole_Derivative->G_Quadruplex Binds and Stabilizes c-Myc_Promoter c-Myc_Promoter c-Myc_Promoter->G_Quadruplex Forms c-Myc_Transcription c-Myc_Transcription G_Quadruplex->c-Myc_Transcription Inhibits Transcription_Factors Transcription_Factors Transcription_Factors->c-Myc_Transcription Initiates c-Myc_mRNA c-Myc_mRNA c-Myc_Transcription->c-Myc_mRNA Produces c-Myc_Protein c-Myc_Protein c-Myc_mRNA->c-Myc_Protein Translates to Cell_Cycle_Progression Cell_Cycle_Progression c-Myc_Protein->Cell_Cycle_Progression Promotes Apoptosis_Inhibition Apoptosis_Inhibition c-Myc_Protein->Apoptosis_Inhibition Promotes Cell_Cycle_Arrest Cell_Cycle_Arrest Cell_Cycle_Progression->Cell_Cycle_Arrest Leads to Apoptosis_Induction Apoptosis_Induction Apoptosis_Inhibition->Apoptosis_Induction Leads to

c-Myc G-Quadruplex Stabilization Pathway

Pharmacokinetics and Drug Development Considerations

For the development of this compound-based drug candidates, a comprehensive suite of in vitro and in vivo ADME studies would be essential. These would include assessments of:

  • Solubility: Determining the aqueous solubility is crucial for oral absorption.

  • Permeability: Assays such as the Caco-2 permeability assay can predict intestinal absorption.

  • Metabolic Stability: Incubation with liver microsomes or hepatocytes helps to predict the rate of metabolic clearance.

  • Cytochrome P450 Inhibition: Evaluating the potential for drug-drug interactions.

  • Plasma Protein Binding: This can influence the free drug concentration and efficacy.

Future Directions

The research landscape for this compound and its derivatives is ripe with opportunities. While the synthesis of the core structure is well-established, there is a need for the systematic synthesis and biological evaluation of a diverse library of this compound analogs. Key areas for future investigation include:

  • Exploration of Anticancer Activity: Building on the promising results from 5-nitroindole research, a focused effort to synthesize and test this compound derivatives against a panel of cancer cell lines is warranted.

  • Investigation as CGRP Receptor Antagonists: The indole scaffold is a known pharmacophore for CGRP receptor antagonists. The synthesis and evaluation of this compound derivatives for this target could lead to novel treatments for migraine.

  • Other Therapeutic Areas: The versatility of the this compound core suggests its potential in other therapeutic areas, such as anti-inflammatory and neuroprotective agents.

  • Pharmacokinetic Profiling: A systematic evaluation of the ADME properties of this compound derivatives is crucial for advancing any promising lead compounds toward clinical development.

By leveraging the knowledge gained from related nitroindole research and applying modern drug discovery techniques, the full therapeutic potential of this compound and its derivatives can be unlocked.

Experimental Workflow for Synthesis and Evaluation

The following diagram provides a logical workflow for the synthesis and biological evaluation of novel this compound derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Start Synthesis_4NI Synthesis of This compound Core Start->Synthesis_4NI Derivatization Chemical Derivatization Synthesis_4NI->Derivatization Purification_Characterization Purification and Structural Characterization Derivatization->Purification_Characterization Compound_Library Compound_Library Purification_Characterization->Compound_Library Primary_Screening Primary Screening (e.g., Cell Viability) Compound_Library->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Assays Secondary Assays (e.g., ROS, Cell Cycle) Hit_Identification->Secondary_Assays Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot, G4-Binding) Secondary_Assays->Mechanism_of_Action Lead_Compound Lead_Compound Mechanism_of_Action->Lead_Compound

Workflow for this compound Drug Discovery

References

4-Nitroindole: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide and does not replace a formal Safety Data Sheet (SDS). Always consult the official SDS from your supplier before handling 4-nitroindole and adhere to all institutional and governmental safety protocols. The toxicological properties of this compound have not been thoroughly investigated.[1]

Introduction

This compound is a valuable building block in medicinal chemistry and drug development, serving as a precursor for a variety of biologically active compounds.[2][3][4] Its synthesis and use require a comprehensive understanding of its potential hazards and the implementation of appropriate safety measures to protect laboratory personnel and the environment. This guide provides an in-depth overview of the safety and handling precautions for this compound, based on available data.

Hazard Identification and Classification

According to some sources, this compound is not classified as a hazardous substance or mixture under Regulation (EC) No 1272/2008.[1] However, it is crucial to handle it with care as its toxicological properties are not fully known.[1] Potential hazards include irritation to the skin, eyes, and respiratory tract upon exposure.[1]

Table 1: GHS Classification and Pictograms

Hazard ClassHazard StatementPictogram
Not classified as hazardous[1]The product does not need to be labelled in accordance with EC directives or respective national laws.[1]Not applicable

Note: The absence of a formal GHS classification does not imply that the substance is entirely benign. Standard laboratory precautions should always be observed.

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for safe handling and storage.

Table 2: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₆N₂O₂[1][5]
Molecular Weight 162.15 g/mol [1]
Appearance Yellowish-brown to yellow-orange crystals or powder[1][6]
Melting Point 205-207 °C[6][7]
Boiling Point 362.6 °C at 760 mmHg[5]
Solubility Soluble in acetone, dichloromethane, ethyl acetate, methanol.[5][5]
Stability Stable under recommended storage conditions.[1] By-products may form at elevated temperatures (e.g., above 40°C).[6][8][1][6][8]
Incompatibilities Strong oxidizing agents, Strong bases.[1][9][1][9]
Hazardous Decomposition Products Carbon oxides (CO, CO₂), nitrogen oxides (NOx).[1][9][1][9]

Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and maintain the integrity of this compound.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks associated with the specific experimental procedure should be conducted to determine the appropriate level of PPE.

Table 3: Recommended Personal Protective Equipment

Protection TypeSpecificationSource
Eye/Face Protection Safety glasses with side-shields or goggles. Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1][10][1][10]
Skin Protection Handle with gloves. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wear appropriate protective clothing to prevent skin exposure.[1][9][10][1][9][10]
Respiratory Protection Respiratory protection is not required for normal handling. For nuisance levels of dust, use type N95 (US) or type P1 (EN 143) dust masks.[1][1]
Safe Handling Practices
  • Work in a well-ventilated area, preferably in a chemical fume hood.[1]

  • Avoid the formation of dust and aerosols.[1]

  • Avoid contact with skin, eyes, and clothing.[10]

  • Wash hands thoroughly after handling.[1]

Storage Conditions
  • Keep the container tightly closed in a dry and well-ventilated place.[1]

  • Store in a cool place.[1]

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.[9]

Emergency Procedures

In the event of an emergency, immediate and appropriate action is crucial.

Table 4: First-Aid Measures

Exposure RouteFirst-Aid ProcedureSource
Inhalation Move the person into fresh air. If not breathing, give artificial respiration.[1][1]
Skin Contact Wash off with soap and plenty of water.[1][1]
Eye Contact Flush eyes with water as a precaution.[1][1]
Ingestion Never give anything by mouth to an unconscious person. Rinse mouth with water.[1][1]
Accidental Release Measures
  • Personal Precautions: Avoid dust formation. Avoid breathing vapors, mist, or gas.[1]

  • Environmental Precautions: Do not let the product enter drains.[1]

  • Methods for Cleaning Up: Sweep up and shovel. Keep in suitable, closed containers for disposal.[1]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]

  • Special Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[1]

Experimental Protocols and Workflows

Hazard_Management_Workflow Figure 1: Hazard Management Workflow for this compound cluster_assessment Risk Assessment cluster_control Control Measures cluster_procedure Experimental Procedure cluster_emergency Emergency Response A Identify Hazards (Physical, Chemical, Toxicological) B Evaluate Exposure Potential (Inhalation, Dermal, Ingestion) A->B C Characterize Risk (Likelihood & Severity) B->C D Engineering Controls (Fume Hood, Ventilation) C->D Implement Controls E Administrative Controls (SOPs, Training) D->E F Personal Protective Equipment (Gloves, Goggles, Lab Coat) E->F G Weighing and Preparation F->G Proceed with Experiment H Reaction Setup G->H K Spill Response G->K Potential Spill I Work-up and Purification H->I L First Aid H->L Potential Exposure M Fire Response H->M Potential Fire J Waste Disposal I->J cluster_emergency cluster_emergency

Caption: Figure 1: Hazard Management Workflow for this compound

Experimental_Workflow Figure 2: General Experimental Workflow with this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_cleanup Cleanup and Disposal A Gather Materials and Reagents B Don Appropriate PPE A->B C Prepare Reaction Glassware in Fume Hood B->C D Weigh this compound in a Ventilated Enclosure C->D S1 Verify Fume Hood Function E Dissolve in Appropriate Solvent D->E F Add Other Reagents and Initiate Reaction E->F G Monitor Reaction Progress (e.g., TLC) F->G S2 Check for Incompatibilities H Quench Reaction G->H I Extraction H->I S3 Ensure Proper Quenching Procedure J Drying and Solvent Removal I->J N Dispose of Chemical Waste According to Regulations I->N K Purification (e.g., Crystallization, Chromatography) J->K J->N L Characterize Product K->L M Properly Label and Store Product K->M K->N O Clean Glassware and Work Area K->O L->M S4 Segregate Waste Streams

Caption: Figure 2: General Experimental Workflow with this compound

Toxicological Information

The toxicological properties of this compound have not been thoroughly investigated.[1] Therefore, it should be handled as a potentially hazardous substance.

Table 5: Summary of Available Toxicological Information

Toxicological EndpointDataSource
Acute Toxicity No data available. May be harmful if swallowed, inhaled, or absorbed through the skin.[1][1]
Skin Corrosion/Irritation May cause skin irritation.[1][1]
Serious Eye Damage/Irritation May cause eye irritation.[1][1]
Respiratory or Skin Sensitization No data available.
Germ Cell Mutagenicity No data available.
Carcinogenicity No component of this product present at levels greater than or equal to 0.1% is identified as probable, possible or confirmed human carcinogen by IARC.[1][1]
Reproductive Toxicity No data available.
Specific Target Organ Toxicity (Single Exposure) May cause respiratory tract irritation.[1][1]
Specific Target Organ Toxicity (Repeated Exposure) No data available.
Aspiration Hazard No data available.

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. Offer surplus and non-recyclable solutions to a licensed disposal company.[1]

Conclusion

While this compound is a valuable reagent in chemical synthesis, the limited availability of comprehensive toxicological data necessitates a cautious approach to its handling. By adhering to the safety precautions outlined in this guide, including the consistent use of appropriate personal protective equipment, working in well-ventilated areas, and following established emergency procedures, researchers can minimize the risks associated with its use. It is imperative to consult the official Safety Data Sheet and institutional safety guidelines before commencing any work with this compound.

References

A Technical Guide to the Solubility of 4-Nitroindole in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-nitroindole, a key intermediate in the synthesis of various biologically active compounds. Understanding the solubility of this compound is critical for its use in synthetic chemistry, particularly for reaction setup, purification, and formulation development. While precise quantitative solubility data is not extensively documented in publicly available literature, this guide summarizes the known qualitative solubility and provides detailed experimental protocols for researchers to determine quantitative solubility in their own laboratory settings.

Overview of this compound Solubility

This compound (CAS No: 4769-97-5) is a yellow crystalline solid.[1] Its molecular structure, featuring a polar nitro group and a moderately nonpolar indole (B1671886) ring, results in varied solubility across different solvents. Based on available data from chemical suppliers, this compound exhibits solubility in several common organic solvents. However, safety data sheets often report that no quantitative solubility information is available, underscoring the need for experimental determination for specific applications.[2]

Qualitative Solubility Data

The following table summarizes the available qualitative solubility information for this compound in common laboratory solvents.

SolventChemical FormulaTypeReported Solubility of this compound
AcetoneC₃H₆OPolar AproticSoluble[1][3]
Dichloromethane (DCM)CH₂Cl₂Polar AproticSoluble[1][3]
Ethyl AcetateC₄H₈O₂Polar AproticSoluble[1][3]
MethanolCH₄OPolar ProticSoluble[1][3]
WaterH₂OPolar ProticNo data available
EthanolC₂H₆OPolar ProticNo data available
ChloroformCHCl₃Polar AproticNo data available
Dimethyl Sulfoxide (DMSO)C₂H₆OSPolar AproticNo data available
N,N-Dimethylformamide (DMF)C₃H₇NOPolar AproticNo data available

Note: "Soluble" indicates that the compound dissolves in the solvent, but does not specify the concentration. This information is based on data from chemical suppliers.

Experimental Protocols for Quantitative Solubility Determination

For applications requiring precise concentrations, experimental determination of solubility is necessary. The following are standard laboratory protocols for determining the thermodynamic solubility of a solid compound like this compound.

Shake-Flask Method (Equilibrium Solubility)

The shake-flask method is considered the gold standard for determining equilibrium solubility. It measures the concentration of a saturated solution of the solute in a solvent at a specific temperature after a state of equilibrium has been reached.

Materials:

  • This compound (solid)

  • Selected solvent(s)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or rotator with temperature control

  • Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE for organic solvents)

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis

Methodology:

  • Preparation: Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that a saturated solution is formed.

  • Solvent Addition: Add a known volume of the desired solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). The mixture should be agitated for a sufficient period to reach equilibrium. This can take anywhere from 24 to 72 hours. A preliminary experiment can be conducted to determine the time required to reach equilibrium by taking measurements at various time points (e.g., 24, 48, 72 hours) until the concentration of the solute in the solution remains constant.

  • Phase Separation: Once equilibrium is reached, allow the suspension to settle for a short period. Carefully withdraw a sample of the supernatant using a syringe.

  • Filtration: Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent artificially high solubility readings.

  • Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method being used (e.g., HPLC or UV-Vis).

  • Quantification: Analyze the concentration of this compound in the diluted sample using a pre-validated analytical method.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The experiment should be repeated at least in triplicate to ensure reproducibility.

UV-Vis Spectroscopic Method

For compounds with a strong chromophore like this compound, UV-Vis spectroscopy can be a rapid and effective method for determining solubility, often used in conjunction with the shake-flask method for quantification.

Materials:

  • Saturated, filtered solution of this compound (prepared via the Shake-Flask method)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • The solvent of interest (as a blank)

  • Volumetric flasks and pipettes

Methodology:

  • Prepare a Calibration Curve:

    • Prepare a stock solution of this compound of a known concentration in the solvent of interest.

    • Perform a serial dilution of the stock solution to create a series of standards with decreasing concentrations.

    • Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) for this compound. The λmax can be determined by scanning the UV-Vis spectrum of a dilute solution.

    • Plot a graph of absorbance versus concentration. This should yield a linear relationship according to the Beer-Lambert law.

  • Sample Preparation and Measurement:

    • Prepare a saturated solution of this compound using the Shake-Flask method as described above (Steps 1-5).

    • Dilute the filtered supernatant to an extent that its absorbance falls within the range of the calibration curve.

    • Measure the absorbance of the diluted sample at the λmax.

  • Calculation:

    • Using the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration), calculate the concentration of the diluted sample.

    • Multiply this concentration by the dilution factor to determine the solubility of this compound in the solvent.

Workflow and Pathway Visualizations

The following diagrams illustrate the experimental workflow for determining solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Add excess this compound to vial add_solvent Add known volume of solvent start->add_solvent agitate Agitate at constant temperature (24-72h) add_solvent->agitate settle Allow suspension to settle agitate->settle filter_sample Filter supernatant (e.g., 0.22 µm syringe filter) settle->filter_sample dilute Accurately dilute filtrate filter_sample->dilute quantify Quantify concentration (e.g., HPLC, UV-Vis) dilute->quantify end_node Calculate Solubility (mg/mL or mol/L) quantify->end_node

Caption: Experimental workflow for the Shake-Flask solubility determination method.

This guide provides the foundational knowledge and practical methods for assessing the solubility of this compound. By employing these standardized protocols, researchers can generate reliable and reproducible solubility data essential for advancing their research and development objectives.

References

Methodological & Application

detailed synthesis procedure for 4-nitroindole

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Synthesis of 4-Nitroindole

Introduction this compound is a key heterocyclic compound and a valuable intermediate in the synthesis of various biologically active molecules, including therapeutic agents and dyes.[1] It serves as a precursor for the preparation of tryptophan dioxygenase inhibitors with potential as anticancer immunomodulators, protein kinase C (PKC) inhibitors, and CGRP receptor antagonists.[2] This document provides a detailed protocol for the synthesis of this compound, primarily based on the well-established Reissert-type indole (B1671886) synthesis. The procedure involves the formation of an imidate ester from 2-methyl-3-nitroaniline (B147196), followed by cyclization to yield the target compound.[3]

Data Presentation

A summary of the key quantitative data associated with the synthesis and characterization of this compound is provided below.

ParameterStep 1: Intermediate SynthesisStep 2: this compound SynthesisFinal Product CharacterizationReference
Starting Material 2-Methyl-3-nitroanilineEthyl N-(2-methyl-3-nitrophenyl)formimidate-[3]
Key Reagents Triethyl orthoformateDiethyl oxalate (B1200264), Potassium ethoxide-[3]
Solvent(s) None (neat)Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO)-[3]
Reaction Temperature 120°Cca. 40°C-[3]
Reaction Time ~1 hour1 hour-[3]
Product Yield 88%71% (after sublimation)-[3]
Appearance --Yellow crystals[3]
Molecular Formula --C₈H₆N₂O₂[2]
Molecular Weight --162.15 g/mol [2]
Melting Point 57–58°C-204–205°C (sublimed), 205-207°C (lit.)[2][3]

Experimental Protocols

This procedure details a two-step synthesis adapted from a verified method.[3] All operations involving hazardous materials should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.[3]

Materials and Reagents

  • 2-Methyl-3-nitroaniline

  • Triethyl orthoformate

  • Diethyl oxalate

  • Potassium ethoxide

  • Anhydrous Dimethylformamide (DMF)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Ethanol (B145695)

  • Round-bottom flasks

  • Distillation apparatus

  • Magnetic stirrer with heating

  • Beakers and standard laboratory glassware

  • Sublimation apparatus

Step 1: Synthesis of Ethyl N-(2-methyl-3-nitrophenyl)formimidate (Intermediate)

  • Reaction Setup: In a 500-mL round-bottom flask equipped with a distillation head, add 152 g (1.0 mol) of 2-methyl-3-nitroaniline and 222 g (1.5 mol) of triethyl orthoformate.

  • Reaction: Heat the mixture to 120°C. Ethanol will begin to distill off as it is formed.

  • Ethanol Removal: Continue heating and distill off all the ethanol produced over approximately 1 hour.

  • Purification: Once the ethanol distillation ceases, purify the remaining residue by fractional vacuum distillation. Collect the fraction that distills at 156–158°C/6 mm Hg.

  • Product: The product, ethyl N-(2-methyl-3-nitrophenyl)formimidate, is a light-yellow oil that solidifies on cooling (mp 57–58°C). The expected yield is approximately 184 g (88%).[3]

Step 2: Synthesis of this compound

  • Reagent Preparation: In a 200-mL beaker, prepare a solution of 22 g (0.15 mol) of diethyl oxalate in 50 mL of dry dimethylformamide. While cooling and stirring vigorously, add 11 g (0.13 mol) of potassium ethoxide.

  • Reaction Setup: In a separate 250-mL flask, dissolve 20.8 g (0.10 mol) of the ethyl N-(2-methyl-3-nitrophenyl)formimidate prepared in Step 1 in 75 mL of dry dimethyl sulfoxide.

  • Cyclization Reaction: Immediately (within seconds) pour the diethyl oxalate/potassium ethoxide solution into the flask containing the formimidate. The solution will turn a deep-red color.

  • Heating: Stir the resulting solution for 1 hour at approximately 40°C.[3] Exceeding this temperature may lead to the formation of by-products.[3] The reaction can be monitored by TLC (CH₂Cl₂).[3]

  • Workup: After 1 hour, cool the reaction mixture and pour it into a stirred solution of 15 mL of concentrated HCl in 500 mL of water.

  • Hydrolysis: Heat the acidic mixture to 80–90°C for 30 minutes to hydrolyze intermediate products.

  • Neutralization and Precipitation: Cool the solution and neutralize it by carefully adding solid sodium bicarbonate until the pH is approximately 7. The crude this compound will precipitate as a brownish-yellow solid.

  • Isolation: Filter the solid product and dry it. The crude yield is approximately 16.3 g (nearly 100%).[3]

Purification

  • Sublimation: The crude product can be effectively purified by sublimation at 170°C/0.5 mm Hg. This method yields yellow crystals with a melting point of 204–205°C. The recovery after sublimation is approximately 71%.[3]

  • Recrystallization: Alternatively, the crude this compound can be recrystallized from methanol, ethanol, or acetonitrile (B52724) to yield brownish-yellow crystals with a melting point of 204–206°C.[3]

Visualizations

Synthesis Pathway of this compound

The following diagram illustrates the two-step chemical synthesis route from 2-methyl-3-nitroaniline to this compound.

Synthesis_Pathway A 2-Methyl-3-nitroaniline p1 A->p1 B Triethyl orthoformate B->p1 C Ethyl N-(2-methyl-3-nitrophenyl)formimidate (Intermediate) p2 C->p2 D 1. Diethyl oxalate, KOEt 2. H₃O⁺, Heat D->p2 E This compound p1->C Step 1: Imidate Formation (120°C) p2->E Step 2: Reissert-type Cyclization (~40°C)

Caption: Reaction scheme for the synthesis of this compound.

References

Application Notes and Protocols: 4-Nitroindole in Multi-Step Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 4-nitroindole as a versatile starting material in multi-step organic synthesis. This compound is a valuable building block for the construction of a wide range of biologically active molecules, including potential anti-cancer and anti-inflammatory agents.[1] Its unique electronic properties and reactive sites allow for diverse chemical transformations, making it a key intermediate in medicinal chemistry and drug discovery.

Core Applications of this compound

This compound serves as a precursor for the synthesis of various complex molecules, including:

  • Bioactive Heterocycles: It is a fundamental scaffold for synthesizing substituted indoles, which are prevalent in many pharmaceuticals.

  • Enzyme Inhibitors: Derivatives of this compound have been explored as inhibitors of enzymes such as tryptophan dioxygenase.

  • Molecular Probes: The indole (B1671886) nucleus can be functionalized to create probes for studying biological processes.

This document will focus on key transformations of this compound, providing detailed protocols for its synthesis and its conversion into valuable intermediates like 4-aminoindole, which can be further elaborated into complex drug candidates.

Key Synthetic Transformations and Protocols

The following sections detail validated experimental protocols for the synthesis of this compound and its subsequent elaboration in multi-step synthetic sequences.

Protocol 1: Synthesis of this compound

This protocol is adapted from a well-established procedure in Organic Syntheses, ensuring reliability and reproducibility.[2] The synthesis involves a two-step process starting from 2-methyl-3-nitroaniline (B147196).

Step A: Synthesis of Ethyl N-(2-methyl-3-nitrophenyl)formimidate

This step involves the formation of a formimidate ester from 2-methyl-3-nitroaniline and triethyl orthoformate.

Experimental Protocol:

  • To a 1-L round-bottomed flask, add 2-methyl-3-nitroaniline (152 g, 1 mol), freshly distilled triethyl orthoformate (200 g, 1.35 mol), and p-toluenesulfonic acid (1 g).

  • Fit the flask with a Claisen condenser and a drying tube.

  • Heat the mixture to 120°C and continuously distill off the ethanol (B145695) formed over approximately 1 hour.

  • After cooling, purify the residue by fractional vacuum distillation to yield ethyl N-(2-methyl-3-nitrophenyl)formimidate.

ProductYieldBoiling PointAppearance
Ethyl N-(2-methyl-3-nitrophenyl)formimidate88%156–158°C / 6 mmLight-yellow, solidifying oil

Step B: Cyclization to this compound

The formimidate ester is then cyclized to this compound using a diethyl oxalate (B1200264)/potassium ethoxide complex.

Experimental Protocol:

  • In a 200-mL beaker, dissolve diethyl oxalate (22 g, 0.15 mol) in 50 mL of dry dimethylformamide (DMF).

  • Cool the solution and add potassium ethoxide (11 g, 0.13 mol) with vigorous stirring.

  • Immediately pour this solution into a 250-mL flask containing a solution of ethyl N-(2-methyl-3-nitrophenyl)formimidate (20.8 g, 0.10 mol) in 75 mL of dry dimethyl sulfoxide (B87167) (DMSO).

  • Stir the resulting deep-red solution for 1 hour at approximately 40°C.

  • Transfer the solution to a 1-L beaker and add water with stirring to precipitate the this compound.

  • Filter the solid, dry it, and purify by sublimation at 170°C/0.5 mm.

ProductYieldMelting PointAppearance
This compound71%204–205°CYellow crystals
Protocol 2: Multi-Step Synthesis of Differentially Protected 3,4-Diaminoindole from this compound

This multi-step synthesis transforms this compound into a versatile diaminoindole intermediate, suitable for further diversification in drug discovery programs. The following is a representative workflow; detailed experimental procedures with specific reagent quantities and reaction conditions are critical for successful execution and are often found in the supplementary information of published research.

Logical Workflow for Diaminoindole Synthesis:

G cluster_0 Step 1: N-Protection cluster_1 Step 2: Reduction of Nitro Group cluster_2 Step 3: Protection of Amino Group cluster_3 Further Functionalization This compound This compound N-TIPS-4-nitroindole N-TIPS-4-nitroindole This compound->N-TIPS-4-nitroindole  TIPSCl, NaH, THF   N-TIPS-4-aminoindole N-TIPS-4-aminoindole N-TIPS-4-nitroindole->N-TIPS-4-aminoindole  H2, Pd/C   N-TIPS-N'-Boc-4-aminoindole N-TIPS-N'-Boc-4-aminoindole N-TIPS-4-aminoindole->N-TIPS-N'-Boc-4-aminoindole  (Boc)2O   Functionalized Diaminoindole Derivatives Functionalized Diaminoindole Derivatives N-TIPS-N'-Boc-4-aminoindole->Functionalized Diaminoindole Derivatives  Subsequent steps...   G cluster_0 c-Myc Transcription Regulation cluster_1 Therapeutic Intervention cluster_2 Cellular Outcome c-Myc_Promoter c-Myc Promoter G_Quadruplex G-Quadruplex Formation c-Myc_Promoter->G_Quadruplex Transcription_Repression Transcription Repression G_Quadruplex->Transcription_Repression Cell_Cycle_Arrest Cell Cycle Arrest Transcription_Repression->Cell_Cycle_Arrest Apoptosis Apoptosis Transcription_Repression->Apoptosis Nitroindole_Derivative Nitroindole-Derived G-Quadruplex Stabilizer Stabilization Stabilization Nitroindole_Derivative->Stabilization Stabilization->G_Quadruplex TDO_Pathway cluster_0 Tryptophan Catabolism cluster_1 Immunosuppression cluster_2 Therapeutic Intervention Tryptophan Tryptophan TDO TDO Enzyme Tryptophan->TDO Kynurenine Kynurenine T_cell_inhibition T-cell Inhibition Kynurenine->T_cell_inhibition TDO->Kynurenine Nitroindole_inhibitor This compound-derived TDO Inhibitor Nitroindole_inhibitor->TDO Inhibition drug_screening_workflow cluster_0 Initial Screening cluster_1 Hit Identification and Validation cluster_2 Lead Optimization Compound_Library This compound-Derived Compound Library Cell_Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Compound_Library->Cell_Viability_Assay IC50_Determination IC50 Determination Cell_Viability_Assay->IC50_Determination  Active Compounds   Mechanism_of_Action Mechanism of Action Studies (e.g., Cell Cycle Analysis, Apoptosis Assays) IC50_Determination->Mechanism_of_Action SAR_Studies Structure-Activity Relationship (SAR) Studies Mechanism_of_Action->SAR_Studies In_Vivo_Studies In Vivo Animal Models SAR_Studies->In_Vivo_Studies  Optimized Leads   Final_Candidate Drug Candidate In_Vivo_Studies->Final_Candidate

References

Application Notes and Protocols: 4-Nitroindole as a Precursor in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-nitroindole as a versatile precursor in the synthesis of a diverse range of pharmaceutical agents. The protocols outlined below offer detailed methodologies for the conversion of this compound into key intermediates and its subsequent application in the synthesis of bioactive molecules targeting various therapeutic areas.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound is a key building block in organic synthesis, particularly in the development of pharmaceuticals. Its indole (B1671886) core is a prevalent scaffold in numerous biologically active compounds, while the nitro group at the 4-position offers a strategic handle for a variety of chemical transformations. This allows for the synthesis of a wide array of substituted indoles, which are integral components of drugs targeting neurological disorders, cancer, inflammation, and metabolic diseases. Researchers utilize this compound in the synthesis of compounds such as kinase inhibitors, cannabinoid receptor ligands, and inhibitors of enzymes like tryptophan dioxygenase.[1][2] The reactivity of the nitro group, which can be readily reduced to an amino group, opens up a vast chemical space for derivatization and the introduction of diverse functionalities, making this compound a valuable starting material in drug discovery and development.

Key Pharmaceutical Applications of this compound Derivatives

The strategic functionalization of this compound paves the way for the synthesis of several classes of pharmacologically active molecules. The initial and most crucial step is often the reduction of the nitro group to form 4-aminoindole (B1269813), a versatile intermediate for further synthetic manipulations.

Table 1: Pharmaceutical Classes Derived from this compound and their Therapeutic Targets

Pharmaceutical ClassTherapeutic TargetRelevant Disease Areas
Kinase Inhibitors c-Met, PAK1, TGFβRICancer, Fibrosis, Neurological Disorders
Cannabinoid Receptor 2 (CB2) Agonists CB2 ReceptorInflammatory Diseases, Pain
Tryptophan Dioxygenase (TDO) Inhibitors TDO EnzymeCancer, Neurodegenerative Diseases
CGRP Receptor Antagonists CGRP ReceptorMigraine
SGLT2 Inhibitors Sodium-Glucose Cotransporter 2Type 2 Diabetes

Experimental Protocols

Protocol 1: Synthesis of 4-Aminoindole from this compound

This protocol details the reduction of this compound to the key intermediate, 4-aminoindole. This transformation is fundamental for the subsequent synthesis of a wide range of pharmaceutical derivatives.

Reaction Scheme:

Materials:

  • This compound

  • Ethanol (B145695)

  • Water

  • Reduced iron powder

  • Concentrated hydrochloric acid

Procedure:

  • In a 1L reaction flask, suspend this compound (100g, 0.62 mol) in a mixture of ethanol (400 mL) and water (100 mL).

  • With stirring at room temperature, add reduced iron powder (130g, 2.32 mol).

  • Heat the mixture to reflux.

  • Carefully add 3-4 mL of concentrated hydrochloric acid dropwise.

  • Continue stirring under reflux for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the iron catalyst.

  • The filtrate is then concentrated under reduced pressure to yield the crude 4-aminoindole.[3]

Table 2: Quantitative Data for the Synthesis of 4-Aminoindole

ParameterValue
Starting Material This compound
Yield ~62% (after recrystallization)[3]
Reaction Time 2 hours
Reaction Temperature Reflux
Protocol 2: Multi-step Synthesis of Differentially Protected 3,4-Diaminoindoles from this compound

This protocol outlines a more complex, 10-step synthesis to produce 3,4-diaminoindoles with orthogonal protecting groups, which are valuable intermediates for creating libraries of drug candidates.[4]

Experimental Workflow Diagram:

G cluster_0 Step 1-2: Protection and Reduction cluster_1 Step 3-5: Functionalization at C3 cluster_2 Step 6-10: Final Assembly This compound This compound TIPS-protected_this compound TIPS-protected_this compound This compound->TIPS-protected_this compound TIPSCl, NaH TIPS-protected_4-aminoindole TIPS-protected_4-aminoindole TIPS-protected_this compound->TIPS-protected_4-aminoindole H2, Pd/C Intermediate_A TIPS-protected_4-aminoindole Intermediate_B Boc-protected amine Intermediate_A->Intermediate_B Boc2O Intermediate_C 3-iodo derivative Intermediate_B->Intermediate_C Iodine, KOH Intermediate_D 3-azido derivative Intermediate_C->Intermediate_D NaN3 Intermediate_E 3-azido derivative Intermediate_F 3-amino derivative Intermediate_E->Intermediate_F Reduction Intermediate_G Differentially protected 3,4-diaminoindole Intermediate_F->Intermediate_G Protection & Deprotection steps

Caption: Synthetic workflow for 3,4-diaminoindoles.

Detailed Steps (Selected Key Transformations):

  • Step 1: N-Protection of this compound: To a solution of this compound (2.00 g, 12.3 mmol) in dry THF (20 mL) at 0 °C under a nitrogen atmosphere, sodium hydride (60% in mineral oil, 592 mg, 14.8 mmol) is added. After stirring for 30 minutes, triisopropylsilyl chloride (3.4 mL, 16.0 mmol) is added dropwise. The reaction is stirred for another 30 minutes and then quenched with saturated ammonium (B1175870) chloride.[4]

  • Step 2: Reduction of the Nitro Group: The TIPS-protected this compound is then subjected to reduction using hydrogen gas and a palladium on carbon catalyst to yield the corresponding 4-aminoindole derivative.[4]

  • Subsequent Steps: The synthesis proceeds through a series of reactions including Boc protection of the 4-amino group, iodination at the C3 position, azide (B81097) formation, and subsequent reduction and protection steps to yield the final differentially protected 3,4-diaminoindole.[4]

Application in the Synthesis of Kinase Inhibitors

4-Aminoindole and its derivatives are crucial precursors for a variety of kinase inhibitors, which are a cornerstone of modern cancer therapy.

c-Met Kinase Inhibitors

The c-Met signaling pathway is often dysregulated in cancer, promoting tumor growth and metastasis. 4-Azaindole derivatives have been identified as potent inhibitors of c-Met kinase.[5][6] The synthesis of these inhibitors can be envisioned starting from a 4-aminoindole precursor, which can be converted to the azaindole core through various cyclization strategies.

Signaling Pathway Diagram:

G HGF HGF c-Met_Receptor c-Met_Receptor HGF->c-Met_Receptor Binds and activates PI3K PI3K c-Met_Receptor->PI3K RAS RAS c-Met_Receptor->RAS STAT3 STAT3 c-Met_Receptor->STAT3 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Proliferation Cell_Proliferation mTOR->Cell_Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Proliferation Cell_Survival Cell_Survival STAT3->Cell_Survival Inhibitor c-Met Inhibitor (from 4-Aminoindole) Inhibitor->c-Met_Receptor Inhibits

Caption: c-Met signaling pathway and inhibition.

p21-Activated Kinase 1 (PAK1) Inhibitors

PAK1 is implicated in various cellular processes, including cell proliferation and motility, and its dysregulation is linked to cancer. 4-Azaindole-containing compounds have been developed as potent PAK1 inhibitors.[7] The synthesis of these molecules can be initiated from 4-aminoindole, which serves as a scaffold for the construction of the azaindole core and subsequent functionalization.

Signaling Pathway Diagram:

G Rac/Cdc42 Rac/Cdc42 PAK1 PAK1 Rac/Cdc42->PAK1 Activates MEK MEK PAK1->MEK AKT AKT PAK1->AKT Cytoskeletal_Rearrangement Cytoskeletal_Rearrangement PAK1->Cytoskeletal_Rearrangement ERK ERK MEK->ERK Cell_Cycle_Progression Cell_Cycle_Progression ERK->Cell_Cycle_Progression AKT->Cell_Cycle_Progression Inhibitor PAK1 Inhibitor (from 4-Aminoindole) Inhibitor->PAK1 Inhibits

Caption: PAK1 signaling pathway and inhibition.

TGFβ Receptor I (TGFβRI) Kinase Inhibitors

The TGFβ signaling pathway is a key regulator of cell growth, differentiation, and immune responses, and its aberrant activity is associated with cancer and fibrosis. 4-Azaindole derivatives have emerged as selective inhibitors of TGFβRI.[5][8] The synthesis of these inhibitors can be approached using 4-aminoindole as a starting point for the construction of the core heterocyclic system.

Signaling Pathway Diagram:

G TGFβ_Ligand TGFβ_Ligand TGFβRII TGFβRII TGFβ_Ligand->TGFβRII Binds TGFβRI TGFβRI TGFβRII->TGFβRI Recruits and phosphorylates SMAD2/3 SMAD2/3 TGFβRI->SMAD2/3 Phosphorylates SMAD4 SMAD4 SMAD2/3->SMAD4 Forms complex with SMAD_Complex SMAD_Complex Nucleus Nucleus SMAD_Complex->Nucleus Translocates to Gene_Transcription Gene_Transcription Nucleus->Gene_Transcription Regulates Inhibitor TGFβRI Inhibitor (from 4-Aminoindole) Inhibitor->TGFβRI Inhibits

Caption: TGFβRI signaling pathway and inhibition.

Further Applications in Pharmaceutical Synthesis

While detailed protocols starting from this compound are less commonly published for the following drug classes, the 4-aminoindole scaffold represents a logical and promising starting point for their synthesis based on the known structures of active compounds.

Cannabinoid Receptor 2 (CB2) Agonists

CB2 receptor agonists are of interest for treating inflammatory and pain conditions without the psychoactive effects associated with CB1 receptor activation. Several synthetic cannabinoid ligands are based on an indole core. The development of 4-substituted indole derivatives as CB2 agonists is an active area of research.

Tryptophan Dioxygenase (TDO) Inhibitors

TDO is an enzyme involved in tryptophan metabolism and is a target in cancer immunotherapy. Inhibition of TDO can restore anti-tumor immune responses. While many known TDO inhibitors are based on different scaffolds, the indole nucleus is a key feature of the natural substrate, tryptophan, making 4-substituted indoles attractive candidates for inhibitor design.

Calcitonin Gene-Related Peptide (CGRP) Receptor Antagonists

CGRP receptor antagonists are a newer class of drugs for the treatment of migraine. Some of these antagonists incorporate a 4-substituted piperidine (B6355638) moiety, and indole-based structures are also being explored.

Sodium-Glucose Cotransporter 2 (SGLT2) Inhibitors

SGLT2 inhibitors are used to treat type 2 diabetes by promoting the excretion of glucose in the urine. While many approved SGLT2 inhibitors are C-glucosides, N-glucosyl indole derivatives have also been investigated as potent and selective SGLT2 inhibitors.[9]

Disclaimer: The provided protocols are intended for informational purposes for qualified professionals and should be adapted and optimized based on laboratory conditions and safety assessments.

References

Application Notes: 4-Nitroindole as a Versatile Chemical Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitroindole is a versatile heterocyclic compound that serves as a crucial building block in organic synthesis and medicinal chemistry. The presence of the electron-withdrawing nitro group at the 4-position of the indole (B1671886) ring significantly influences its chemical reactivity, making it a valuable precursor for the synthesis of a wide range of functionalized indole derivatives. Its utility spans various fields, including the development of pharmaceuticals, agrochemicals, and materials science. In drug discovery, this compound derivatives have shown promise as anti-cancer, anti-inflammatory, and neuroprotective agents.

Key Applications of this compound

This compound is a key starting material for a variety of important chemical transformations and the synthesis of biologically active molecules.

  • Synthesis of 4-Aminoindole (B1269813): The nitro group can be readily reduced to an amino group, providing access to 4-aminoindole. This derivative is a valuable intermediate for the synthesis of substituted indoles, which are core structures in many pharmaceuticals. The introduction of an amino group allows for a wide range of further functionalization, including acylation, alkylation, and diazotization reactions.

  • N-Alkylation: The indole nitrogen can be alkylated to introduce various substituents. This modification is often crucial for modulating the biological activity of indole-based compounds. N-alkylated 4-nitroindoles can be further elaborated to create diverse chemical libraries for drug screening.

  • C3-Functionalization: The C3 position of the indole ring is susceptible to electrophilic substitution, such as the Vilsmeier-Haack reaction to introduce a formyl group, leading to the formation of this compound-3-carboxaldehyde. This aldehyde is a key intermediate for the synthesis of more complex molecules, including Tryptophan 2,3-dioxygenase (TDO) inhibitors.

  • Tryptophan 2,3-Dioxygenase (TDO) Inhibitors: this compound derivatives have been investigated as inhibitors of TDO, an enzyme implicated in cancer immune evasion. By inhibiting TDO, these compounds can help to restore anti-tumor immunity, making them promising candidates for cancer immunotherapy.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₈H₆N₂O₂
Molecular Weight 162.15 g/mol
Appearance Yellow to brown crystalline powder
Melting Point 204-207 °C
CAS Number 4769-97-5

Quantitative Data for Synthesis and Key Reactions

Table 1: Synthesis of this compound

Starting MaterialReagentsSolventTemperatureTimeYieldReference
Ethyl N-(2-methyl-3-nitrophenyl)formimidateDiethyl oxalate (B1200264), Potassium ethoxideDimethylformamide, Dimethyl sulfoxide (B87167)40 °C1 h71%[1]

Table 2: Key Reactions of this compound

ReactionSubstrateReagentsSolventTemperatureTimeYieldReference
Reduction to 4-Aminoindole This compoundIron powder, Hydrochloric acidEthanol, WaterReflux2 h62%[2]
N-Alkylation (Aza-Michael Addition) This compoundtrans-Crotonophenone derivatives, Cinchona alkaloid-based phase transfer catalystTolueneRoom Temp.24 h67-96%[3][4]
N-Silylation This compoundSodium hydride, Triisopropylsilyl chlorideTetrahydrofuran0 °C30 minNot specified[5]
Vilsmeier-Haack Reaction (representative) IndolePOCl₃, DMFDichloromethane0 °C to RT2 hHighGeneral procedure

Experimental Protocols

Protocol 1: Synthesis of this compound[1]

This protocol describes the synthesis of this compound from ethyl N-(2-methyl-3-nitrophenyl)formimidate.

Materials:

  • Ethyl N-(2-methyl-3-nitrophenyl)formimidate

  • Diethyl oxalate

  • Potassium ethoxide

  • Dry Dimethylformamide (DMF)

  • Dry Dimethyl sulfoxide (DMSO)

  • Water

  • Standard laboratory glassware

  • Stirring and heating apparatus

Procedure:

  • In a 200-mL beaker, dissolve 22 g (0.15 mol) of diethyl oxalate in 50 mL of dry DMF.

  • While cooling and with vigorous stirring, add 11 g (0.13 mol) of potassium ethoxide.

  • Immediately pour the resulting solution into a 250-mL flask containing a solution of 20.8 g (0.10 mol) of ethyl N-(2-methyl-3-nitrophenyl)formimidate in 75 mL of dry DMSO.

  • Stir the deep-red solution for 1 hour at approximately 40 °C.

  • Transfer the solution to a 1-L beaker and add water with stirring at a rate that allows for the smooth precipitation of this compound.

  • Filter the precipitate and dry it to obtain crude this compound (approximately 16.3 g, ~100%).

  • Purify the crude product by sublimation at 170 °C/0.5 mm to yield yellow crystals of this compound (11.5 g, 71%).

Expected Outcome: Yellow crystalline solid with a melting point of 204–205 °C.

Protocol 2: Synthesis of a Representative this compound-Derived TDO Inhibitor

This protocol outlines a representative synthesis of a potential Tryptophan 2,3-dioxygenase (TDO) inhibitor starting from this compound. The synthesis involves a Vilsmeier-Haack formylation followed by a Horner-Wadsworth-Emmons olefination.

Part A: Synthesis of this compound-3-carboxaldehyde

  • To a stirred solution of this compound (1.62 g, 10 mmol) in dry DMF (20 mL) at 0 °C, slowly add phosphorus oxychloride (1.8 mL, 20 mmol).

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Pour the reaction mixture into crushed ice and neutralize with a saturated sodium bicarbonate solution.

  • The precipitated solid is collected by filtration, washed with water, and dried to afford this compound-3-carboxaldehyde.

Part B: Horner-Wadsworth-Emmons Reaction

  • To a suspension of sodium hydride (60% in mineral oil, 0.44 g, 11 mmol) in dry THF (30 mL) at 0 °C, add triethyl phosphonoacetate (2.2 mL, 11 mmol) dropwise.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of this compound-3-carboxaldehyde (1.90 g, 10 mmol) in dry THF (20 mL) to the reaction mixture.

  • Stir the reaction at room temperature for 12 hours.

  • Quench the reaction with saturated ammonium (B1175870) chloride solution and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield the ethyl (E)-3-(4-nitro-1H-indol-3-yl)acrylate.

Visualizations

Signaling Pathway

TDO_Signaling_Pathway cluster_tumor_cell Tumor Cell cluster_extracellular Extracellular Space TDO TDO Kynurenine Kynurenine TDO->Kynurenine Produces Tryptophan Tryptophan Tryptophan->TDO Metabolized by AhR AhR Kynurenine->AhR Activates IL6 IL-6 AhR->IL6 Induces Secretion STAT3 STAT3 IL6->STAT3 Activates NFkB NF-κB IL6->NFkB Activates Proliferation Tumor Proliferation & Survival STAT3->Proliferation NFkB->Proliferation 4_Nitroindole_Derivative This compound Derivative 4_Nitroindole_Derivative->TDO Inhibits

Caption: Tryptophan 2,3-dioxygenase (TDO) signaling pathway in cancer.[6][7][8]

Experimental Workflow

Synthesis_Workflow cluster_synthesis Synthesis of a this compound-Derived TDO Inhibitor Start This compound Step1 Vilsmeier-Haack (POCl₃, DMF) Start->Step1 Intermediate This compound-3-carboxaldehyde Step1->Intermediate Step2 Horner-Wadsworth-Emmons (NaH, Triethyl phosphonoacetate) Intermediate->Step2 Product Ethyl (E)-3-(4-nitro-1H-indol-3-yl)acrylate (TDO Inhibitor Precursor) Step2->Product

Caption: Experimental workflow for the synthesis of a TDO inhibitor precursor.

References

Application Notes and Protocols for the Synthesis of 4-Nitroindole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitroindole and its derivatives are pivotal intermediates in the synthesis of a diverse array of bioactive molecules and functional materials.[1][2] The presence of the nitro group on the indole (B1671886) scaffold provides a versatile handle for further chemical transformations, making these compounds valuable building blocks in medicinal chemistry and drug discovery.[1] They are utilized in the synthesis of compounds such as cannabinoid receptor ligands, CGRP receptor antagonists, and potential anti-cancer agents.[1][2] This document provides detailed protocols for three distinct and effective methods for the preparation of this compound derivatives, complete with quantitative data and procedural diagrams.

Method 1: Cyclization of 2-Methyl-3-Nitroaniline (B147196) Derivatives

This approach, often referred to as the Bergman synthesis, involves the cyclization of a substituted 2-methyl-3-nitroaniline precursor to form the indole ring.[3] This method is particularly effective for producing this compound itself and its derivatives with substituents on the nitrogen or at the 2-position.

Experimental Protocol: Two-Step Synthesis of this compound

This procedure is adapted from a reliable Organic Syntheses protocol and involves the formation of an imidate ester followed by cyclization.[4]

Step A: Synthesis of Ethyl N-(2-methyl-3-nitrophenyl)formimidate

  • Combine 2-methyl-3-nitroaniline (1 mole) and triethyl orthoformate (1.2 moles) in a round-bottom flask equipped with a distillation apparatus.

  • Heat the mixture to 120°C.

  • Continuously distill off the ethanol (B145695) formed during the reaction over approximately 1 hour.

  • After the reaction is complete (as monitored by TLC), allow the mixture to cool.

  • Purify the residue by fractional vacuum distillation to obtain the ethyl N-(2-methyl-3-nitrophenyl)formimidate.

Step B: Synthesis of this compound

  • In a separate flask, prepare the diethyl oxalate (B1200264)/potassium ethoxide complex by adding potassium ethoxide (1.3 moles) to a cooled solution of diethyl oxalate (1.5 moles) in dry dimethylformamide (DMF) with vigorous stirring.[4]

  • Immediately pour this complex into a solution of ethyl N-(2-methyl-3-nitrophenyl)formimidate (1 mole) in dry dimethyl sulfoxide (B87167) (DMSO).[4]

  • Stir the resulting deep-red solution for 1 hour at a temperature maintained below 40°C.[4]

  • Monitor the reaction by TLC.[4]

  • Upon completion, pour the reaction mixture into a stirred mixture of ice and water (10 volumes).

  • Collect the precipitated brownish-yellow solid by filtration and dry it thoroughly.

  • Purify the crude this compound by sublimation at 170°C/0.5 mm or by recrystallization from methanol, ethanol, or acetonitrile.[4]

Data Presentation
Starting MaterialProductKey ReagentsSolventYieldPurity/mpReference
2-Methyl-3-nitroanilineEthyl N-(2-methyl-3-nitrophenyl)formimidateTriethyl orthoformateNeat88%57-58°C[4]
Ethyl N-(2-methyl-3-nitrophenyl)formimidateThis compoundDiethyl oxalate, Potassium ethoxideDMF/DMSO71%204-205°C[4]

Experimental Workflow

cluster_stepA Step A: Imidate Formation cluster_stepB Step B: Cyclization A1 2-Methyl-3-nitroaniline A_react Heat to 120°C Distill off Ethanol A1->A_react A2 Triethyl orthoformate A2->A_react A_prod Ethyl N-(2-methyl-3-nitrophenyl)formimidate A_react->A_prod B_cyclize Add Imidate in DMSO Stir 1 hr, <40°C A_prod->B_cyclize Input to Step B B1 Diethyl oxalate B_complex Form Complex in DMF B1->B_complex B2 Potassium ethoxide B2->B_complex B_complex->B_cyclize B_prod This compound B_cyclize->B_prod

Caption: Workflow for the two-step synthesis of this compound.

Method 2: Leimgruber-Batcho-Style Synthesis

A variation of the Leimgruber-Batcho indole synthesis provides a one-pot method starting from 2-methyl-3-nitrobenzene. This process involves condensation and cyclization promoted by a base.[3]

Experimental Protocol
  • In a flask, add 2-methyl-3-nitrobenzene (1 mole), triethyl orthoformate (1.5 moles), and oxalic acid (1.2 moles).[3]

  • Heat the mixture and reflux for 2 to 4 hours.[3]

  • Cool the reaction mixture to 0-10°C in an ice bath.[3]

  • Slowly add a solution of potassium ethoxide (1.1 moles) in ethanol dropwise, maintaining the low temperature.[3]

  • After the addition is complete, continue the reaction at room temperature for another 2 to 4 hours.[3]

  • Pour the reaction solution into ice water, which will cause a large amount of solid to precipitate.[3]

  • Collect the solid product by suction filtration and wash with cold water.

  • The resulting solid is this compound. Further purification can be achieved by recrystallization.

Data Presentation
Starting MaterialProductKey ReagentsReaction TimeYieldReference
2-Methyl-3-nitrobenzeneThis compoundTriethyl orthoformate, Oxalic acid, Potassium ethoxide6-8 hours74-81.4%[3]

Experimental Workflow

start 2-Methyl-3-nitrobenzene + Triethyl orthoformate + Oxalic acid reflux Reflux (2-4 hours) start->reflux cool Cool to 0-10°C reflux->cool add_base Add KOEt in Ethanol cool->add_base react_rt React at RT (2-4 hours) add_base->react_rt precipitate Pour into Ice Water react_rt->precipitate product Filter to obtain This compound precipitate->product

Caption: One-pot synthesis of this compound from 2-methyl-3-nitrobenzene.

Method 3: Oxidative Nucleophilic Substitution of Hydrogen (ONSH)

This modern approach constructs the indole ring by reacting m-nitroaniline with enolizable ketones in the presence of a strong base. This reaction proceeds via an oxidative nucleophilic substitution of hydrogen (ONSH) mechanism and can yield a mixture of 4- and 6-nitroindoles.

Experimental Protocol
  • Prepare a solution of m-nitroaniline (5 mmol) and an enolizable ketone (e.g., acetophenone, 7 mmol) in DMSO (15 mL) in an open flask.

  • Stir the solution and maintain the temperature at 15-20°C using a water bath.

  • Add potassium tert-butoxide (t-BuOK, 12 mmol) in one portion. A deep red or red-violet color indicates the reaction is proceeding.

  • Continue stirring under air for the required reaction time (typically 1-2 hours, monitor by TLC).

  • Quench the reaction by adding an aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts with a drying agent (e.g., MgSO4), filter, and add silica (B1680970) gel to the solution.

  • Evaporate the solvent in vacuo.

  • Purify the product by column chromatography on silica gel to separate the this compound and 6-nitroindole (B147325) isomers.

Data Presentation
m-Nitroaniline DerivativeKetoneProduct(s)BaseSolventYield (4-nitro derivative)Reference
m-NitroanilineAcetophenone2-Phenyl-4-nitroindole & 2-Phenyl-6-nitroindolet-BuOKDMSO57%
m-NitroanilineN-methyl-2-acetylpyrrole2-(N-methyl-pyrrol-2-yl)-4-nitroindolet-BuOKDMSO12%

Reaction Pathway

reactants m-Nitroaniline + Enolizable Ketone conditions t-BuOK, DMSO 15-20°C, Air reactants->conditions onsh Oxidative Nucleophilic Substitution of Hydrogen conditions->onsh intermediate ortho-Aminonitrobenzyl ketone (intermediate) onsh->intermediate cyclization Intramolecular Condensation intermediate->cyclization products 4-Substituted Nitroindole + 6-Substituted Nitroindole cyclization->products

Caption: Pathway for synthesis of 4-nitroindoles via ONSH reaction.

Concluding Remarks

The synthesis of this compound derivatives can be achieved through several reliable methods. The choice of protocol depends on the available starting materials, desired scale, and the specific substitution pattern required on the final indole product. The classical cyclization methods offer high yields for this compound itself, while the ONSH reaction provides a route to more complex, substituted derivatives directly from m-nitroaniline. These protocols serve as a robust foundation for researchers engaged in the synthesis of novel indole-based compounds for various scientific applications.

References

Application Notes and Protocols: Development of Fluorescent Probes from 4-Nitroindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the development and application of fluorescent probes derived from the 4-nitroindole scaffold. This compound serves as an excellent building block for creating sophisticated molecular probes, particularly those based on a donor-π-acceptor (D-π-A) architecture. The electron-withdrawing nature of the nitro group at the 4-position of the indole (B1671886) ring makes it a key component in the design of environmentally sensitive and "turn-on" fluorescent probes for bioimaging and sensing applications.

Principle of this compound Based Fluorescent Probes

Fluorescent probes based on this compound typically operate on the principle of intramolecular charge transfer (ICT). The this compound moiety acts as the electron acceptor, which is connected through a π-conjugated system to an electron-donating group. This D-π-A design leads to a low fluorescence quantum yield in the ground state due to efficient non-radiative decay pathways.

A common mechanism for "turn-on" fluorescence in these probes is the molecular rotor mechanism. In low-viscosity environments, intramolecular rotation around the single bonds in the π-conjugated system allows for rapid non-radiative decay from the excited state, resulting in quenched fluorescence. However, in viscous environments, such as within lipid droplets or upon binding to a biological target, this intramolecular rotation is restricted. This restriction closes the non-radiative decay channel, forcing the excited molecule to relax through the emission of photons, leading to a significant increase in fluorescence intensity.

Data Presentation: Photophysical Properties

The photophysical properties of this compound-based probes are highly sensitive to their local environment. While specific data for a wide range of this compound probes is emerging, the properties of a closely related 4-cyanoindole (B94445) derivative and the analogous 7-nitroindole (B1294693) probes provide a strong indication of expected performance.

Table 1: Representative Photophysical Data of Environment-Sensitive Indole-Based Probes.

Probe ScaffoldEnvironmentExcitation Max (λex, nm)Emission Max (λem, nm)Stokes Shift (nm)Quantum Yield (Φ)Reference
4-Cyanoindole-NS Water~320~412~920.85[1]
7-Nitroindole Probe Toluene (Low Viscosity)~410~545~135< 0.05[2]
Dioxane~412~560~148~0.15[2]
Glycerol (High Viscosity)~420~580~160> 0.50[2]
7-Nitroindole Probe PBS (Aqueous Buffer)~405~590~185< 0.01[2]
(for Lipid Droplets)Dodecane (Lipid-like)~415~570~155> 0.60[2]

Experimental Protocols

General Synthesis of a this compound-Based Fluorescent Probe

This protocol describes a general synthetic route for a D-π-A type fluorescent probe using this compound as the starting material. The synthesis involves a condensation reaction to link the this compound acceptor to an electron-donating aldehyde.

Materials:

Procedure:

  • In a round-bottom flask, dissolve 1 equivalent of this compound and 1.1 equivalents of the electron-donating aldehyde in absolute ethanol.

  • Add a catalytic amount of piperidine (2-3 drops) to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure this compound-based fluorescent probe.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol for Live-Cell Imaging

This protocol provides a general procedure for staining live cells with a this compound-based fluorescent probe and subsequent imaging using confocal microscopy. This is particularly useful for visualizing lipid droplets or changes in intracellular viscosity.

Materials:

  • HeLa cells (or other suitable cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • This compound fluorescent probe

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 35 mm glass-bottom confocal dishes

  • Confocal laser scanning microscope

Procedure:

Cell Preparation:

  • Seed HeLa cells onto a 35 mm glass-bottom confocal dish at a density that allows them to reach 60-70% confluency on the day of the experiment.

  • Culture the cells for 24 hours in a humidified incubator at 37°C with 5% CO₂.

Probe Preparation and Staining:

  • Prepare a 1 mM stock solution of the this compound fluorescent probe in high-quality, anhydrous DMSO.

  • On the day of imaging, dilute the stock solution in pre-warmed DMEM to a final working concentration of 1-5 µM.

  • Remove the culture medium from the cells and wash once with warm PBS.

  • Add the probe-containing medium to the cells.

  • Incubate the cells for 15-30 minutes at 37°C in the CO₂ incubator.

Imaging:

  • After incubation, remove the staining solution and wash the cells two to three times with warm PBS to remove any unincorporated probe.

  • Add fresh, pre-warmed culture medium or PBS to the dish.

  • Immediately image the cells using a confocal microscope with appropriate laser excitation (e.g., 405 nm) and emission filters (e.g., 550-650 nm).

Mandatory Visualizations

G Signaling Pathway of a D-π-A Molecular Rotor Probe cluster_0 Low Viscosity Environment cluster_1 High Viscosity Environment Ground_State_Low Ground State (Probe) Excited_State_Low Excited State Ground_State_Low->Excited_State_Low Excitation Light Rotational_Relaxation Intramolecular Rotation Excited_State_Low->Rotational_Relaxation Non_Radiative_Decay Non-Radiative Decay (Quenched Fluorescence) Rotational_Relaxation->Non_Radiative_Decay Ground_State_High Ground State (Probe) Excited_State_High Excited State Ground_State_High->Excited_State_High Excitation Light Restricted_Rotation Restricted Rotation Excited_State_High->Restricted_Rotation Radiative_Decay Radiative Decay (Fluorescence) Restricted_Rotation->Radiative_Decay

Caption: Mechanism of a molecular rotor fluorescent probe.

G General Experimental Workflow for Synthesis and Application Start Starting Materials (this compound & Aldehyde) Synthesis Chemical Synthesis (Condensation Reaction) Start->Synthesis Purification Purification (Column Chromatography) Synthesis->Purification Characterization Characterization (NMR, MS) Purification->Characterization Probe_Stock Prepare Probe Stock Solution (1 mM in DMSO) Characterization->Probe_Stock Staining Cell Staining (1-5 µM Probe) Probe_Stock->Staining Cell_Culture Cell Seeding and Culture Cell_Culture->Staining Washing Wash Cells with PBS Staining->Washing Imaging Confocal Microscopy Washing->Imaging Analysis Image Analysis Imaging->Analysis G Logical Relationship in Probe Design Core_Scaffold This compound (Acceptor) DAP_System D-π-A System Core_Scaffold->DAP_System Pi_Bridge π-Conjugated Bridge Pi_Bridge->DAP_System Donor_Group Electron-Donating Group Donor_Group->DAP_System ICT Intramolecular Charge Transfer (ICT) DAP_System->ICT Environmental_Sensitivity Environmental Sensitivity (e.g., Viscosity, Polarity) ICT->Environmental_Sensitivity Turn_On_Fluorescence "Turn-On" Fluorescence Response Environmental_Sensitivity->Turn_On_Fluorescence Bioimaging Application in Bioimaging Turn_On_Fluorescence->Bioimaging

References

Application Notes and Protocols for the Detection and Quantification of 4-Nitroindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of 4-nitroindole, a key intermediate in the synthesis of various pharmaceuticals and biologically active compounds. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectroscopy are designed to be adapted for various research and quality control applications.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is a robust and widely used technique for the quantification of this compound. This method is suitable for purity analysis and quantification in various sample matrices.

Quantitative Data Summary

While specific validated quantitative data for this compound is not extensively published, the following table summarizes typical performance parameters that can be expected, based on methods for similar nitroaromatic compounds.[1][2][3]

ParameterHPLC-UV
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Limit of Detection (LOD) ~0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) ~0.5 - 2.5 µg/mL
Accuracy (Recovery) 98.0% - 102.0%
Precision (%RSD) ≤ 2.0%
Experimental Protocol: HPLC-UV Analysis of this compound

Objective: To quantify this compound in a sample using HPLC with UV detection.

Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for pH adjustment)

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

Instrumentation:

  • HPLC system with a UV/Vis detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Procedure:

  • Mobile Phase Preparation:

    • Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v). The exact ratio may need to be optimized for your specific column and system.

    • Degas the mobile phase using sonication or vacuum filtration.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase to prepare a 1 mg/mL stock solution.

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Dissolve the sample containing this compound in the mobile phase to an expected concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Column: C18 (250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: Acetonitrile:Water (60:40 v/v)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: 30°C

    • Detection Wavelength: Based on the UV spectrum of this compound, a wavelength between 300-400 nm is appropriate. The absorption spectrum for this compound extends the furthest into the visible range compared to its isomers.[4]

    • Run Time: Approximately 10-15 minutes, or until the this compound peak has eluted.

  • Analysis:

    • Inject the standard solutions to generate a calibration curve.

    • Inject the sample solutions.

    • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_quant Quantification MobilePhase Mobile Phase (Acetonitrile:Water) HPLC HPLC System (C18 Column, UV Detector) MobilePhase->HPLC Standards Standard Solutions (1-100 µg/mL) Standards->HPLC Sample Sample Solution (Filtered) Sample->HPLC Data Data Acquisition (Chromatogram) HPLC->Data CalCurve Calibration Curve Construction Data->CalCurve Quant Quantification of This compound CalCurve->Quant

Caption: Workflow for the quantification of this compound using HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for the analysis of volatile and semi-volatile compounds like this compound. It is particularly useful for impurity profiling and trace-level detection.

Quantitative Data Summary

The following table provides typical performance parameters for GC-MS analysis of nitroaromatic compounds.[5]

ParameterGC-MS
Linearity (r²) > 0.99
Limit of Detection (LOD) Low ng/mL to pg/mL range
Limit of Quantification (LOQ) Low to mid ng/mL range
Precision (%RSD) < 15%
Specificity High (based on mass spectra)
Experimental Protocol: GC-MS Analysis of this compound

Objective: To detect and quantify this compound in a sample using GC-MS.

Materials:

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary Column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm)

Procedure:

  • Standard Solution Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in dichloromethane or ethyl acetate.

    • Perform serial dilutions to prepare calibration standards suitable for the expected concentration range of the samples.

  • Sample Preparation:

    • Dissolve the sample in dichloromethane or ethyl acetate to a final concentration of approximately 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • GC-MS Conditions:

    • Inlet Temperature: 250°C

    • Injection Volume: 1 µL (split or splitless, depending on concentration)

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Temperature Program: 100°C (hold 5 min), ramp at 40°C/min to 300°C (hold 5 min)

    • MS Source Temperature: 230°C

    • MS Quadrupole Temperature: 150°C

    • Scan Range: m/z 40-400

  • Analysis:

    • Inject the standard solutions to establish a calibration curve.

    • Inject the sample solutions.

    • Identify this compound based on its retention time and mass spectrum. The mass spectrum is expected to show a molecular ion peak at m/z 162 and characteristic fragment ions.

    • Quantify this compound using the calibration curve.

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Preparation cluster_analysis GC-MS Analysis cluster_quant Identification & Quantification Standards Standard Solutions in Dichloromethane GCMS GC-MS System (HP-5MS Column) Standards->GCMS Sample Sample Solution (Filtered) Sample->GCMS Data Data Acquisition (Mass Spectrum) GCMS->Data Identification Identification by Retention Time & Mass Spectrum Data->Identification Quant Quantification Identification->Quant

Caption: Workflow for the analysis of this compound using GC-MS.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a simple and rapid method for the quantification of this compound in solution, provided that the sample matrix is not complex and does not contain interfering substances that absorb in the same wavelength range.

Quantitative Data Summary
ParameterUV-Vis Spectroscopy
Wavelength of Max. Absorption (λmax) 300 - 400 nm in 2-propanol[4]
Linearity Dependent on Beer-Lambert Law adherence
LOD/LOQ Generally in the µg/mL range
Experimental Protocol: UV-Vis Spectroscopic Quantification of this compound

Objective: To determine the concentration of this compound in a clear solution using UV-Vis spectroscopy.

Materials:

  • This compound reference standard

  • A suitable solvent (e.g., 2-propanol, methanol, or acetonitrile)

  • Quartz cuvettes

  • Volumetric flasks and pipettes

Instrumentation:

  • UV-Vis Spectrophotometer

Procedure:

  • Solvent Selection: Choose a solvent that dissolves this compound and is transparent in the UV-Vis region of interest (above 250 nm). 2-propanol is a suitable choice.[4]

  • Determination of λmax:

    • Prepare a dilute solution of this compound in the chosen solvent.

    • Scan the solution across a wavelength range of 200-700 nm to determine the wavelength of maximum absorbance (λmax).

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound of a known concentration (e.g., 100 µg/mL).

    • Prepare a series of calibration standards by diluting the stock solution. Ensure the absorbance values of the standards are within the linear range of the instrument (typically 0.1 - 1.0).

  • Sample Preparation:

    • Dissolve the sample in the same solvent used for the standards to an expected concentration that falls within the calibration range.

  • Measurement:

    • Set the spectrophotometer to the predetermined λmax.

    • Use the solvent as a blank to zero the instrument.

    • Measure the absorbance of each standard and the sample solution.

  • Quantification:

    • Plot a calibration curve of absorbance versus concentration for the standard solutions.

    • Determine the concentration of this compound in the sample using its absorbance and the calibration curve, according to the Beer-Lambert law.

Experimental Workflow: UV-Vis Spectroscopy

UVVis_Workflow cluster_prep Preparation cluster_analysis Measurement cluster_quant Quantification Solvent Select Solvent LambdaMax Determine λmax Solvent->LambdaMax Standards Prepare Standards LambdaMax->Standards Measure Measure Absorbance Standards->Measure Sample Prepare Sample Sample->Measure Spectro UV-Vis Spectrophotometer Spectro->Measure CalCurve Plot Calibration Curve Measure->CalCurve Concentration Determine Concentration CalCurve->Concentration Signaling_Pathway_Role cluster_synthesis Chemical Synthesis cluster_biological Biological System Start This compound (Precursor) Derivative Bioactive Derivative (e.g., Kinase Inhibitor) Start->Derivative Synthesis Target Signaling Pathway Target (e.g., RET Kinase) Derivative->Target Binding/Inhibition Pathway Cellular Signaling Pathway Target->Pathway Modulation Response Biological Response (e.g., Inhibition of Proliferation) Pathway->Response

References

Application Notes and Protocols for N-Alkylation of 4-Nitroindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the N-alkylation of 4-nitroindole, a key synthetic transformation for the functionalization of this important heterocyclic scaffold. The presence of the electron-withdrawing nitro group at the 4-position increases the acidity of the N-H proton, facilitating its deprotonation and subsequent alkylation under various conditions. Three common and effective methods are presented: a classical approach using a strong base (Sodium Hydride), a milder method employing Cesium Carbonate, and a robust technique utilizing Phase-Transfer Catalysis.

Introduction

N-alkylated indoles are prevalent structural motifs in a vast array of pharmaceuticals, agrochemicals, and biologically active natural products. The ability to selectively introduce alkyl groups at the nitrogen atom of the indole (B1671886) ring is crucial for modifying the physicochemical and pharmacological properties of these molecules. This compound, in particular, serves as a versatile building block, and its N-alkylation provides access to a diverse range of substituted indole derivatives for further synthetic manipulation and biological screening. The protocols detailed below offer a comparative overview of common methods to achieve this transformation.

Data Presentation

The following tables summarize representative quantitative data for the N-alkylation of indoles, with a focus on conditions applicable to this compound. The data has been compiled from various sources to provide a comparative overview.

Table 1: N-Alkylation of Indoles using Sodium Hydride in DMF

EntryAlkylating AgentReaction Time (h)Temperature (°C)Yield (%)Reference
1Benzyl (B1604629) Bromide12Room Temp.91--INVALID-LINK--
2Methyl Iodide12Room Temp.>95General Protocol
3Ethyl Bromide12Room Temp.>90General Protocol

Table 2: N-Alkylation of Indoles using Cesium Carbonate

EntryAlkylating AgentSolventReaction Time (h)Temperature (°C)Yield (%)Reference
1Benzyl BromideDMF246076--INVALID-LINK--
2Benzyl ChlorideAcetonitrile12RefluxHigh--INVALID-LINK--
3Propyl BromideDMPU1880High--INVALID-LINK--

Table 3: N-Alkylation of Indoles under Phase-Transfer Catalysis (PTC)

EntryAlkylating AgentCatalystBaseSolvent SystemYield (%)Reference
1Alkyl HalidesTBAB50% aq. NaOHBenzene78-98--INVALID-LINK--
2Michael AcceptorsCinchona AlkaloidK₂CO₃TolueneHigh--INVALID-LINK--

Note: Yields are highly dependent on the specific substrate and reaction conditions. The data presented should be considered as representative examples.

Experimental Protocols

Protocol 1: N-Alkylation using Sodium Hydride (NaH) in DMF

This protocol describes a general and highly effective method for the N-alkylation of this compound using a strong base. The electron-withdrawing nitro group enhances the acidity of the indole N-H, making deprotonation with NaH rapid and efficient.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Ethyl acetate (B1210297)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Ice bath

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Add anhydrous DMF to dissolve the this compound (concentration approx. 0.2-0.5 M).

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.1-1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen evolution ceases. This indicates the formation of the sodium salt of this compound.

  • Cool the reaction mixture back to 0 °C.

  • Add the alkylating agent (1.0-1.2 eq) dropwise to the reaction mixture.

  • The reaction can be stirred at room temperature or gently heated (e.g., 50-60 °C) if required. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate (3 x volume of DMF).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: N-Alkylation using Cesium Carbonate (Cs₂CO₃)

This method provides a milder alternative to using sodium hydride and is particularly suitable for substrates that may be sensitive to stronger bases.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle or oil bath

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and cesium carbonate (1.5-2.0 eq).

  • Add anhydrous DMF or MeCN to the flask.

  • Add the alkylating agent (1.1-1.5 eq) to the stirred suspension.

  • Heat the reaction mixture to 60-80 °C.

  • Monitor the reaction progress by TLC. Reaction times can vary from a few hours to overnight.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add water to the reaction mixture and extract the product with ethyl acetate (3 x volume of solvent).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: N-Alkylation under Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is a powerful technique for reactions involving a water-soluble base and an organic-soluble substrate. It often leads to high yields and can be more environmentally friendly.

Materials:

  • This compound

  • Alkyl halide (e.g., butyl bromide, benzyl chloride)

  • Phase-transfer catalyst (e.g., Tetrabutylammonium bromide - TBAB)

  • Aqueous sodium hydroxide (B78521) (NaOH) solution (e.g., 50%) or solid potassium carbonate (K₂CO₃)

  • Organic solvent (e.g., Toluene, Dichloromethane)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a condenser

  • Vigorous mechanical or magnetic stirrer

Procedure:

  • To a round-bottom flask equipped with a condenser and a vigorous stirrer, add this compound (1.0 eq) and the organic solvent (e.g., Toluene).

  • Add the phase-transfer catalyst (0.05-0.1 eq).

  • Add the alkylating agent (1.1-1.5 eq).

  • With vigorous stirring, add the aqueous NaOH solution or solid K₂CO₃.

  • Heat the biphasic mixture to 50-80 °C. Vigorous stirring is crucial to ensure efficient transfer between the phases.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and separate the organic layer.

  • If an aqueous base was used, wash the organic layer with water until the aqueous layer is neutral, followed by a brine wash. If a solid base was used, filter the mixture and then wash the organic filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the described N-alkylation protocols.

NaH_Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve this compound in Anhydrous DMF cool_0c Cool to 0 °C start->cool_0c add_NaH Add NaH (portion-wise) cool_0c->add_NaH stir_rt Stir at RT (Deprotonation) add_NaH->stir_rt cool_again Cool to 0 °C stir_rt->cool_again add_alkyl_halide Add Alkyl Halide cool_again->add_alkyl_halide react React at RT or Heat add_alkyl_halide->react quench Quench with aq. NH4Cl react->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Water & Brine extract->wash dry Dry (Na2SO4) & Concentrate wash->dry purify Column Chromatography dry->purify product N-Alkylated this compound purify->product

Caption: Workflow for N-alkylation of this compound using NaH.

Cs2CO3_Alkylation_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification start Combine this compound, Cs2CO3, & Alkyl Halide in DMF/MeCN heat Heat to 60-80 °C start->heat cool Cool to RT heat->cool add_water Add Water cool->add_water extract Extract with Ethyl Acetate add_water->extract wash Wash with Water & Brine extract->wash dry Dry (Na2SO4) & Concentrate wash->dry purify Column Chromatography dry->purify product N-Alkylated this compound purify->product

Caption: Workflow for N-alkylation of this compound using Cs₂CO₃.

PTC_Alkylation_Workflow cluster_reaction Biphasic Reaction cluster_workup Work-up & Purification start Combine this compound, Alkyl Halide, PTC & Organic Solvent add_base Add Aqueous Base (Vigorous Stirring) start->add_base heat Heat to 50-80 °C add_base->heat cool Cool to RT heat->cool separate Separate Phases cool->separate wash Wash Organic Layer separate->wash dry Dry (Na2SO4) & Concentrate wash->dry purify Column Chromatography dry->purify product N-Alkylated this compound purify->product

Caption: Workflow for N-alkylation of this compound via PTC.

Application Notes and Protocols for the Batcho-Leimgruber Synthesis of Substituted Nitroindoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Batcho-Leimgruber indole (B1671886) synthesis is a powerful and versatile method for the preparation of indoles, a structural motif prevalent in numerous pharmacologically active compounds. This two-step process offers a significant advantage over other methods like the Fischer indole synthesis by utilizing readily available or easily synthesized ortho-nitrotoluenes and proceeding under relatively mild conditions with high yields.[1] This application note provides a detailed overview, experimental protocols, and quantitative data for the synthesis of substituted nitroindoles, a key class of intermediates in drug discovery.

Principle and Workflow

The synthesis proceeds in two key steps:

  • Enamine Formation: An o-nitrotoluene derivative reacts with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), and typically a secondary amine like pyrrolidine, to form a β-dialkylamino-2-nitrostyrene (an enamine).[1] The extended conjugation of these intermediates often results in an intense red color.[1]

  • Reductive Cyclization: The intermediate enamine undergoes reductive cyclization to afford the desired indole. This step can be achieved using a variety of reducing agents.[1][2]

The overall workflow of the Batcho-Leimgruber synthesis is depicted below:

Batcho_Leimgruber_Workflow cluster_start Starting Materials cluster_step1 Step 1: Enamine Formation cluster_intermediate Intermediate cluster_step2 Step 2: Reductive Cyclization cluster_product Final Product o_nitrotoluene Substituted o-Nitrotoluene enamine_formation Condensation Reaction o_nitrotoluene->enamine_formation reagents DMF-DMA & Pyrrolidine reagents->enamine_formation enamine β-Dialkylamino-2-nitrostyrene (Enamine) enamine_formation->enamine Formation of conjugated system reduction Reduction of Nitro Group enamine->reduction Introduction of reducing agent cyclization Intramolecular Cyclization & Amine Elimination reduction->cyclization indole Substituted Nitroindole cyclization->indole Aromatization Batcho_Leimgruber_Mechanism start o-Nitrotoluene enamine β-Pyrrolidino-2-nitrostyrene (Enamine Intermediate) start->enamine Condensation dmf_dma DMF-DMA dmf_dma->enamine pyrrolidine Pyrrolidine pyrrolidine->enamine amino_enamine Amino-enamine enamine->amino_enamine Nitro Group Reduction cyclized_intermediate Cyclized Intermediate amino_enamine->cyclized_intermediate Intramolecular Cyclization product Indole cyclized_intermediate->product Elimination of Pyrrolidine reducing_agent Reducing Agent (e.g., H₂/Pd-C, Fe/AcOH) reducing_agent->amino_enamine

References

Application Notes and Protocols for the Fischer Indole Synthesis of Nitroindoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Fischer indole (B1671886) synthesis is a versatile and widely utilized method for the synthesis of the indole nucleus, a core scaffold in numerous pharmaceuticals and natural products. This application note focuses on the specific challenges and protocols for the synthesis of nitroindoles using this classic reaction. The presence of a nitro group, a strong electron-withdrawing substituent, on the phenylhydrazine (B124118) starting material significantly impacts the reaction, necessitating modified conditions compared to the synthesis of electron-rich indoles.

Introduction

The Fischer indole synthesis, first reported by Hermann Fischer in 1883, involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a carbonyl compound (aldehyde or ketone).[1] The reaction proceeds through a[2][2]-sigmatropic rearrangement of the corresponding ene-hydrazine tautomer.[1]

When applied to the synthesis of nitroindoles, the electron-withdrawing nature of the nitro group deactivates the aromatic ring, making the key sigmatropic rearrangement step more difficult.[3] Consequently, the synthesis of nitroindoles via the Fischer method generally requires stronger acids, higher reaction temperatures, and may result in lower yields compared to syntheses with electron-donating or neutral substituents.[3] Polyphosphoric acid (PPA) is a commonly employed and effective catalyst for the cyclization of nitrophenylhydrazones.[4]

Quantitative Data Summary

The following table summarizes quantitative data from various cited experiments on the Fischer indole synthesis of nitroindoles, providing a comparative overview of reaction conditions and yields.

Phenylhydrazine SubstituentCarbonyl CompoundCatalyst/SolventTemperature (°C)TimeProductYield (%)Reference(s)
p-NitroIsopropyl methyl ketoneAcetic AcidReflux1.5 h2,3,3-trimethyl-5-nitroindolenine10[3]
p-NitroIsopropyl methyl ketoneAcetic Acid / HCl-4 h2,3,3-trimethyl-5-nitroindolenine30[3]
p-NitroEthyl pyruvate (B1213749)Polyphosphoric Acid105-11530 minEthyl 5-nitroindole-2-carboxylate57[4]
p-NitroEthyl pyruvatePolyphosphoric Acid / Toluene105-11530-40 minEthyl 5-nitroindole-2-carboxylate65.3-71.4[5]
o-NitroEthyl pyruvatePolyphosphoric Acid105-11530 minEthyl 7-nitroindole-2-carboxylate66[4]
m-NitroEthyl pyruvatePolyphosphoric Acid--Ethyl 4-nitroindole-2-carboxylate19[4]
m-NitroEthyl pyruvatePolyphosphoric Acid--Ethyl 6-nitroindole-2-carboxylate8.2[4]

Experimental Protocols

The following are detailed methodologies for the key experiments in the synthesis of nitroindoles via the Fischer indole synthesis.

Protocol 1: Synthesis of Ethyl 5-nitroindole-2-carboxylate from p-Nitrophenylhydrazine and Ethyl Pyruvate [4][5]

This protocol details the synthesis of a 5-nitroindole (B16589) derivative, a common precursor for further functionalization.

Step 1: Formation of Ethyl Pyruvate p-Nitrophenylhydrazone (Intermediate)

This step can be carried out separately or the hydrazone can be generated in situ. For the purpose of a controlled reaction, prior formation and isolation of the hydrazone is recommended.

  • Reaction Setup: In a suitable reaction vessel, dissolve p-nitrophenylhydrazine hydrochloride in a mixture of water and ethanol.

  • Addition of Carbonyl: To this solution, add ethyl pyruvate.

  • Reaction Conditions: Stir the mixture at a temperature between 20°C and 60°C for 20-60 minutes.

  • Isolation: The resulting hydrazone precipitates from the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step 2: Fischer Indole Cyclization

  • Reaction Setup: In a round-bottom flask equipped with a stirrer and a thermometer, add the dried ethyl pyruvate-4-nitro-phenylhydrazone (1 equivalent) and toluene.

  • Catalyst Addition: While stirring, slowly add polyphosphoric acid (PPA). An exothermic reaction may be observed.

  • Heating: Heat the mixture to 85-90°C. The reaction's exothermicity may cause the temperature to rise further. Maintain the reaction temperature between 105°C and 115°C and allow it to reflux for 30-40 minutes.

  • Work-up: Cool the reaction mixture to 60°C and carefully add ice-cold water to hydrolyze the PPA. Continue stirring for another 30 minutes.

  • Isolation and Purification: Filter the precipitated solid, wash thoroughly with water, and dry. The crude product, ethyl 5-nitroindole-2-carboxylate, can be further purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: Synthesis of Ethyl 7-nitroindole-2-carboxylate from o-Nitrophenylhydrazine and Ethyl Pyruvate [4]

This protocol outlines the synthesis of a 7-nitroindole (B1294693) derivative.

  • Hydrazone Formation: Prepare ethyl pyruvate o-nitrophenylhydrazone following a similar procedure as described in Protocol 1, Step 1, using o-nitrophenylhydrazine as the starting material.

  • Cyclization Reaction: In a reaction vessel, treat the ethyl pyruvate o-nitrophenylhydrazone with polyphosphoric acid.

  • Heating: Warm the mixture with stirring. An exothermic reaction will commence around 90°C. Use an ice bath to control the temperature, keeping it below 125°C. Maintain the mixture at 105-115°C for 30 minutes.

  • Work-up and Purification: Hydrolyze the reaction mixture with ice-water. Collect the solid product by filtration, wash with water, and dry. The crude product can be purified by extraction with boiling ligroin, followed by concentration and cooling to induce crystallization, yielding ethyl 7-nitroindole-2-carboxylate.

Visualizations

The following diagrams illustrate the key workflows and relationships in the Fischer indole synthesis of nitroindoles.

Fischer_Indole_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Product and Purification A Nitro-substituted Phenylhydrazine C Hydrazone Formation (Acid Catalyst) A->C B Aldehyde or Ketone (e.g., Ethyl Pyruvate) B->C D Tautomerization to Ene-hydrazine C->D Intermediate E [3,3]-Sigmatropic Rearrangement D->E F Cyclization and Aromatization (Loss of Ammonia) E->F G Crude Nitroindole Derivative F->G H Purification (Recrystallization/ Chromatography) G->H I Pure Nitroindole H->I

Caption: General workflow of the Fischer indole synthesis for nitroindoles.

Reaction_Parameters center Fischer Indole Synthesis of Nitroindoles yield Product Yield center->yield Determines substituent Nitro Substituent (Electron-Withdrawing) substituent->center Influences conditions Reaction Conditions substituent->conditions Requires Harsher conditions->center Governs conditions->yield Impacts catalyst Catalyst Choice (e.g., PPA) conditions->catalyst temperature Temperature conditions->temperature catalyst->conditions temperature->conditions

Caption: Key factors influencing the Fischer indole synthesis of nitroindoles.

References

Application of 4-Nitroindole in Anti-Cancer Drug Development: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole (B1671886) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities. Within this class, nitroindole derivatives have emerged as a promising area of research in the development of novel anti-cancer agents. While 5- and 7-nitroindoles have been more extensively studied, 4-nitroindole serves as a crucial building block for the synthesis of potent cytotoxic compounds. This document provides a comprehensive overview of the application of this compound in anti-cancer drug development, including quantitative data on the activity of its derivatives, detailed experimental protocols, and visualizations of relevant signaling pathways.

Mechanism of Action and Signaling Pathways

While the precise mechanisms of action for many this compound derivatives are still under investigation, research on the broader class of indole compounds points towards several key anti-cancer strategies. These include the induction of apoptosis, cell cycle arrest, and the modulation of critical signaling pathways that govern cell proliferation and survival.

One notable example is a novel 4-nitro-substituted indole-thiazole conjugate, which has demonstrated significant cytotoxic effects against human breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines.[1] The anti-proliferative activity of indole derivatives is often attributed to their ability to interfere with key cellular processes.

The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival and is often dysregulated in cancer. Indole compounds have been shown to inhibit this pathway, leading to decreased proliferation and increased apoptosis.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Indole This compound Derivative Indole->PI3K inhibits Indole->Akt inhibits MTT_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Cells Treat with this compound Derivative (Serial Dilutions) Incubate_24h->Treat_Cells Incubate_48_72h Incubate 48-72h Treat_Cells->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_DMSO Add DMSO to Dissolve Formazan Incubate_4h->Add_DMSO Read_Absorbance Read Absorbance at 570 nm Add_DMSO->Read_Absorbance Analyze_Data Calculate Viability & IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

References

Application Notes: 4-Nitroindole as a Key Intermediate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-nitroindole as a strategic intermediate in the synthesis of novel agrochemicals. The protocols and data presented herein are intended to guide researchers in the development of new fungicides, herbicides, and insecticides.

Introduction

This compound is a versatile heterocyclic building block that serves as a crucial starting material in the synthesis of a wide array of biologically active molecules.[1] Its unique chemical structure, featuring a reactive nitro group on the indole (B1671886) scaffold, allows for diverse functionalization, making it an attractive intermediate for the agrochemical industry. The indole moiety is a common feature in many natural and synthetic compounds exhibiting pesticidal properties. The introduction of a nitro group at the 4-position provides a handle for further chemical transformations, leading to the generation of novel agrochemical candidates with potentially enhanced efficacy and unique modes of action.

Synthetic Pathways and Key Transformations

The primary synthetic utility of this compound in agrochemical synthesis lies in its conversion to other key intermediates, most notably 4-aminoindole (B1269813). This transformation is a critical step that opens up a plethora of possibilities for introducing diverse functionalities.

Synthesis of this compound

A common method for the synthesis of this compound involves the nitration of indole. However, direct nitration can lead to a mixture of isomers. A more controlled synthesis is often preferred to ensure a good yield of the desired 4-nitro isomer. One such method is the Leimgruber–Batcho indole synthesis, which provides a regioselective route to substituted indoles.

A patented method for the preparation of this compound involves the reaction of 2-methyl-3-nitroaniline (B147196) with triethyl orthoformate and oxalic acid, followed by treatment with potassium ethoxide. This process is reported to have a high yield and be suitable for industrial-scale production.

Reduction of this compound to 4-Aminoindole

The reduction of the nitro group to an amine is a fundamental transformation that significantly expands the synthetic utility of the 4-substituted indole core. 4-Aminoindole is a key intermediate for the synthesis of a wide range of agrochemicals.[1]

A typical reduction protocol involves the use of a reducing agent such as iron powder in the presence of an acid, like hydrochloric acid, or catalytic hydrogenation using palladium on carbon (Pd/C) and a hydrogen source. A patented method describes the reduction of an N-acylated this compound precursor using iron powder and hydrochloric acid to yield 4-aminoindole.

Application in Agrochemical Synthesis: A Case Study

While the direct synthesis of a commercialized agrochemical from this compound is not extensively documented in publicly available literature, the potential is evident through the synthesis of various biologically active indole derivatives. For the purpose of these application notes, we will focus on the synthesis of a hypothetical fungicidal compound derived from 4-aminoindole, based on known structure-activity relationships of fungicidal indole derivatives.

Hypothetical Target Agrochemical: 4-Amino-N-(aryl)indole-3-carboxamide

Amide derivatives of indoles have shown promising fungicidal activity. The following section outlines the synthesis and hypothetical biological activity of a 4-amino-N-(aryl)indole-3-carboxamide derivative.

Synthesis Workflow:

SynthesisWorkflow A This compound B Reduction A->B Fe/HCl or Pd/C, H2 C 4-Aminoindole B->C D Vilsmeier-Haack Reaction C->D POCl3, DMF E 4-Aminoindole-3-carbaldehyde D->E F Oxidation E->F KMnO4 or other oxidant G 4-Aminoindole-3-carboxylic acid F->G H Amide Coupling G->H Aryl Amine, Coupling Agent I 4-Amino-N-(aryl)indole-3-carboxamide (Target Fungicide) H->I

Caption: Synthetic pathway from this compound to a hypothetical fungicidal 4-amino-N-(aryl)indole-3-carboxamide.

Experimental Protocols

Protocol 1: Synthesis of 4-Aminoindole from this compound

  • Materials:

    • This compound

    • Iron powder

    • Concentrated Hydrochloric Acid (HCl)

    • Ethanol (B145695)

    • Water

    • Sodium bicarbonate (NaHCO₃) solution (saturated)

    • Ethyl acetate

    • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Procedure:

    • Suspend this compound (1.0 eq) in a mixture of ethanol and water.

    • Add iron powder (5.0 eq) to the suspension.

    • Heat the mixture to reflux and slowly add concentrated HCl (catalytic amount).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and filter off the iron residues.

    • Concentrate the filtrate under reduced pressure to remove ethanol.

    • Neutralize the aqueous residue with a saturated NaHCO₃ solution.

    • Extract the product with ethyl acetate.

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain crude 4-aminoindole.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis of 4-Amino-N-(aryl)indole-3-carboxamide (Hypothetical)

This protocol is a general representation and would require optimization for specific aryl amines.

  • Materials:

    • 4-Aminoindole-3-carboxylic acid (synthesized from 4-aminoindole via formylation and subsequent oxidation)

    • Substituted aryl amine

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • 1-Hydroxybenzotriazole (HOBt)

    • N,N-Dimethylformamide (DMF)

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

    • Brine

  • Procedure:

    • Dissolve 4-aminoindole-3-carboxylic acid (1.0 eq), the substituted aryl amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Add EDC (1.2 eq) portion-wise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC.

    • Upon completion, dilute the reaction mixture with water and extract with DCM.

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following tables summarize hypothetical quantitative data for the synthesis and biological activity of the target agrochemical. These values are illustrative and would need to be determined experimentally.

Table 1: Synthesis Yields

StepStarting MaterialProductYield (%)
ReductionThis compound4-Aminoindole85-95
Vilsmeier-Haack & Oxidation4-Aminoindole4-Aminoindole-3-carboxylic acid60-70
Amide Coupling4-Aminoindole-3-carboxylic acid4-Amino-N-(aryl)indole-3-carboxamide70-85

Table 2: Hypothetical Fungicidal Activity Data

CompoundTarget Fungus 1 (e.g., Botrytis cinerea) EC₅₀ (µg/mL)Target Fungus 2 (e.g., Fusarium graminearum) EC₅₀ (µg/mL)
4-Amino-N-(4-chlorophenyl)indole-3-carboxamide5.28.7
4-Amino-N-(2,4-dichlorophenyl)indole-3-carboxamide2.84.1
Commercial Fungicide Standard1.52.3

Signaling Pathways and Mode of Action (Hypothetical)

Many fungicidal compounds act by inhibiting specific enzymes in the fungal metabolic pathways. For indole-based fungicides, a potential mode of action could be the inhibition of key enzymes involved in cell wall biosynthesis or respiration.

ModeOfAction cluster_fungus Fungal Cell Enzyme Target Enzyme (e.g., Chitin Synthase) Growth Fungal Growth Enzyme->Growth Inhibition Pathway Cell Wall Biosynthesis Pathway->Enzyme Fungicide 4-Amino-N-(aryl)indole- 3-carboxamide Fungicide->Enzyme Binds and Inhibits

Caption: Hypothetical mode of action of a 4-amino-N-(aryl)indole-3-carboxamide fungicide, inhibiting a key enzyme in the fungal cell wall biosynthesis pathway.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of novel agrochemicals. Its conversion to 4-aminoindole provides a platform for the development of a wide range of derivatives with potential fungicidal, herbicidal, and insecticidal activities. The protocols and conceptual framework presented in these application notes are intended to serve as a guide for researchers in the exploration of new and effective crop protection agents derived from this important building block. Further research into the synthesis and biological evaluation of this compound derivatives is warranted to unlock their full potential in agriculture.

References

Application Notes and Protocols: Synthesis of 1,3,4,5-Tetrahydropyrrolo-[4,3,2-de]quinoline from 4-Nitroindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a detailed synthetic pathway for the preparation of 1,3,4,5-tetrahydropyrrolo-[4,3,2-de]quinoline, a significant heterocyclic scaffold in medicinal chemistry, starting from the readily available 4-nitroindole. The synthesis is reported to proceed in six steps with an overall yield of approximately 30%.[1] This protocol compiles methodologies from various sources to provide a comprehensive guide for researchers. The procedures include N-protection of the indole (B1671886), reduction of the nitro group, functionalization of the indole C3-position, cyclization to form the quinoline (B57606) ring, deprotection, and final reduction to the target tetrahydroquinoline.

Introduction

The 1,3,4,5-tetrahydropyrrolo-[4,3,2-de]quinoline core is a key structural motif found in a variety of natural products and pharmacologically active compounds. Its unique tricyclic structure has attracted considerable interest in the field of drug discovery. The synthesis of this scaffold, however, can be challenging. This application note provides a plausible and detailed six-step synthetic route starting from this compound, based on established chemical transformations for indole and quinoline derivatives.

Overall Synthetic Scheme

Synthesis_Workflow A This compound B N-Protected This compound A->B Step 1: N-Protection C N-Protected 4-Aminoindole B->C Step 2: Nitro Reduction D N-Protected C3-Functionalized 4-Aminoindole C->D Step 3: C3-Functionalization E N-Protected Pyrrolo[4,3,2-de]quinoline Derivative D->E Step 4: Cyclization F Pyrrolo[4,3,2-de]quinoline Derivative E->F Step 5: Deprotection G 1,3,4,5-Tetrahydropyrrolo- [4,3,2-de]quinoline F->G Step 6: Reduction

Figure 1. Proposed six-step synthesis of 1,3,4,5-tetrahydropyrrolo-[4,3,2-de]quinoline from this compound.

Experimental Protocols

Step 1: N-Protection of this compound

To prevent side reactions at the indole nitrogen, a protecting group is introduced in the first step. A triisopropylsilyl (TIPS) group is a suitable choice.[2][3]

Protocol: Synthesis of 4-Nitro-1-(triisopropylsilyl)-1H-indole [2][3]

  • Dissolve this compound (1.0 eq) in dry tetrahydrofuran (B95107) (THF) and cool the solution to 0 °C under a nitrogen atmosphere.

  • Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise to the solution and stir the mixture at 0 °C for 30 minutes.

  • Add triisopropylsilyl chloride (1.3 eq) dropwise to the reaction mixture.

  • Stir the reaction at 0 °C for an additional 30 minutes.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with dichloromethane (B109758) (DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography.

Reactant/ReagentMolecular WeightMoles (eq)Mass/Volume
This compound162.15 g/mol 1.0Specify mass
Sodium Hydride (60%)40.00 g/mol 1.2Specify mass
Triisopropylsilyl chloride192.82 g/mol 1.3Specify volume
Tetrahydrofuran--Specify volume

Note: The yield for this specific reaction is reported to be quantitative (100%).[2][3]

Step 2: Reduction of the Nitro Group

The nitro group of the N-protected this compound is reduced to a primary amine, which is a key functional group for the subsequent cyclization step. Catalytic hydrogenation is an effective method for this transformation.[2][3]

Protocol: Synthesis of 1-(Triisopropylsilyl)-1H-indol-4-amine [2][3]

  • Dissolve the N-TIPS-protected this compound (1.0 eq) in a suitable solvent such as ethanol (B145695) or ethyl acetate.

  • Add a catalytic amount of 10% palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which can often be used in the next step without further purification.

Reactant/ReagentMoles (eq)Mass/Volume
N-TIPS-4-nitroindole1.0Specify mass
10% Palladium on CarbonCatalyticSpecify mass
Ethanol/Ethyl Acetate-Specify volume
HydrogenExcess-
Step 3: C3-Functionalization of the Indole Ring

Introduction of a two-carbon unit at the C3-position is necessary for the subsequent formation of the quinoline ring. A Friedel-Crafts acylation followed by reduction of the resulting ketone is a plausible approach.[4]

Protocol: C3-Acylation and Reduction

  • Acylation: Dissolve the N-TIPS-4-aminoindole (1.0 eq) in a dry, inert solvent like 1,2-dichloroethane. Add aluminum chloride (AlCl₃, excess) and then slowly add the desired acyl chloride (e.g., acetyl chloride) at 0 °C. Allow the reaction to warm to room temperature or heat to reflux until completion.[4]

  • Work up the reaction by pouring it into ice-water and extracting the product.

  • Reduction: Dissolve the resulting C3-acylated indole in trifluoroacetic acid and cool to 0 °C. Add triethylsilane dropwise and stir the reaction until the ketone is fully reduced to an ethyl group.[4]

  • Purify the product by chromatography.

Reactant/ReagentMoles (eq)
N-TIPS-4-aminoindole1.0
Acetyl chloride>1.0
Aluminum chloride>1.0
Triethylsilane>1.0
Step 4: Cyclization to Form the Quinoline Ring

With the amino group at C4 and an ethyl group at C3, a cyclization reaction can be employed to form the quinoline ring. A variety of methods exist for quinoline synthesis from anilines.[5][6] A plausible approach is a variation of the Doebner-von Miller reaction or a similar acid-catalyzed cyclization.

Protocol: Intramolecular Cyclization

  • Treat the C3-ethyl-4-aminoindole derivative with an acid catalyst, such as polyphosphoric acid (PPA) or a strong mineral acid, and heat the reaction mixture.[7]

  • The exact conditions (temperature, reaction time, and choice of acid) will need to be optimized for this specific substrate.

  • After the reaction is complete, cool the mixture and neutralize it with a base.

  • Extract the product and purify by chromatography.

Step 5: Deprotection of the Indole Nitrogen

The N-protecting group must be removed to yield the desired pyrroloquinoline scaffold.

Protocol: N-Deprotection of the TIPS Group [2]

  • Dissolve the N-TIPS protected pyrroloquinoline derivative in THF.

  • Add a solution of tetra-n-butylammonium fluoride (B91410) (TBAF) in THF (typically 1 M).

  • Stir the reaction at room temperature and monitor by TLC.

  • Once the reaction is complete, concentrate the mixture and purify the product by chromatography.

Step 6: Reduction of the Quinoline Ring

The final step is the reduction of the newly formed quinoline ring to the desired tetrahydropyrroloquinoline.

Protocol: Reduction to 1,3,4,5-Tetrahydropyrrolo-[4,3,2-de]quinoline [8][9][10]

  • Dissolve the pyrrolo[4,3,2-de]quinoline derivative in a suitable solvent (e.g., methanol).

  • Add a significant excess of nickel(II) chloride hexahydrate (NiCl₂·6H₂O) followed by the portion-wise addition of sodium borohydride (B1222165) (NaBH₄) at a controlled temperature (e.g., 0 °C to room temperature).

  • Stir the reaction until the starting material is consumed.

  • Carefully quench the reaction with water or a dilute acid.

  • Extract the product and purify by chromatography to obtain the final 1,3,4,5-tetrahydropyrrolo-[4,3,2-de]quinoline.

Quantitative Data Summary

The overall yield for the six-step synthesis of 1,3,4,5-tetrahydropyrrolo-[4,3,2-de]quinoline from this compound is reported to be 30%.[1] Yields for individual steps in analogous transformations are provided in the table below for reference.

StepTransformationReported Yield (Analogous Reactions)Reference
1N-Protection of this compound with TIPS100%[2][3]
2Reduction of N-protected this compoundHigh (often quantitative)[2][3]
3-6C3-Functionalization, Cyclization, Deprotection, and ReductionVariable-

Logical Relationships in Synthesis

Logical_Flow cluster_indole Indole Core Modification cluster_quinoline Quinoline Ring Formation and Finalization Start This compound Protect N-Protection Start->Protect Prevents N-reactivity Reduce Nitro Reduction Protect->Reduce Enables selective reduction Functionalize C3-Functionalization Reduce->Functionalize Prepares for cyclization Cyclize Cyclization Functionalize->Cyclize Connects the two phases Deprotect N-Deprotection Cyclize->Deprotect Forms tricyclic core FinalReduce Ring Reduction Deprotect->FinalReduce Unmasks indole N-H End Target Molecule FinalReduce->End Yields saturated ring

Figure 2. Logical flow of the synthetic strategy.

Conclusion

The synthesis of 1,3,4,5-tetrahydropyrrolo-[4,3,2-de]quinoline from this compound is a multi-step process that involves standard and reliable organic transformations. While the full experimental details of the original six-step synthesis are not publicly available, this application note provides a well-founded and detailed protocol based on analogous reactions reported in the literature. This guide should serve as a valuable resource for researchers in medicinal chemistry and drug development who are interested in accessing this important heterocyclic scaffold. Careful optimization of the C3-functionalization and cyclization steps will be crucial for achieving the reported 30% overall yield.

References

Troubleshooting & Optimization

strategies to improve the yield of 4-nitroindole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to optimize the synthesis of 4-nitroindole.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for synthesizing this compound?

The synthesis of this compound is most effectively achieved through multi-step procedures starting from appropriately substituted nitroanilines, as direct nitration of indole (B1671886) is problematic. The most valuable and practical methods include:

  • The Bergman Synthesis (a Reissert-type reaction): This is a widely cited and reliable method that involves the cyclization of an ethyl N-(2-methyl-3-nitrophenyl)formimidate intermediate, which is prepared from 2-methyl-3-nitroaniline (B147196).[1] This approach offers good yields and can be adapted for various substituted indoles.[1]

  • The Batcho-Leimgruber Indole Synthesis: This method can be adapted for this compound derivatives. It involves the reaction of a substituted nitrophenyl derivative with dimethylformamide dimethyl acetal (B89532) to form an enamine, which is then reductively cyclized to the indole.[2]

  • Reaction of m-Nitroaniline with Enolizable Ketones: This method involves the reaction of m-nitroaniline with ketones in the presence of a strong base like potassium tert-butoxide (t-BuOK) to yield 4- and 6-substituted nitroindoles.

Q2: Why is the direct nitration of indole not a recommended method for producing this compound?

Direct nitration of indole is not a viable method for selectively producing this compound due to several challenges:

  • Acid-Catalyzed Polymerization: The indole ring is highly electron-rich and sensitive to strong acids, such as the nitric acid/sulfuric acid mixtures typically used for nitration.[3] The acid protonates the indole at the C3 position, generating a reactive intermediate that attacks other indole molecules, leading to polymerization and the formation of intractable tars.[3][4]

  • Poor Regioselectivity: Under non-acidic conditions that might prevent polymerization, electrophilic attack occurs preferentially at the C3 position.[4][5] Under strongly acidic conditions, protonation at C3 deactivates the pyrrole (B145914) ring, leading to nitration on the benzene (B151609) ring, but this typically favors the C5 and C6 positions, not C4.[5]

Q3: What are the key advantages of the Bergman synthesis for this compound?

The Bergman synthesis, a modification of the Reissert indole synthesis, is considered a practical and valuable method for preparing this compound.[1] Its key advantages include:

  • High Yield: The procedure is well-optimized and can produce yields of around 71% after purification.[1]

  • Good Purity: The method allows for the isolation of a high-purity product through sublimation or recrystallization.[1]

  • Versatility: The general procedure can be extended to synthesize a variety of 4-nitroindoles with different substituents on the indole core.[1]

Q4: Are there alternative methods for synthesizing substituted 4-nitroindoles?

Yes, besides the Bergman synthesis, other methods have been developed. One notable approach is the reaction of enolizable ketones with m-nitroaniline in the presence of a strong base like potassium t-BuOK in DMSO. This reaction proceeds through an oxidative nucleophilic substitution of hydrogen, followed by an intramolecular condensation to form the indole ring. This method can produce both 4- and 6-substituted nitroindoles, with the 4-nitroisomer often being the major product.

Troubleshooting Guide

Issue 1: Low or No Yield in Reissert-Type Synthesis
  • Symptoms: The final yield of this compound is significantly lower than the expected 70-80%. The reaction mixture may show a lack of the characteristic deep-red color during the cyclization step.

  • Potential Causes & Solutions:

Potential Cause Troubleshooting Step
Inactive Potassium Ethoxide Potassium ethoxide is highly sensitive to moisture. Use freshly prepared potassium ethoxide or a newly opened bottle from a reliable supplier.[1] Preparing it from potassium metal and absolute ethanol (B145695) is preferred.[1]
Inactive Diethyl Oxalate (B1200264)/Potassium Ethoxide Complex The complex should be prepared in situ and used immediately. Preparing the complex in ethanol and evaporating the solvent results in a less active complex.[1] Attempts to prepare it in DMSO have been unsuccessful.[1]
Precipitation of Intermediate Salts If intermediate salts precipitate, the reaction can be hindered. Using dimethyl sulfoxide (B87167) (DMSO) as a co-solvent helps prevent this precipitation.[1]
Incorrect Reaction Temperature The cyclization reaction should be maintained at approximately 40°C. Temperatures above this can lead to the formation of by-products and reduce the yield.[1]
Impure Starting Materials Ensure the 2-methyl-3-nitroaniline and triethyl orthoformate are of high purity. Impurities can lead to side reactions.[6][7]
Issue 2: Formation of By-products and Purification Challenges
  • Symptoms: Thin Layer Chromatography (TLC) of the crude product shows multiple spots in addition to the desired this compound. The crude product is a dark, oily, or tar-like substance that is difficult to purify by recrystallization or sublimation.

  • Potential Causes & Solutions:

Potential Cause Troubleshooting Step
Elevated Reaction Temperature As noted, maintaining the temperature at ~40°C is critical. Overheating is a primary cause of by-product formation.[1]
Prolonged Reaction Time Monitor the reaction by TLC. Once the starting material is consumed, proceed with the work-up. Unnecessarily long reaction times can promote side reactions.[1]
Inefficient Purification If recrystallization from methanol (B129727) or ethanol is ineffective, sublimation at 170°C under high vacuum (0.5 mm) is a highly effective method for obtaining pure, yellow crystals of this compound.[1] For other methods, column chromatography may be necessary.
Issue 3: Reaction Stalls or is Incomplete
  • Symptoms: TLC analysis indicates the presence of unreacted ethyl N-(2-methyl-3-nitrophenyl)formimidate even after the standard 1-hour reaction time.

  • Potential Causes & Solutions:

Potential Cause Troubleshooting Step
Insufficient Reagents The stoichiometry is critical. Ensure the correct molar ratios of diethyl oxalate and potassium ethoxide to the formimidate are used.
Incomplete Consumption of Starting Material The reaction can be monitored by TLC. If the starting material is not fully consumed after the initial reaction period, small additional portions of the diethyl oxalate/potassium ethoxide complex can be added.[1]

Quantitative Data Summary

The following tables summarize quantitative data from established protocols for this compound synthesis.

Table 1: Bergman Synthesis of this compound [1][8]

StepStarting MaterialReagentsConditionsYield
1. Formimidate Formation 2-Methyl-3-nitroanilineTriethyl orthoformate, p-toluenesulfonic acidHeat to 120°C, ~1 hr88%
2. Cyclization Ethyl N-(2-methyl-3-nitrophenyl)formimidateDiethyl oxalate, Potassium ethoxide, DMF, DMSOStir at ~40°C, 1 hr71% (after sublimation)
Alternative Protocol [8]2-Methyl-3-nitrobenzeneTriethyl orthoformate, Oxalic acid, Potassium ethoxideReflux 4 hr, then RT 4 hr81.4%

Table 2: Synthesis of Substituted 4-Nitroindoles via m-Nitroaniline

KetoneBase/SolventProductYield
Acetophenonet-BuOK / DMSO4-Nitro-2-phenylindole57%
Acetonet-BuOK / DMSO2-Methyl-4-nitroindole-
2-Acetylthiophenet-BuOK / DMSO4-Nitro-2-(thien-2-yl)indole-

Experimental Protocols

Detailed Protocol: Bergman Synthesis of this compound[1]

This procedure is adapted from Organic Syntheses. It is a reliable and high-yielding method.

Step A: Ethyl N-(2-methyl-3-nitrophenyl)formimidate

  • Setup: In a 1-L round-bottomed flask equipped with a Claisen condenser and a drying tube, combine 200 g (1.35 mol) of freshly distilled triethyl orthoformate, 1 g of p-toluenesulfonic acid, and 152 g (1 mol) of 2-methyl-3-nitroaniline.

  • Reaction: Heat the mixture to 120°C. Continuously distill off the ethanol that forms over approximately 1 hour.

  • Purification: After cooling, perform a fractional vacuum distillation of the residue. Collect the product, ethyl N-(2-methyl-3-nitrophenyl)formimidate, at 156–158°C/6 mm. This yields approximately 184 g (88%) of a light-yellow oil that solidifies on standing.

Step B: this compound

  • Reagent Preparation: In a 200-mL beaker, dissolve 22 g (0.15 mol) of diethyl oxalate in 50 mL of dry dimethylformamide (DMF). While cooling the beaker in an ice bath, add 11 g (0.13 mol) of potassium ethoxide with vigorous stirring.

  • Cyclization: Immediately (within seconds) pour the freshly prepared solution into a 250-mL flask containing a solution of 20.8 g (0.10 mol) of ethyl N-(2-methyl-3-nitrophenyl)formimidate in 75 mL of dry dimethyl sulfoxide (DMSO).

  • Reaction: Stir the resulting deep-red solution for 1 hour at approximately 40°C. Monitor the reaction's progress via TLC.

  • Work-up: Transfer the solution to a 1-L beaker. Add water while stirring at a rate that allows for the smooth precipitation of the product.

  • Isolation: Filter the brownish-yellow solid product and dry it. This yields approximately 16.3 g (nearly 100%) of crude this compound.

  • Purification: Purify the crude product by sublimation at 170°C/0.5 mm. This will yield approximately 11.5 g (71%) of pure yellow crystals with a melting point of 204–205°C.

Visualizations

G cluster_0 Step A: Formimidate Synthesis cluster_1 Step B: Cyclization to this compound A1 2-Methyl-3-nitroaniline + Triethyl orthoformate + p-TsOH A2 Heat to 120°C Distill off Ethanol A1->A2 A3 Vacuum Distillation (156-158°C / 6 mm) A2->A3 A4 Ethyl N-(2-methyl-3-nitrophenyl)formimidate (Yield: 88%) A3->A4 B1 Diethyl oxalate + K-ethoxide in DMF (forms complex) B3 Combine and stir at ~40°C for 1 hr B1->B3 B2 Formimidate from Step A in DMSO B2->B3 B4 Precipitate with Water B3->B4 B5 Filter Crude Product B4->B5 B6 Purify via Sublimation (170°C / 0.5 mm) B5->B6 B7 Pure this compound (Yield: 71%) B6->B7

Caption: Experimental workflow for the Bergman synthesis of this compound.

G start Low Yield of this compound q1 Is the reaction temperature > 40°C? start->q1 a1_yes Yes: By-products likely formed. Action: Reduce temperature and monitor closely. q1->a1_yes Yes q2 No: Was the K-ethoxide / diethyl oxalate complex freshly prepared? q1->q2 No a2_no No: Complex may be inactive. Action: Prepare complex in situ and use immediately. q2->a2_no No q3 Yes: Did any solids precipitate during the reaction? q2->q3 Yes a3_yes Yes: Incomplete reaction likely. Action: Ensure sufficient DMSO is used to maintain a solution. q3->a3_yes Yes q4 No: Is starting material still present (TLC)? q3->q4 No a4_yes Yes: Incomplete reaction. Action: Add more of the oxalate/ethoxide complex. q4->a4_yes Yes end Check purity of starting materials and solvents. q4->end No

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Technical Support Center: Purification of Crude 4-Nitroindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the purification of crude 4-nitroindole. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to guide you through successful purification.

Troubleshooting Guide

Encountering issues during the purification of this compound is common. This guide provides solutions to frequently observed problems.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield After Recrystallization - The chosen solvent was not fully saturated with this compound at high temperature.- Too much solvent was used to dissolve the crude product.- Premature crystallization occurred during hot filtration.- The cooling process was too rapid, leading to the formation of fine crystals that are difficult to filter.- A significant amount of product remained in the mother liquor.- Ensure the solvent is at its boiling point when dissolving the crude solid.- Use the minimum amount of hot solvent necessary for complete dissolution.- Pre-heat the filtration apparatus (funnel, filter paper, and receiving flask) before hot filtration.- Allow the solution to cool slowly and undisturbed to room temperature before placing it in an ice bath.- Concentrate the mother liquor and perform a second recrystallization to recover more product.
Colored Impurities (Brownish/Yellow Tint) in Final Product - Presence of by-products from the synthesis, such as oxidized species or unreacted intermediates.- Thermal decomposition if the reaction or purification was carried out at elevated temperatures for an extended period.[1]- Perform column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).- Consider adding a small amount of activated charcoal to the hot solution during recrystallization to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the product.- Ensure reaction temperatures do not exceed recommended limits (e.g., above 40°C during synthesis).[1]
Oiling Out During Recrystallization - The melting point of the crude product is lower than the boiling point of the solvent due to impurities.- The concentration of the solute is too high.- Re-heat the mixture to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool slowly.- Try a different recrystallization solvent or a solvent pair.
Poor Separation in Column Chromatography - Incorrect solvent system (mobile phase) was chosen.- The column was not packed properly, leading to channeling.- The sample was overloaded on the column.- Develop an appropriate solvent system using Thin Layer Chromatography (TLC) first. A good starting point is a mixture of hexanes and ethyl acetate.[2]- Ensure the silica (B1680970) gel is packed uniformly without any air bubbles or cracks.- The amount of crude product should typically be 1-5% of the weight of the stationary phase.
Product is not Crystallizing from Solution - The solution is not sufficiently supersaturated.- Presence of impurities that inhibit crystal formation.- Try scratching the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of pure this compound.- Concentrate the solution by evaporating some of the solvent and then cool it again.

Quantitative Data Summary

The following table summarizes typical yields and purity data for different purification methods for this compound.

Purification Method Typical Yield Reported Purity (Melting Point) Notes
Recrystallization60-80%204–206 °CSolvents like methanol, ethanol, or acetonitrile (B52724) are effective.[1]
Sublimation~71%204–205 °CA highly effective method for obtaining pure crystals.[1]
Column Chromatography50-75%>98%Yield is dependent on the separation efficiency and fraction collection.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via the Reissert method?

A1: The most common impurities include unreacted starting materials such as 2-methyl-3-nitroaniline (B147196) and the intermediate ethyl N-(2-methyl-3-nitrophenyl)formimidate.[1] Additionally, side-products can form if the reaction temperature is not well-controlled.[1]

Q2: How can I monitor the purification process effectively?

A2: Thin Layer Chromatography (TLC) is an excellent technique for monitoring the purification. For this compound, a suitable mobile phase is dichloromethane (B109758) (CH₂Cl₂) on a silica gel plate.[1] The spots can be visualized using a UV lamp (254 nm) or by staining with a p-dimethylaminobenzaldehyde/HCl solution, which gives a bright-red spot for the product.[1]

Q3: My purified this compound is a brownish-yellow solid. Is this normal?

A3: Yes, pure this compound is typically described as brownish-yellow or yellow crystals.[1] However, a very dark brown color may indicate the presence of persistent impurities, which might require further purification by column chromatography or treatment with activated charcoal.

Q4: Can I use a solvent other than methanol, ethanol, or acetonitrile for recrystallization?

A4: While these are the most commonly reported solvents, other polar organic solvents could potentially be used.[1] It is crucial to perform small-scale solubility tests to find a solvent in which this compound is highly soluble when hot and poorly soluble when cold.

Q5: What is the expected Rf value for this compound on TLC?

A5: Using dichloromethane as the mobile phase, the Rf of this compound is approximately 0.5. The intermediate, ethyl N-(2-methyl-3-nitrophenyl)formimidate, has a slightly higher Rf of about 0.6.[1]

Experimental Protocols

Protocol 1: Recrystallization of Crude this compound
  • Solvent Selection: Choose a suitable solvent such as methanol, ethanol, or acetonitrile.[1]

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture on a hot plate with stirring until the solid completely dissolves. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a small amount of activated charcoal. Swirl the mixture for a few minutes.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. It is important to pre-heat the filtration apparatus to prevent premature crystallization.

  • Crystallization: Allow the hot, clear filtrate to cool slowly and undisturbed to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

  • Analysis: Determine the melting point of the dried crystals. Pure this compound has a melting point of 204–206 °C.[1]

Protocol 2: Column Chromatography of Crude this compound
  • TLC Analysis: Analyze the crude product by TLC to determine an appropriate solvent system for the column. A good starting point is a mixture of hexanes and ethyl acetate. The desired Rf for the product should be around 0.2-0.3 for good separation.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 95:5 hexanes:ethyl acetate). Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dried silica with the adsorbed product to the top of the packed column.

  • Elution: Begin eluting the column with the starting solvent system. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the compounds down the column.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Visualizations

PurificationWorkflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Column Column Chromatography Crude->Column Sublimation Sublimation Crude->Sublimation Pure Pure this compound Recrystallization->Pure Column->Pure Sublimation->Pure

Caption: General purification workflow for crude this compound.

TroubleshootingTree Start Purification Issue? LowYield Low Yield? Start->LowYield Yes ColoredProduct Colored Product? Start->ColoredProduct No Solvent Optimize Solvent Volume & Cooling Rate LowYield->Solvent OilingOut Oiling Out? ColoredProduct->OilingOut No Charcoal Use Activated Charcoal or Column Chromatography ColoredProduct->Charcoal Yes PoorSeparation Poor Separation? OilingOut->PoorSeparation No SolventSystem Change Solvent or Add More Solvent OilingOut->SolventSystem Yes TLC Optimize Mobile Phase with TLC PoorSeparation->TLC Yes

Caption: Decision tree for troubleshooting this compound purification.

References

identifying common by-products in 4-nitroindole reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating common by-products in reactions involving 4-nitroindole.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during common synthetic transformations of this compound.

Reduction of the Nitro Group

Question: During the reduction of this compound to 4-aminoindole, I observe several colored impurities that are difficult to separate from my desired product. What are these by-products and how can I avoid them?

Answer:

The reduction of aromatic nitro compounds can sometimes be incomplete or lead to side reactions, especially under basic conditions. The colored impurities you are observing are likely one or more of the following by-products:

  • 4-Nitrosoindole: An intermediate in the reduction process. Its accumulation can be a sign of incomplete reduction.

  • N-(4-Indolyl)hydroxylamine: Another intermediate that can be formed during the reduction.

  • 4,4'-Azoxyindole & 4,4'-Azoindole: These are formed from the condensation of the nitroso and hydroxylamine (B1172632) intermediates. Their formation is often favored under basic reaction conditions.

Troubleshooting Strategies:

IssuePotential CauseRecommended Solution
Presence of colored impurities (azo/azoxy compounds) Incomplete reduction; reaction conditions favoring condensation of intermediates.Ensure complete reduction by using a sufficient excess of the reducing agent. If using catalytic hydrogenation, ensure the catalyst is active and the reaction is run to completion. When using metal reductants like SnCl₂, acidic conditions are generally preferred to suppress the formation of azo and azoxy by-products.
Formation of 4-alkoxy-aminoindoles (when using SnCl₂ in alcohol) Nucleophilic substitution of an activated intermediate by the alcohol solvent.If possible, switch to a non-nucleophilic solvent system, such as ethyl acetate, when performing SnCl₂ reductions. Alternatively, conduct the reaction at a lower temperature to minimize this side reaction.

Experimental Protocol: Reduction of this compound with SnCl₂

  • Reaction Setup: In a round-bottom flask, suspend this compound in ethanol (B145695) or ethyl acetate.

  • Reagent Addition: Add an excess of stannous chloride dihydrate (SnCl₂·2H₂O) (typically 4-5 equivalents) to the suspension.

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and quench with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Reduction_Byproducts This compound This compound 4-Nitrosoindole 4-Nitrosoindole This compound->4-Nitrosoindole Partial Reduction N-(4-Indolyl)hydroxylamine N-(4-Indolyl)hydroxylamine 4-Nitrosoindole->N-(4-Indolyl)hydroxylamine Further Reduction 4,4'-Azoxyindole 4,4'-Azoxyindole 4-Nitrosoindole->4,4'-Azoxyindole Condensation N-(4-Indolyl)hydroxylamine->4,4'-Azoxyindole 4-Aminoindole 4-Aminoindole N-(4-Indolyl)hydroxylamine->4-Aminoindole Complete Reduction 4,4'-Azoindole 4,4'-Azoindole 4,4'-Azoxyindole->4,4'-Azoindole Reduction

Potential by-products in the reduction of this compound.
N-Alkylation

Question: I am trying to perform an N-alkylation on this compound, but I am getting a significant amount of a side product that appears to be C-3 alkylated. How can I improve the N-selectivity?

Answer:

The C-3 position of the indole (B1671886) ring is electron-rich and can compete with the nitrogen for alkylation. The electron-withdrawing nature of the nitro group at the 4-position can influence the nucleophilicity of both the N-1 and C-3 positions. The formation of the C-3 alkylated by-product is a common issue in indole chemistry.

Troubleshooting Strategies:

IssuePotential CauseRecommended Solution
Formation of C-3 alkylated by-product Incomplete deprotonation of the indole nitrogen; use of a less polar solvent; reaction temperature too low.Use a strong, non-nucleophilic base like sodium hydride (NaH) to ensure complete deprotonation of the indole nitrogen. Polar aprotic solvents like DMF or DMSO are preferred as they help to solvate the resulting indolide anion, favoring N-alkylation. Running the reaction at a slightly elevated temperature may also favor the thermodynamically more stable N-alkylated product.
Low reaction yield Steric hindrance from the alkylating agent or substituents on the indole ring.If steric hindrance is a factor, consider using a less bulky alkylating agent if possible. Alternatively, prolonged reaction times or higher temperatures may be necessary.

Experimental Protocol: N-Alkylation of this compound

  • Reaction Setup: To a solution of this compound in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (NaH) portion-wise at 0 °C.

  • Deprotonation: Allow the mixture to stir at room temperature for 30-60 minutes until the evolution of hydrogen gas ceases.

  • Alkylation: Cool the reaction mixture back to 0 °C and add the alkylating agent dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Work-up: Quench the reaction by the slow addition of water. Extract the product with an organic solvent.

  • Purification: Wash the organic layer, dry, and concentrate. Purify the crude product by column chromatography.

N_Alkylation_Selectivity cluster_conditions Reaction Conditions Base Base This compound This compound Base->this compound Solvent Solvent Solvent->this compound Temperature Temperature Temperature->this compound N1-Alkylated Product N1-Alkylated Product This compound->N1-Alkylated Product Thermodynamic Control (Higher Temp, Polar Solvent) C3-Alkylated By-product C3-Alkylated By-product This compound->C3-Alkylated By-product Kinetic Control (Lower Temp, Less Polar Solvent)

Factors influencing N- vs. C-3 alkylation of this compound.
Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura)

Question: In my Suzuki-Miyaura coupling reaction with a halo-4-nitroindole, I am observing by-products that are difficult to remove. What are these and how can I minimize their formation?

Answer:

Common by-products in Suzuki-Miyaura cross-coupling reactions include homocoupling of the boronic acid reagent and dehalogenation of the starting halo-4-nitroindole.

  • Homocoupling Product: This arises from the coupling of two molecules of the boronic acid reagent. It is often promoted by the presence of oxygen.

  • Dehalogenated this compound: This by-product results from the replacement of the halogen atom with a hydrogen atom.

Troubleshooting Strategies:

IssuePotential CauseRecommended Solution
Formation of boronic acid homocoupling product Presence of oxygen in the reaction mixture.Thoroughly degas all solvents and reagents before use. Maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.
Formation of dehalogenated this compound Side reaction promoted by certain catalyst/ligand systems or impurities.Optimize the palladium catalyst and ligand system. Ensure high purity of starting materials and solvents.

Experimental Protocol: Suzuki-Miyaura Coupling of a Halo-4-nitroindole

  • Reaction Setup: In a reaction vessel, combine the halo-4-nitroindole, boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃ or Cs₂CO₃).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of dioxane and water.

  • Inert Atmosphere: Purge the reaction vessel with an inert gas for several minutes.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction, dilute with water, and extract with an organic solvent.

  • Purification: Wash, dry, and concentrate the organic layer. Purify the crude product by column chromatography.

Suzuki_Byproducts Halo-4-nitroindole Halo-4-nitroindole Desired Cross-Coupled Product Desired Cross-Coupled Product Halo-4-nitroindole->Desired Cross-Coupled Product Dehalogenated this compound Dehalogenated this compound Halo-4-nitroindole->Dehalogenated this compound Side Reaction Boronic Acid Boronic Acid Boronic Acid->Desired Cross-Coupled Product Homocoupling By-product Homocoupling By-product Boronic Acid->Homocoupling By-product O₂ present

Technical Support Center: 4-Nitroindole Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of 4-nitroindole. It includes troubleshooting advice and detailed protocols in a question-and-answer format to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the general stability and storage conditions for this compound?

This compound is generally stable under normal, controlled laboratory conditions.[1] However, it is sensitive to light, elevated temperatures, and strong oxidizing agents.[1][2] To ensure its integrity, it should be stored at approximately 4-5°C and protected from light.[2] By-products may form at temperatures above 40°C.[1][3]

Table 1: General Properties and Stability of this compound

Property Value Citations
Appearance Yellowish-brown to brown crystalline powder [1][4]
Molecular Formula C₈H₆N₂O₂ [2]
Molecular Weight 162.15 g/mol [2]
Melting Point 205-207 °C [1][5][6]
Storage Temperature 4-5 °C [2]
Light Sensitivity Protect from light [2]
Incompatibilities Strong oxidizing agents [1]

| Hazardous Decomposition | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO₂) |[1] |

Q2: My this compound sample is changing color. What is happening and how can I troubleshoot this?

Discoloration often indicates degradation. This can be caused by exposure to light, elevated temperatures, or chemical incompatibility. Use the following guide to troubleshoot the issue.

Table 2: Troubleshooting Guide for Sample Discoloration

Observation Potential Cause Recommended Action
Sample darkens over time in storage. Photodegradation or Thermal Stress: Improper storage conditions. Verify storage is at 4-5°C in a light-proof container.[2] Run a purity check using HPLC against a fresh or certified standard.
Solution changes color during an experiment. Reaction/Degradation: The compound may be unstable in the chosen solvent, pH, or temperature conditions. Review experimental parameters. Perform a forced degradation study (see Q3) to understand the compound's lability under your specific conditions. Analyze for degradation products via HPLC-MS.

| Sample discolors upon addition of another reagent. | Chemical Incompatibility: A reaction is occurring with the added reagent (e.g., a strong oxidizing agent). | this compound is incompatible with strong oxidizers.[1] Cease the experiment and review the reactivity of all components. |

Q3: What are the potential degradation pathways for this compound?

While specific, complete degradation pathways for this compound are not extensively published, pathways can be inferred from related nitroaromatic compounds. Degradation is typically initiated by stressing the molecule with acid, base, oxidation, heat, or light.[7] A primary step in the thermal decomposition of similar compounds is the cleavage of the C-NO₂ bond.[8] Microbial degradation of nitroaromatics often involves the reduction of the nitro group.[9]

Key degradation routes may include:

  • Hydrolysis: Degradation in acidic or basic aqueous media.

  • Oxidation: Degradation in the presence of an oxidizing agent, potentially leading to ring opening.

  • Thermolysis: Decomposition at elevated temperatures, which can lead to the release of gaseous products like NOx, CO, and CO₂.[1]

  • Photolysis: Degradation upon exposure to UV or visible light.

G Hypothetical Degradation Pathways of this compound A This compound B Initial Stress (Heat, Light, pH, Oxidant) A->B C Intermediate 1 (e.g., C-NO2 bond cleavage) B->C Thermolysis/ Photolysis D Intermediate 2 (e.g., Nitro group reduction) B->D Hydrolysis/ Oxidation E Ring-Opened Structures C->E D->E F Final Degradation Products (NOx, CO, CO2, etc.) E->F

A potential degradation pathway for this compound.
Q4: I'm seeing unexpected peaks in my HPLC analysis. What could they be?

Unexpected peaks in an HPLC chromatogram can arise from several sources. The key is to systematically determine if they are contaminants, degradation products, or instrumental artifacts. A stability-indicating HPLC method is essential for this process.[1][10]

G Troubleshooting Unexpected HPLC Peaks A Unexpected Peak Observed in HPLC B Is the peak present in the blank (solvent) injection? A->B C Is the peak present in the unstressed (T=0) sample? B->C No E Result: Instrument/Solvent Artifact Action: Check solvent purity, flush system. B->E Yes D Does the peak area increase with stress duration/intensity? C->D No F Result: Impurity in Starting Material Action: Re-purify sample or use higher-grade material. C->F Yes G Result: Likely Degradation Product Action: Proceed with characterization (e.g., LC-MS). D->G Yes H Result: Indeterminate Action: Review experimental design for other variables. D->H No

A logic diagram for troubleshooting HPLC results.

Experimental Protocols for Stability Assessment

Forced degradation studies are essential to establish the intrinsic stability of this compound, identify potential degradation products, and develop stability-indicating analytical methods.[7][11][12] A degradation of 5-20% is generally considered sufficient for this purpose.[12]

Table 3: Summary of Typical Forced Degradation Conditions

Stress Condition Reagent/Parameter Typical Duration Analysis Method
Acid Hydrolysis 0.1 M HCl at 60°C 0, 2, 4, 8, 24 hours Stability-Indicating HPLC[1]
Base Hydrolysis 0.1 M NaOH at 60°C 0, 2, 4, 8, 24 hours Stability-Indicating HPLC[1]
Oxidation 3-30% H₂O₂ at RT Varies (e.g., up to 24h) Stability-Indicating HPLC[7]
Thermal (Solid) 10°C/min ramp to 400°C N/A (Dynamic) TGA/DSC[1]

| Photostability (Solid/Solution) | ICH Q1B light exposure | ≥ 1.2M lux-hrs & ≥ 200 W-hrs/m² | Stability-Indicating HPLC[1] |

G Forced Degradation Experimental Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution of this compound B Acid Hydrolysis (0.1M HCl, 60°C) A->B C Base Hydrolysis (0.1M NaOH, 60°C) A->C D Oxidation (H2O2, RT) A->D E Photolysis (ICH Q1B) A->E F Thermolysis (Elevated Temp) A->F G Sample at Time Points (e.g., 0, 2, 4, 8, 24h) B->G C->G D->G E->G F->G H Neutralize Acid/Base Samples G->H I Analyze via Stability-Indicating HPLC H->I J Characterize Degradants (LC-MS, NMR) I->J

A general workflow for forced degradation studies.
Protocol 1: pH Stability Assessment (Hydrolysis)[1]

  • Sample Preparation : Prepare three solutions of this compound at a known concentration (e.g., 1 mg/mL) in the following media:

    • Acidic: 0.1 M Hydrochloric Acid (HCl)

    • Neutral: Purified Water (as control)

    • Basic: 0.1 M Sodium Hydroxide (NaOH)

  • Incubation : Incubate all three solutions in a controlled environment at an elevated temperature (e.g., 60°C) to accelerate degradation. Maintain a set of control samples at room temperature or refrigerated, protected from light.

  • Time Points : Withdraw aliquots from each solution at specified time intervals (e.g., 0, 2, 4, 8, and 24 hours).

  • Analysis :

    • Immediately before analysis, neutralize the acidic samples (with NaOH) and basic samples (with HCl).

    • Analyze all samples, including controls, using a validated stability-indicating HPLC method (e.g., reverse-phase C18 column with UV detection).

    • Quantify the remaining percentage of this compound and the formation of any degradation products relative to the T=0 sample.

Protocol 2: Photostability Assessment (ICH Q1B)[1]
  • Sample Preparation :

    • Solid State : Spread a thin layer of solid this compound powder on a chemically inert surface (e.g., a glass petri dish).

    • Solution State : Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile (B52724) or methanol) in a photostable, transparent container (e.g., quartz cuvette).

  • Control Samples : Prepare an identical set of solid and solution samples and wrap them completely in aluminum foil to serve as dark controls.

  • Light Exposure : Place the test samples and dark controls in a photostability chamber. Expose them to a light source compliant with ICH Q1B guidelines, providing an overall illumination of not less than 1.2 million lux hours and a near-UV energy of not less than 200 watt hours per square meter.[1]

  • Analysis :

    • At the end of the exposure period, analyze the samples. For the solid sample, dissolve a precisely weighed amount in a suitable solvent.

    • Analyze all exposed samples and dark controls by a stability-indicating HPLC method.

    • Compare the chromatograms to determine the percentage of degradation and identify any photodegradation products.

Protocol 3: Thermal Stability Assessment (TGA/DSC)[1]
  • Sample Preparation : Accurately weigh 5-10 mg of this compound into a suitable TGA or DSC pan (e.g., aluminum).

  • TGA Analysis :

    • Place the sample in the TGA instrument.

    • Heat the sample from ambient temperature (e.g., 25°C) to a final temperature (e.g., 400°C) at a constant heating rate (e.g., 10°C/min).[1]

    • Conduct the analysis under both an inert atmosphere (e.g., nitrogen) to assess thermal decomposition and an oxidative atmosphere (e.g., air) to assess thermo-oxidative stability.

    • Record the mass loss as a function of temperature to determine the onset of decomposition.

  • DSC Analysis :

    • Place the sample in the DSC instrument.

    • Use the same heating rate and temperature range as the TGA analysis.

    • Record the heat flow versus temperature to identify thermal events such as melting, crystallization, and decomposition.

References

Technical Support Center: Optimization of Reaction Conditions for Synthesizing Nitroindoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of nitroindoles. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Troubleshooting Guide

This guide provides solutions to specific issues that may arise during the synthesis of nitroindoles.

Problem Potential Cause Recommended Solution
Low or No Yield of Nitroindole Acid-Induced Polymerization: Strong acids like nitric and sulfuric acid can cause the electron-rich indole (B1671886) ring to polymerize, resulting in a complex mixture and low yield of the desired product.[1][2]Use Milder, Non-Acidic Nitrating Agents: Employ alternatives such as benzoyl nitrate (B79036), ethyl nitrate, or trifluoroacetyl nitrate (generated in situ from tetramethylammonium (B1211777) nitrate and trifluoroacetic anhydride) to prevent polymerization.[1][2][3]
Inappropriate Nitrating Agent: The choice of nitrating agent is critical and highly dependent on the indole substrate.Select a nitrating agent based on the electronic properties of your indole. For sensitive substrates, non-acidic reagents are preferable.[1][3]
Unfavorable Reaction Temperature: Indole nitration is often sensitive to temperature fluctuations.Optimize the reaction temperature. Many non-acidic nitration methods are performed at sub-room temperatures (e.g., 0-5 °C) to control reactivity and minimize side products.[4]
Poor Regioselectivity (Nitration at undesired positions) Reaction Conditions Favoring Benzene (B151609) Ring Nitration: Strongly acidic conditions (e.g., HNO₃/H₂SO₄) protonate the pyrrole (B145914) nitrogen, deactivating the heterocyclic ring and favoring nitration on the benzene ring, typically at the C-5 and C-6 positions.[2][3]Employ Non-Acidic Conditions for C-3 Nitration: To achieve nitration at the C-3 position, utilize non-acidic and non-metallic conditions. The use of trifluoroacetyl nitrate, generated in situ, is highly effective for regioselective C-3 nitration.[2][4]
Steric Hindrance: Bulky substituents on the indole ring can influence the position of nitration.Consider the steric environment of the indole substrate. For instance, with a substituent at the C-3 position, nitration may be directed to the C-2 position or the benzene ring.[1] Steric hindrance at the 4-position has also been shown to affect the reaction.[5]
Formation of Tar-Like, Intractable Byproducts Polymerization of the Indole Substrate: This is a common issue, especially with acid-sensitive indoles under harsh acidic conditions.[2]Switch to Non-Acidic Nitrating Agents: As with low yield, using milder reagents like trifluoroacetyl nitrate can prevent the formation of polymeric materials.[2]
Oxidation of the Indole Ring: Some nitrating agents or reaction conditions can lead to undesired oxidation of the indole.Carefully select the nitrating agent and control the reaction temperature to minimize oxidative side reactions.
Difficulty in Product Purification Presence of Polymeric Byproducts: The tar-like substances formed during polymerization can make isolation of the desired nitroindole challenging.[2]Optimize Reaction to Prevent Polymerization: The best approach is to prevent polymer formation by using appropriate non-acidic conditions.[2]
Complex Reaction Mixture: Multiple isomers and side products can co-elute during chromatography.Improve Regioselectivity: Fine-tune the reaction conditions to favor the formation of a single isomer.
Purification Technique: If byproducts are unavoidable, consider alternative purification methods. In some cases, treatment with activated charcoal can help remove colored impurities before chromatography.[2]

Frequently Asked Questions (FAQs)

Q1: Why is my indole substrate degrading or polymerizing under standard nitrating conditions (e.g., HNO₃/H₂SO₄)?

A1: The electron-rich pyrrole ring of indole is susceptible to protonation at the C-3 position in the presence of strong acids.[3] This deactivates the ring and promotes polymerization.[3] To circumvent this, it is highly recommended to use milder, non-acidic nitrating agents.[2][3]

Q2: How can I control the regioselectivity of nitration to favor the C-3 position over the benzene ring (C-5 or C-6)?

A2: The regioselectivity of indole nitration is heavily influenced by the reaction conditions.

  • Acidic Conditions: Strong acids typically direct nitration to the C-5 and C-6 positions of the benzene ring.[3]

  • Non-Acidic Conditions: To achieve selective nitration at the C-3 position, non-acidic methods are preferred. A highly effective method involves the in situ generation of trifluoroacetyl nitrate from tetramethylammonium nitrate and trifluoroacetic anhydride (B1165640).[2][4]

Q3: What should I do if the C-3 position of my indole is already substituted?

A3: If the C-3 position is blocked, electrophilic substitution, including nitration, will be directed to other positions.[1] Depending on the specific substrate and reaction conditions, nitration may occur at the C-2 position or on the benzene ring.[1]

Q4: Are there any environmentally friendly methods for the synthesis of nitroindoles?

A4: Yes, modern methods aim to be more "green" by avoiding harsh acids and metals. The use of tetramethylammonium nitrate and trifluoroacetic anhydride is considered a mild and environmentally benign alternative to classical nitration techniques.[4][6]

Experimental Protocols

Protocol 1: General Procedure for Regioselective C-3 Nitration of Indoles under Non-Acidic Conditions

This protocol describes a mild, non-acidic, and metal-free method for the C-3 nitration of various indole derivatives.[4]

Materials:

  • Indole substrate (1.0 mmol)

  • Tetramethylammonium nitrate (NMe₄NO₃) (1.1 mmol, 150 mg)

  • Trifluoroacetic anhydride

  • Acetonitrile (B52724) (CH₃CN)

  • Ice-water bath

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a reaction vessel, add the indole substrate (1.0 mmol) and tetramethylammonium nitrate (1.1 mmol).

  • Add acetonitrile (1 mL) to dissolve the reactants.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of trifluoroacetic anhydride (420 mg dissolved in 1 mL CH₃CN) to the stirred solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by pouring the mixture into ice-water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Data Presentation

Table 1: Comparison of Different Nitrating Agents for the Nitration of N-Boc-Indole

EntryNitrating AgentSolventTemperature (°C)Yield (%)Ref.
1NMe₄NO₃ / (CF₃CO)₂OCH₃CN0-597[7]
2NH₄NO₃ / (CF₃CO)₂OCH₃CN0-585[7]
3KNO₃ / (CF₃CO)₂OCH₃CN0-573[7]
4NMe₄NO₃ / Ac₂OCH₃CN0-556[7]
5NMe₄NO₃ / (CF₃CO)₂ODCM0-562[7]
6NMe₄NO₃ / (CF₃CO)₂OTHF0-545[7]
7NMe₄NO₃ / (CF₃CO)₂OCH₃CN25Trace[5]

Visualizations

Troubleshooting Workflow for Low Yield in Nitroindole Synthesis

G start Low/No Yield of Nitroindole check_polymer Observe Polymerization/Tar Formation? start->check_polymer strong_acid Using Strong Acid (e.g., HNO3/H2SO4)? check_polymer->strong_acid Yes check_reagent Re-evaluate Nitrating Agent Suitability for Substrate check_polymer->check_reagent No solution1 Switch to Milder, Non-Acidic Nitrating Agent (e.g., in situ CF3COONO2) strong_acid->solution1 Yes check_temp Optimize Reaction Temperature (e.g., 0-5 °C) strong_acid->check_temp No end Improved Yield solution1->end check_temp->end check_reagent->end

Caption: Troubleshooting decision tree for addressing low product yield.

Regioselectivity Control in Indole Nitration

G indole Indole Substrate conditions Choice of Nitration Conditions indole->conditions acidic Strongly Acidic (e.g., HNO3/H2SO4) conditions->acidic Acidic non_acidic Non-Acidic / Mild (e.g., in situ CF3COONO2) conditions->non_acidic Non-Acidic c5_c6 Nitration at C-5 / C-6 (Benzene Ring) acidic->c5_c6 c3 Regioselective Nitration at C-3 (Pyrrole Ring) non_acidic->c3

Caption: Reaction conditions determining the regioselectivity of nitration.

References

minimizing side reactions in the Reissert indole synthesis of 4-nitroindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during the Reissert indole (B1671886) synthesis of 4-nitroindole.

Frequently Asked Questions (FAQs)

Q1: What is the Reissert indole synthesis and how is it applied to this compound?

The Reissert indole synthesis is a method to synthesize indoles from an ortho-nitrotoluene and diethyl oxalate (B1200264).[1][2] The synthesis involves the condensation of these reactants in the presence of a base, followed by a reductive cyclization of the resulting pyruvate (B1213749) intermediate to form the indole ring.[1][2] For the synthesis of this compound, a common starting material is 2,4-dinitrotoluene. The presence of the second nitro group can influence the reaction conditions required and the potential for side reactions.

Q2: What are the most critical parameters to control to minimize side reactions in this synthesis?

Based on documented procedures, temperature control is one of the most critical factors.[3] Specifically, allowing the reaction temperature to rise above 40°C during the initial condensation step can lead to the formation of byproducts, reducing the yield and complicating purification.[3] The choice of base and reducing agent are also key parameters that can influence the outcome of the reaction.

Q3: Which base is recommended for the initial condensation step?

Potassium ethoxide has been reported to give better results than sodium ethoxide in the Reissert synthesis.[1] For the synthesis of this compound, a pre-formed complex of potassium ethoxide and diethyl oxalate is often used.[3]

Q4: What are some common side reactions to be aware of?

While specific side products for the this compound synthesis are not extensively detailed in readily available literature, general side reactions in Reissert-type syntheses can include:

  • Incomplete reaction: If the initial condensation does not go to completion, unreacted starting materials will contaminate the product.

  • Formation of quinolones: Under certain reductive cyclization conditions, particularly with substrates for 7-substituted indoles, the formation of quinolones has been observed as a competing reaction pathway.[4]

  • Polymerization/tar formation: Harsh reaction conditions, such as high temperatures or overly strong acids in the reduction step, can lead to the formation of polymeric materials or tars, which can significantly lower the yield and make purification difficult.

  • Over-reduction: During the reductive cyclization, it is possible to over-reduce the nitro group or other functional groups on the molecule, leading to undesired byproducts.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the Reissert synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or no yield of the desired product 1. Inactive potassium ethoxide/diethyl oxalate complex.2. Low reaction temperature leading to slow or no reaction.3. Inefficient reductive cyclization.1. Prepare the potassium ethoxide/diethyl oxalate complex immediately before use. Attempts to store the complex may result in reduced activity.[3]2. While temperatures above 40°C should be avoided, ensure the reaction is proceeding at a reasonable rate. Monitor the reaction by Thin Layer Chromatography (TLC).[3]3. A variety of reducing agents have been used for the Reissert synthesis, including zinc/acetic acid, iron/acetic acid, and sodium dithionite.[5] If one reducing system is ineffective, consider exploring alternatives.
Presence of multiple spots on TLC after the reaction 1. Formation of byproducts due to elevated temperatures.2. Incomplete reaction, leaving starting material.3. Degradation of the product or intermediates.1. Strictly maintain the reaction temperature below 40°C during the condensation step.[3]2. Monitor the reaction by TLC to ensure full consumption of the starting material. If the reaction stalls, the addition of small portions of the potassium ethoxide/diethyl oxalate complex may be necessary.[3]3. Ensure the use of dry solvents and an inert atmosphere, as moisture and oxygen can potentially lead to degradation.
Difficulty in purifying the final product 1. Presence of polar impurities or tars.2. Similar polarity of the product and byproducts.1. If significant tar formation is observed, consider modifying the reduction conditions (e.g., using a milder reducing agent or lower temperature).2. Purification of crude this compound can be achieved by sublimation at 170°C under vacuum (0.5 mm Hg) or by recrystallization from solvents such as methanol, ethanol, or acetonitrile.[3]

Experimental Protocols

A detailed, reliable experimental protocol for the synthesis of this compound is available in Organic Syntheses. This procedure utilizes a modified Reissert approach starting from ethyl N-(2-methyl-3-nitrophenyl)formimidate. Researchers are strongly encouraged to consult this primary source for specific quantities, reaction times, and safety precautions.

Summary of the Key Steps from the Organic Syntheses Procedure[3]:

  • Preparation of the Potassium Ethoxide/Diethyl Oxalate Complex: Diethyl oxalate is added to a solution of potassium ethoxide in dry dimethylformamide under cooling and with vigorous stirring.

  • Condensation Reaction: The freshly prepared complex is immediately added to a solution of ethyl N-(2-methyl-3-nitrophenyl)formimidate in dry dimethyl sulfoxide. The reaction is stirred for one hour at approximately room temperature.

  • Workup and Isolation of Crude Product: The reaction mixture is poured into a solution of hydrochloric acid and ice. The precipitated solid is collected by filtration, washed with water, and dried.

  • Purification: The crude this compound is purified by sublimation under vacuum or by recrystallization.

Visualizing the Workflow and Potential Issues

The following diagrams illustrate the experimental workflow for troubleshooting and the general mechanism of the Reissert indole synthesis, highlighting where side reactions can occur.

G Troubleshooting Workflow for Reissert Synthesis of this compound start Start Synthesis check_yield Low or No Yield? start->check_yield check_purity Multiple Spots on TLC? check_yield->check_purity No inactive_reagent Check Activity of Base/Oxalate Complex check_yield->inactive_reagent Yes inefficient_reduction Optimize Reduction Step check_yield->inefficient_reduction Yes purification_issue Purification Difficulty? check_purity->purification_issue No temp_control Control Temperature (<40°C) check_purity->temp_control Yes monitor_reaction Monitor by TLC for Completion check_purity->monitor_reaction Yes success Successful Synthesis purification_issue->success No purification_method Try Sublimation or Recrystallization purification_issue->purification_method Yes inactive_reagent->start inefficient_reduction->start temp_control->start monitor_reaction->start purification_method->success

Caption: Troubleshooting workflow for the Reissert synthesis of this compound.

G General Mechanism of Reissert Indole Synthesis and Side Reaction Points cluster_step1 Step 1: Condensation cluster_step2 Step 2: Reductive Cyclization cluster_step3 Step 3: Decarboxylation (Optional) o_nitrotoluene o-Nitrotoluene Derivative pyruvate Ethyl o-Nitrophenylpyruvate o_nitrotoluene->pyruvate Condensation diethyl_oxalate Diethyl Oxalate + Base diethyl_oxalate->pyruvate side_reaction1 Side Reactions (e.g., from high temp) pyruvate->side_reaction1 indole_acid Indole-2-carboxylic Acid pyruvate->indole_acid Reduction & Cyclization reducing_agent Reducing Agent (e.g., Zn/HOAc) reducing_agent->indole_acid side_reaction2 Side Reactions (e.g., Quinolone formation, Over-reduction) indole_acid->side_reaction2 indole Substituted Indole indole_acid->indole heat Heat heat->indole

Caption: General mechanism of the Reissert indole synthesis highlighting potential side reaction points.

References

techniques for removing impurities from 4-nitroindole samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-nitroindole. Here, you will find detailed information on identifying and removing common impurities from your samples.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a synthetically prepared this compound sample?

A1: Impurities in this compound samples typically originate from the starting materials, intermediates, or side reactions during synthesis. Common impurities include:

  • Starting Materials: Unreacted 2-methyl-3-nitroaniline, triethyl orthoformate, diethyl oxalate, and potassium ethoxide.[1][2]

  • Intermediates: The primary intermediate is ethyl N-(2-methyl-3-nitrophenyl)formimidate.[1]

  • By-products: By-products can form, especially if the reaction temperature exceeds 40°C.[1] While specific structures of all by-products are not extensively documented in readily available literature, they can arise from the decomposition of the desired product or side reactions of the reactive intermediates.

Q2: My this compound sample is a brownish-yellow solid, but the literature describes it as yellow crystals. What does this color difference indicate?

A2: Pure this compound is typically described as yellow crystals.[1] A brownish-yellow or darker coloration often suggests the presence of impurities. These could be residual starting materials, by-products from the synthesis, or degradation products. Further purification is recommended to obtain a high-purity sample.

Q3: What is the expected melting point of pure this compound, and how can I use it to assess purity?

A3: The melting point of pure this compound is consistently reported in the range of 204-207°C.[1] A broad melting point range or a melting point significantly lower than this range is a strong indication of the presence of impurities. A sharp melting point within the expected range is a good indicator of high purity.

Q4: How should I store my this compound samples to prevent degradation?

A4: this compound should be stored at a cool temperature (around 4-5°C) and protected from light.[3] It is also advisable to store it in an inert atmosphere if possible, as it is incompatible with strong oxidizing agents.

Troubleshooting Purification by Recrystallization

Q5: I am trying to recrystallize this compound, but it is not dissolving in the solvent.

A5: This issue usually arises from using an inappropriate solvent or an insufficient volume of solvent. This compound has limited solubility in many solvents at room temperature.

  • Troubleshooting Steps:

    • Ensure you are using a recommended solvent such as methanol, ethanol, or acetonitrile.[1]

    • Heat the solvent to its boiling point before adding it to your crude this compound.

    • Add the hot solvent in small portions to the crude material with continuous stirring or swirling until the solid just dissolves.

    • If the solid still does not dissolve, you may need to gradually add more hot solvent.

Q6: My this compound "oils out" during recrystallization instead of forming crystals. What should I do?

A6: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This can happen if the solution is cooled too quickly or if the boiling point of the solvent is higher than the melting point of the solute-impurity mixture.

  • Troubleshooting Steps:

    • Reheat the solution until the oil redissolves.

    • Add a small amount of additional hot solvent to ensure the solution is not supersaturated.

    • Allow the solution to cool very slowly. You can insulate the flask to slow down the cooling rate.

    • If the problem persists, consider using a different recrystallization solvent or a solvent mixture.

Q7: The recovery of my this compound after recrystallization is very low. How can I improve the yield?

A7: Low recovery can be due to several factors, including using too much solvent, cooling the solution to a temperature where the product is still significantly soluble, or premature filtration.

  • Troubleshooting Steps:

    • Use the minimum amount of hot solvent necessary to dissolve the crude product.

    • After slow cooling to room temperature, cool the flask in an ice bath to maximize crystal formation.

    • Ensure the filtration is done quickly and that the crystals are washed with a minimal amount of ice-cold solvent.

Quantitative Data for Recrystallization Solvent Selection
SolventSolubility at Room TemperatureSolubility at Boiling PointRecommended for Recrystallization?
MethanolLowHighYes[1]
EthanolLowHighYes[1]
AcetonitrileLowHighYes[1]
WaterVery LowLowNo
HexaneVery LowLowNo (can be used as an anti-solvent)
Dichloromethane (B109758)ModerateHighPotentially, but volatility can be an issue

Troubleshooting Purification by Column Chromatography

Q8: I am running a silica (B1680970) gel column to purify this compound, but I am not getting good separation of the impurities.

A8: Poor separation can be caused by an inappropriate solvent system, improper column packing, or overloading the column.

  • Troubleshooting Steps:

    • Optimize the Solvent System with TLC: Before running the column, identify the best solvent system using Thin Layer Chromatography (TLC). A good solvent system should give your this compound an Rf value of around 0.2-0.4 and show good separation from the impurity spots. For indoles, a mixture of cyclohexane (B81311) and dichloromethane (e.g., 2:3 ratio) can be a good starting point.

    • Proper Column Packing: Ensure your column is packed uniformly without any air bubbles or cracks. A poorly packed column will lead to uneven flow and band broadening.

    • Column Loading: Do not overload the column. The amount of crude material should typically be 1-5% of the weight of the stationary phase. For samples that are not very soluble in the eluent, consider "dry loading" where the sample is pre-adsorbed onto a small amount of silica gel before being added to the column.

Q9: My this compound is streaking or "tailing" on the silica gel column. How can I fix this?

A9: Tailing is often caused by the compound interacting too strongly with the stationary phase, which can be an issue for polar compounds like this compound on acidic silica gel.

  • Troubleshooting Steps:

    • Add a Modifier to the Eluent: Adding a small amount of a basic modifier like triethylamine (B128534) (0.1-1%) to your eluent can help to neutralize the acidic sites on the silica gel and improve the peak shape.

    • Change the Stationary Phase: If tailing persists, consider using a different stationary phase. Neutral alumina (B75360) can be a good alternative to silica gel for polar compounds.

Q10: My this compound seems to be decomposing on the column. What can I do?

A10: this compound is known to be sensitive to heat, and the acidic nature of silica gel can also sometimes cause degradation of sensitive compounds.

  • Troubleshooting Steps:

    • Use Deactivated Silica: You can deactivate the silica gel by adding a small percentage of a polar solvent like water or triethylamine to the slurry during packing.

    • Work Quickly: Do not let the column run for an unnecessarily long time.

    • Consider an Alternative Technique: If decomposition is a significant problem, recrystallization or sublimation may be better purification methods.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Choose a suitable solvent (e.g., ethanol).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. In a separate flask, heat the recrystallization solvent to its boiling point. Add the hot solvent to the crude this compound in small portions with swirling until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is highly colored, you can add a small amount of activated charcoal and boil for a few minutes. Hot filter the solution to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air dry them until the solvent has completely evaporated.

  • Purity Check: Determine the melting point of the dried crystals. A sharp melting point in the range of 204-207°C indicates a pure sample.

Protocol 2: Column Chromatography of this compound
  • TLC Analysis: Determine an appropriate solvent system using TLC (e.g., cyclohexane:dichloromethane 2:3). The target Rf for this compound should be around 0.3.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of a chromatography column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, draining the excess solvent until the solvent level is just above the silica gel.

    • Add another thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Wet Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully add it to the top of the column with a pipette.

    • Dry Loading: Dissolve the crude this compound in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.

  • Elution: Carefully add the eluent to the column and begin collecting fractions. Maintain a constant flow rate.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

  • Purity Check: Assess the purity of the final product by melting point determination and/or TLC.

Protocol 3: Vacuum Sublimation of this compound
  • Apparatus Setup: Set up a vacuum sublimation apparatus. Ensure all joints are properly greased and sealed.

  • Sample Placement: Place the crude this compound at the bottom of the sublimation apparatus.

  • Vacuum Application: Connect the apparatus to a vacuum pump and evacuate the system to a pressure of approximately 0.5 mm Hg.[1]

  • Cooling: Fill the cold finger with a coolant (e.g., cold water or a dry ice/acetone slurry).

  • Heating: Gently heat the bottom of the apparatus containing the crude sample to around 170°C using a heating mantle or oil bath.[1]

  • Sublimation: The this compound will sublime and deposit as pure crystals on the cold finger.

  • Collection: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature while still under vacuum. Carefully vent the apparatus and collect the purified crystals from the cold finger.

Visualizing Experimental Workflows

Recrystallization_Workflow cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation crude Crude this compound add_hot_solvent Add Minimum Hot Solvent crude->add_hot_solvent Heat dissolved Dissolved Sample add_hot_solvent->dissolved cool_slowly Slow Cooling to RT dissolved->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath crystals_formed Crystal Formation ice_bath->crystals_formed filter Vacuum Filtration crystals_formed->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry pure_product Pure this compound dry->pure_product Column_Chromatography_Workflow start Start pack_column Pack Column with Silica Gel Slurry start->pack_column load_sample Load Crude Sample (Wet or Dry Loading) pack_column->load_sample elute_column Elute with Solvent System load_sample->elute_column collect_fractions Collect Fractions elute_column->collect_fractions analyze_fractions Analyze Fractions by TLC collect_fractions->analyze_fractions analyze_fractions->collect_fractions Continue Elution combine_pure Combine Pure Fractions analyze_fractions->combine_pure Fractions are Pure evaporate Evaporate Solvent combine_pure->evaporate end Pure this compound evaporate->end Sublimation_Workflow start Place Crude Sample in Apparatus apply_vacuum Evacuate Apparatus (~0.5 mm Hg) start->apply_vacuum cool_finger Cool the Cold Finger apply_vacuum->cool_finger heat_sample Heat Sample (~170°C) cool_finger->heat_sample sublimation Sublimation Occurs (Solid to Gas to Solid) heat_sample->sublimation cool_down Cool Apparatus to RT sublimation->cool_down vent Vent Apparatus cool_down->vent collect_crystals Collect Pure Crystals from Cold Finger vent->collect_crystals end Pure this compound collect_crystals->end

References

Technical Support Center: Scaling Up 4-Nitroindole Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 4-nitroindole.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the scaling up of this compound synthesis.

Issue 1: Low or Inconsistent Yields Upon Scale-Up

Q: We successfully synthesized this compound on a lab scale, but upon increasing the batch size, our yields have dropped significantly and are inconsistent. What are the likely causes and how can we address this?

A: A drop in yield during scale-up is a common challenge. The primary causes often revolve around mass and heat transfer limitations.

  • Inadequate Temperature Control: The synthesis of this compound is exothermic. What is manageable on a small scale can lead to localized hotspots in larger reactors, promoting side reactions and degradation of the product.[1]

    • Solution: Ensure your reactor has adequate cooling capacity. Monitor the internal temperature closely and adjust the addition rate of reagents to maintain the optimal temperature range. For larger-scale operations, consider a jacketed reactor with a reliable cooling system.

  • Inefficient Mixing: As the reactor volume increases, achieving homogeneous mixing becomes more difficult. Poor mixing can lead to localized areas of high reactant concentration, which can cause the formation of byproducts.

    • Solution: Optimize the agitation speed and impeller design for your reactor. Ensure that solids are well-suspended and that reactants are dispersed quickly upon addition.

  • Reagent Addition Rate: The rate at which reagents are added is critical. A rate that works on a small scale may be too fast for a larger volume, leading to poor temperature control and side reactions.

    • Solution: The addition of the potassium ethoxide solution should be slow and controlled, especially at a larger scale, to manage the exotherm.[2]

Issue 2: Impurity Profile Worsens at Larger Scale

Q: Our this compound product is less pure at a larger scale, with more byproducts observed in our analysis. How can we improve the purity?

A: Increased impurity levels are often linked to the issues of temperature control and mixing mentioned above, as well as the purity of starting materials.

  • Formation of Byproducts at Elevated Temperatures: At temperatures above 40°C, the formation of byproducts in the synthesis of this compound is more likely.[3]

    • Solution: Strict temperature control is crucial. Maintain the reaction temperature below the recommended maximum to minimize the formation of thermal degradation products.

  • Starting Material Quality: Impurities in starting materials that are negligible at a small scale can become significant at a larger scale.

    • Solution: Ensure the quality and purity of your starting materials, such as 2-methyl-3-nitroaniline (B147196) and triethyl orthoformate, before starting the synthesis.

  • Incomplete Reaction: If the reaction does not go to completion, unreacted starting materials and intermediates will contaminate the final product.

    • Solution: Monitor the reaction progress using a suitable analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3] Ensure the reaction is complete before proceeding with the work-up.

Issue 3: Difficulties with Product Isolation and Purification

Q: We are struggling to efficiently isolate and purify this compound at a larger scale. The precipitation is difficult to handle, and our previous purification methods are not as effective.

A: Isolation and purification methods often need to be adapted for larger quantities.

  • Product Precipitation: The product is typically precipitated by adding the reaction mixture to ice water.[2] On a large scale, this needs to be done carefully to ensure uniform precipitation and to avoid trapping impurities.

    • Solution: Add the reaction mixture to vigorously stirred ice water at a controlled rate. Ensure the volume of water is sufficient to handle the heat of quenching and to allow for good slurry formation.

  • Purification Method: While sublimation is effective at a lab scale, it may not be practical for large quantities.[3] Recrystallization is a more scalable option.

    • Solution: Recrystallization from solvents like methanol, ethanol (B145695), or acetonitrile (B52724) can be used to purify crude this compound.[3] You may need to perform multiple recrystallizations to achieve the desired purity. For industrial-scale production, other techniques like slurry washing or the use of scavenging resins might be considered to remove specific impurities.[4]

Frequently Asked Questions (FAQs)

Q1: What is a common synthesis method for this compound suitable for scaling up?

A1: A widely used method is a variation of the Reissert indole (B1671886) synthesis. This involves the reaction of a substituted o-nitrotoluene, such as 2-methyl-3-nitroaniline, which is first converted to an intermediate that then undergoes cyclization to form the indole ring. A specific example involves reacting 2-methyl-3-nitrobenzene with triethyl orthoformate and oxalic acid, followed by treatment with potassium ethoxide.[2][5]

Q2: What are the key safety considerations when scaling up this compound production?

A2: The synthesis involves flammable solvents and potentially exothermic reactions. Key safety considerations include:

  • Exotherm Management: The reaction can generate significant heat. A failure to control the temperature could lead to a runaway reaction.

  • Handling of Reagents: Use appropriate personal protective equipment (PPE), including gloves and safety glasses. Work in a well-ventilated area.

  • Waste Disposal: Dispose of all chemical waste in accordance with local regulations.

Q3: How can I monitor the progress of the reaction?

A3: The reaction can be monitored by Thin Layer Chromatography (TLC). The product, this compound, will have a different Rf value than the starting materials and intermediates. For example, in a dichloromethane (B109758) mobile phase, the product gives a bright-red spot when developed with an ethanolic solution of p-dimethylaminobenzaldehyde/HCl.[3]

Q4: What are the expected yields for this synthesis?

A4: Yields can vary depending on the scale and specific conditions. Laboratory-scale syntheses have reported yields of around 71% after purification.[3] A patent for a larger-scale process reports yields in the range of 74-81.4%.[2]

Data Presentation

Table 1: Comparison of Reaction Parameters for this compound Synthesis

ParameterLab Scale Example[3]Pilot Scale Example[2]
Starting Material Ethyl N-(2-methyl-3-nitrophenyl)formimidate2-methyl-3-nitrobenzene
Key Reagents Diethyl oxalate (B1200264), Potassium ethoxideTriethyl orthoformate, Oxalic acid, Potassium ethoxide
Solvents Dimethylformamide, Dimethyl sulfoxideNot specified, but uses an ethanol solution of potassium ethoxide
Reaction Temperature ~40°C0-10°C for ethoxide addition, then normal temperature
Reaction Time 1 hour2-4 hours reflux, then 2-4 hours after ethoxide addition
Reported Yield 71% (after sublimation)74% - 81.4% (crude solid)

Experimental Protocols

1. Lab-Scale Synthesis of this compound (based on Organic Syntheses procedure) [3]

This protocol involves two main steps: the preparation of an intermediate and its subsequent cyclization.

  • Step A: Preparation of Ethyl N-(2-methyl-3-nitrophenyl)formimidate

    • Combine 2-methyl-3-nitroaniline and triethyl orthoformate.

    • Heat the solution to 120°C and distill off the ethanol that is formed over approximately 1 hour.

    • Purify the resulting imidate ester by fractional vacuum distillation.

  • Step B: Synthesis of this compound

    • In a separate beaker, dissolve diethyl oxalate in dry dimethylformamide and cool the solution.

    • Add potassium ethoxide with vigorous stirring.

    • Immediately pour this solution into a flask containing a solution of the ethyl N-(2-methyl-3-nitrophenyl)formimidate in dry dimethyl sulfoxide.

    • Stir the resulting deep-red solution for 1 hour at approximately 40°C.

    • Pour the reaction mixture into water to precipitate the crude this compound.

    • Filter and dry the solid product.

    • Purify the crude product by sublimation or recrystallization from methanol, ethanol, or acetonitrile.

2. Proposed Pilot-Scale Synthesis of this compound (based on patent CN101823992A) [2]

  • In a suitable reactor, add 2-methyl-3-nitrobenzene, triethyl orthoformate, and oxalic acid.

  • Heat the mixture to reflux and maintain for 2-4 hours.

  • Cool the reaction mixture to 0-10°C.

  • Slowly add an ethanolic solution of potassium ethoxide, ensuring the temperature is maintained.

  • Allow the reaction to continue at normal temperature for 2-4 hours.

  • Transfer the reaction mixture into a vessel containing ice water to precipitate the product.

  • Isolate the solid product by filtration.

  • Wash and dry the solid to obtain crude this compound.

  • Further purification can be carried out by recrystallization.

Visualizations

experimental_workflow cluster_prep Intermediate Preparation cluster_cyclization Cyclization to this compound cluster_purification Purification start Mix 2-methyl-3-nitroaniline and triethyl orthoformate heat Heat to 120°C Distill ethanol start->heat purify_inter Purify intermediate (Vacuum Distillation) heat->purify_inter mix Combine intermediate with reagent solution purify_inter->mix reagents Prepare Diethyl oxalate and Potassium ethoxide solution reagents->mix react Stir at ~40°C for 1h mix->react precipitate Precipitate in ice water react->precipitate filter Filter and dry crude product precipitate->filter purify_final Purify by Recrystallization or Sublimation filter->purify_final final_product Pure this compound purify_final->final_product

Caption: Experimental workflow for the laboratory synthesis of this compound.

troubleshooting_logic start Low Yield or High Impurity in Scaled-Up Production temp_check Is Temperature Control Adequate? start->temp_check mixing_check Is Mixing Efficient? start->mixing_check reagent_check Is Reagent Addition Rate Controlled? start->reagent_check purity_check Are Starting Materials Pure? start->purity_check temp_check->mixing_check Yes improve_cooling Improve Reactor Cooling Capacity and Monitor Internal Temperature temp_check->improve_cooling No mixing_check->reagent_check Yes optimize_agitation Optimize Agitator Speed and Design mixing_check->optimize_agitation No reagent_check->purity_check Yes slow_addition Decrease Reagent Addition Rate reagent_check->slow_addition No verify_sm Verify Purity of Starting Materials purity_check->verify_sm No

Caption: Troubleshooting decision tree for scaling up this compound production.

References

Technical Support Center: Catalyst Selection for Optimizing Nitroindole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in nitroindole synthesis. Our aim is to help you optimize your reaction conditions, improve yields, and enhance regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the biggest challenges in the direct nitration of indole (B1671886)?

The direct nitration of indole is challenging due to the high electron density and acid-sensitive nature of the indole nucleus. Key issues include:

  • Low Regioselectivity: The C-3 position is the most nucleophilic, making it the primary site for electrophilic attack under non-acidic conditions. Under strongly acidic conditions, nitration tends to favor the C-5 and C-6 positions on the benzene (B151609) ring.[1]

  • Acid-Catalyzed Polymerization: In the presence of strong acids like HNO₃/H₂SO₄, the indole ring is prone to polymerization, leading to the formation of dark, insoluble tars and significantly reducing the yield of the desired product.[1][2]

  • Substrate Degradation: Harsh reaction conditions, including high temperatures and strong acids, can cause the sensitive indole starting material to decompose.[2]

Q2: How can I control the regioselectivity of indole nitration?

Controlling regioselectivity requires careful selection of nitrating agents and reaction conditions:

  • For 3-Nitroindoles: Use non-acidic and non-metallic conditions. A modern approach involves using trifluoroacetyl nitrate (B79036) (CF₃COONO₂), generated in situ from ammonium (B1175870) tetramethyl nitrate and trifluoroacetic anhydride (B1165640), which acts as an effective electrophilic nitrating agent for the C-3 position.[3][4]

  • For 5-Nitroindoles: This isomer is often favored when using a C-2 substituted indole under strong acid conditions.[1]

  • For 7-Nitroindoles: Direct nitration at the C-7 position is difficult due to steric hindrance. The most effective strategy is an indirect method involving the nitration of sodium 1-acetylindoline-2-sulfonate, followed by hydrolysis.[1]

Q3: What is the role of a catalyst in nitroindole synthesis?

Catalysts play several crucial roles depending on the specific transformation:

  • Lewis Acids: In some syntheses, Lewis acids like Indium(III) chloride can catalyze the formation of the indole ring itself.[5]

  • Palladium Catalysts: Palladium complexes are essential for cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, where a halo-nitroindole is coupled with another molecule.[6] They are also used in reductive cyclization methods to build the indole core from β-nitrostyrenes.[7]

  • Rhodium Catalysts: Rhodium complexes can catalyze the selective migration of a nitro group in certain synthetic routes to 3-substituted indoles.[8]

  • Acid Co-catalysts: In catalytic hydrogenations, an acid co-catalyst like p-toluenesulfonic acid can activate the indole substrate.[9]

Q4: My purification is difficult and the product streaks on the silica (B1680970) gel column. What should I do?

Nitro-containing compounds are often highly polar and can interact strongly with silica gel, leading to poor separation. To resolve this:

  • Modify the Eluent: Add a small amount of a polar modifier, such as methanol, or a few drops of acetic acid or triethylamine (B128534) to your eluent system to improve the peak shape.[6]

  • Change the Stationary Phase: Consider using an alternative stationary phase like basic or neutral alumina, or switch to reverse-phase silica (C18).[6]

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Nitroindole
Possible Cause Troubleshooting Steps & Recommendations Citation(s)
Acid-Catalyzed Polymerization Avoid strong acids (e.g., HNO₃/H₂SO₄). Use milder, non-acidic nitrating agents like acetyl nitrate or trifluoroacetyl nitrate. Consider an N-protecting group strategy.[1][2]
Incomplete Reaction If the reaction stalls, verify reagent stoichiometry. For coupling reactions, ensure the base (e.g., DIPEA) is in sufficient excess (3-4 equiv.). Gently heating to 40-50 °C may improve conversion. If starting material is consumed but the reaction stalls, consider adding more reagent.[6][10]
Poor Reagent/Catalyst Quality Use freshly opened or properly stored reagents and solvents. Catalysts, especially palladium on carbon (Pd/C), can lose activity over time; use fresh catalyst.[9][11]
Sub-optimal Reaction Conditions Systematically optimize temperature, reaction time, and catalyst concentration. Perform reactions at low temperatures (0 °C or below) to improve selectivity and minimize decomposition.[1][12]
Catalyst Poisoning In catalytic hydrogenations, the indoline (B122111) product can poison the metal catalyst. Using an acid co-catalyst can sometimes mitigate this effect.[9]
Issue 2: Formation of Dark, Insoluble Tar

This is a classic sign of acid-catalyzed polymerization of the indole starting material.[2]

Possible Cause Troubleshooting Steps & Recommendations Citation(s)
Use of Strong Acids Avoid strong acids like H₂SO₄ as a catalyst.[2]
High Reaction Temperature Conduct the reaction at the recommended low temperature to minimize decomposition.[1]
Presence of Oxygen For sensitive reactions like Suzuki couplings, ensure solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (Nitrogen or Argon) to prevent side reactions like boronic acid homocoupling.[6]
Issue 3: Formation of Multiple Side Products (Poor Selectivity)
Possible Cause Troubleshooting Steps & Recommendations Citation(s)
Formation of Other Nitro-Isomers The choice of nitrating agent and conditions is critical. To favor C-3, use non-acidic conditions (e.g., trifluoroacetyl nitrate). To favor C-5, use a C-2 substituted indole with strong acid. For C-7, an indirect method is required.[1][3]
Over-Nitration (Dinitro-Products) Carefully control the stoichiometry of the nitrating agent, using only a minimal excess. Perform the reaction at low temperatures (e.g., 0-5 °C) to enhance selectivity for mono-nitration.[1]
Dehalogenation During coupling reactions with halo-nitroindoles, dehalogenation can be a significant side reaction. Optimize catalyst and ligand choice, and consider milder reaction conditions (lower temperature).[6]
Homocoupling of Boronic Acid This side product in Suzuki couplings is often caused by oxygen. Ensure the reaction is run under a strict inert atmosphere with degassed solvents.[6]

Quantitative Data Summary

The following table summarizes the optimization of reaction conditions for the regioselective synthesis of 3-nitroindole from N-Boc indole using an ammonium salt and an anhydride.

Table 1: Optimization of Reaction Conditions for 3-Nitroindole Synthesis

EntryAmmonium SaltAnhydrideSolventTemperature (°C)Yield (%)
1NMe₄NO₃Trifluoroacetic AnhydrideCH₃CN0-597
2NMe₄NO₃Trifluoroacetic AnhydrideCH₂Cl₂0-580
3NMe₄NO₃Acetic AnhydrideCH₃CN0-5No Reaction
4NMe₄NO₃Triflic AnhydrideCH₃CN0-5Trace
5NMe₄NO₃Trifluoroacetic AnhydrideToluene0-575
6NMe₄NO₃Trifluoroacetic AnhydrideCH₃CN-20No Reaction
7NMe₄NO₃Trifluoroacetic AnhydrideCH₃CN25Trace

Data compiled from studies on non-acidic nitration methods.[3][13]

Experimental Protocols

Protocol 1: Regioselective Synthesis of 3-Nitroindoles (Non-Acidic Method)

This protocol describes the synthesis of 3-nitroindoles using ammonium tetramethylnitrate and trifluoroacetic anhydride.[3]

  • Preparation: Add the indole starting material (1 mmol) and tetramethylammonium (B1211777) nitrate (NMe₄NO₃) (150 mg, 1.1 mmol) to a reaction tube.

  • Solvent Addition: Dissolve the solids in acetonitrile (B52724) (1 mL).

  • Cooling: Cool the reaction system to 0–5 °C in an ice bath.

  • Reagent Addition: Slowly add a solution of trifluoroacetic anhydride (420 mg dissolved in 1 mL CH₃CN).

  • Reaction: Maintain the reaction system at 0–5 °C and stir for 4 hours. Monitor progress by TLC.

  • Workup: Upon completion, follow standard aqueous workup and purification procedures, typically column chromatography on silica gel.

Protocol 2: Synthesis of 5-Nitroindole (B16589)

This protocol describes the synthesis of 5-nitroindole from 2-sodium sulfonate-1-acetylindole.[14]

  • Preparation: In a 500 mL round-bottom flask, add 27.2 g of 2-sodium sulfonate-1-acetylindole (0.1 mol) and 100 mL of acetic acid.

  • Nitration: Cool the mixture to 12 °C. Over the course of 1 hour, add 19 mL of fuming nitric acid dropwise.

  • Quenching: After the reaction is complete, carefully pour the mixture into 250 mL of crushed ice/water.

  • Hydrolysis: Add 160 g of NaOH. Slowly heat the mixture to 70 °C and maintain this temperature for 20 hours.

  • Isolation: Filter the resulting mixture and wash the solid with 2 x 100 mL of ice water.

  • Drying: Dry the solid to obtain golden crystals of 5-nitroindole (yield: 14.6 g, 90.1%).[14]

Protocol 3: Buchwald-Hartwig Amination of a Halo-5-Nitroindole

This protocol provides a general guideline for coupling an amine with a halo-5-nitroindole.

  • Preparation: In an oven-dried flask under an inert atmosphere (Argon or Nitrogen), combine the halo-5-nitroindole (1 equiv.), the desired amine (1.2 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a suitable ligand (e.g., Xantphos, 4-10 mol%).

  • Solvent and Base: Add a thoroughly degassed solvent (e.g., dioxane or toluene) followed by a base. Use a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) (1.5-2 equiv.) to avoid decomposition of the acidic 5-nitroindole.[6]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove the catalyst.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography.

Visualized Workflows and Pathways

G cluster_start Start: Reaction Failure cluster_analysis Initial Analysis cluster_sm_present Troubleshooting: SM Remaining cluster_sm_absent Troubleshooting: SM Consumed start Low Yield or No Product check_sm Starting Material (SM) Consumed? start->check_sm incomplete Incomplete Reaction check_sm->incomplete No tar Dark Tar Formed? check_sm->tar Yes reagents Check Reagents: - Stoichiometry - Purity/Activity incomplete->reagents conditions Optimize Conditions: - Increase Temperature - Extend Time incomplete->conditions polymerization Polymerization/Decomposition tar->polymerization Yes side_products Multiple Side Products tar->side_products No acid Reduce Acidity: - Use Milder Reagents - Add Protecting Group polymerization->acid temp Lower Temperature polymerization->temp selectivity Improve Selectivity: - Change Catalyst/Ligand - Adjust Stoichiometry - Ensure Inert Atmosphere side_products->selectivity

Caption: Troubleshooting workflow for diagnosing common failures in nitroindole synthesis.

G indole Indole intermediate Wheland-type Intermediate indole->intermediate + CF₃COONO₂ (Electrophilic Attack at C3) reagents NMe₄NO₃ + (CF₃CO)₂O nitrating_agent [ CF₃COONO₂ ] In Situ Generation reagents->nitrating_agent 0-5 °C, CH₃CN nitrating_agent->intermediate product 3-Nitroindole intermediate->product - H⁺

Caption: Simplified pathway for non-acidic C-3 nitration of indole.

References

Technical Support Center: 4-Nitroindole Reactions and Solvent Effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing reactions involving 4-nitroindole. This resource is tailored for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the chemical synthesis and functionalization of this compound, with a specific focus on the critical role of solvent selection.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound reaction showing low to no yield?

A1: Low yields in this compound reactions can stem from several factors. Key areas to investigate include:

  • Poor Solubility: this compound, like many nitroaromatic compounds, may have limited solubility in certain organic solvents. Ensure your chosen solvent can adequately dissolve all reactants at the reaction temperature.

  • Suboptimal Reaction Temperature: The reaction may require heating to overcome the activation energy. Conversely, some reactions may be sensitive to high temperatures, leading to decomposition. Temperature optimization is often crucial.

  • Incomplete Deprotonation (for N-alkylation): If you are performing an N-alkylation, incomplete deprotonation of the indole (B1671886) nitrogen is a common issue. This can be due to an insufficiently strong base, insufficient equivalents of base, or the presence of protic impurities (like water) in the solvent or reagents.[1]

  • Catalyst Inactivity (for cross-coupling reactions): In palladium-catalyzed reactions, the choice of solvent can significantly impact the stability and activity of the catalyst.[2][3] Some solvents can act as ligands, altering the electronic properties of the metal center.

  • Reagent Purity: The purity of this compound, the coupling partner/alkylating agent, and the solvent is critical. Impurities can interfere with the reaction or poison the catalyst.[1]

Q2: I am observing the formation of multiple products and side reactions. How can solvent choice help?

A2: The formation of side products is often related to the reactivity of the this compound nucleus and the reaction conditions. Solvent choice can play a significant role in controlling selectivity:

  • Regioselectivity in N-alkylation: In the N-alkylation of indoles, C3-alkylation can be a competing side reaction. The choice of solvent can influence the N/C3 alkylation ratio. Polar aprotic solvents like DMF are often employed to favor N-alkylation.[1]

  • Solvent Polarity: The polarity of the solvent can influence the reaction pathway. Polar solvents may stabilize charged intermediates, potentially favoring one reaction pathway over another.[4][5]

  • Protic vs. Aprotic Solvents: Protic solvents (e.g., alcohols, water) can hydrogen bond with reactants and intermediates, which can affect their reactivity. Aprotic solvents (e.g., DMF, THF, acetonitrile) do not have this capability.[4][5][6][7] The choice between a protic and aprotic solvent system should be carefully considered based on the reaction mechanism.

Q3: How do I choose an appropriate solvent for my this compound reaction?

A3: Selecting the right solvent is a critical step in reaction optimization. Here's a general thought process:

  • Consider the Reaction Type: Different reactions have different solvent requirements. For instance, N-alkylations often benefit from polar aprotic solvents,[1] while Suzuki-Miyaura couplings are tolerant of a wider range, including ethereal solvents and aqueous mixtures.[2][8]

  • Solubility Check: Ensure that this compound and all other reactants are soluble in the chosen solvent at the intended reaction temperature.

  • Review the Literature for Analogous Reactions: Look for similar reactions with substituted indoles or nitroarenes to get a starting point for solvent selection.

  • Consider a Solvent Screen: If you are developing a new reaction, performing a small-scale screen with a variety of solvents from different classes (e.g., polar aprotic, polar protic, nonpolar) can be highly informative.

Troubleshooting Guides

Issue 1: Low Yield in N-Alkylation of this compound
Potential Cause Troubleshooting Steps
Incomplete Deprotonation * Use a strong base like sodium hydride (NaH).[1] * Ensure you are using a sufficient excess of the base (typically 1.1-1.5 equivalents).[1] * Use an anhydrous, polar aprotic solvent such as DMF or THF to ensure the solubility of the resulting indole anion.[1] * Dry your solvent and reagents to remove any water, which can quench the base.
Poor Regioselectivity (C3-Alkylation) * The use of a polar aprotic solvent like DMF can favor N-alkylation over C3-alkylation.[1] * Consider running the reaction at a higher temperature, as the N-alkylated product is often the thermodynamically more stable isomer.[1]
Low Reactivity * Increase the reaction temperature. Many N-alkylation reactions require heating. * If using a less reactive alkylating agent, you may need to switch to a more reactive one (e.g., from an alkyl chloride to an alkyl bromide or iodide).
Issue 2: Poor Performance in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck)
Potential Cause Troubleshooting Steps
Catalyst Inhibition/Deactivation * The lone pair on the indole nitrogen can sometimes coordinate to the palladium catalyst, inhibiting its activity. * The choice of solvent can influence the catalyst's stability and activity. Common solvents for Suzuki couplings include THF, dioxane, toluene, and DMF, often in combination with water.[2][3] * Ensure your solvent is degassed to remove oxygen, which can deactivate the palladium catalyst.
Poor Solubility of Reactants or Base * For Suzuki couplings, a mixture of an organic solvent and water is often used to dissolve the organoboron reagent and the inorganic base. * If using a carbonate or phosphate (B84403) base that has poor solubility in your organic solvent, adding a phase-transfer catalyst or a co-solvent like water can be beneficial.
Low Reaction Rate * The solvent can significantly influence the reaction rate.[2] Experiment with different solvents to find the optimal one for your specific substrates. * Increasing the reaction temperature will generally increase the reaction rate, but be mindful of potential decomposition of starting materials or products.

Data Presentation: Solvent Effects on Indole Reactions

The following tables summarize general findings on the effect of solvents on common indole reactions. Specific data for this compound is limited, so these tables provide a starting point for optimization based on analogous systems.

Table 1: General Solvent Recommendations for Common Indole Reactions

ReactionCommon SolventsNotes
N-Alkylation DMF, THF, AcetonitrilePolar aprotic solvents are generally preferred to dissolve the indole anion.[1]
Suzuki-Miyaura Coupling Dioxane/Water, Toluene/Water, THF/Water, DMFA co-solvent system is often used to dissolve both the organic and inorganic reagents.[2]
Heck Reaction DMF, Acetonitrile, TolueneThe choice of solvent can depend on the specific substrates and catalyst system used.[9][10]
Buchwald-Hartwig Amination Toluene, Dioxane, THFNon-polar aprotic solvents are commonly employed.[11]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of this compound using a Strong Base

Disclaimer: This is a general protocol and may require optimization for your specific substrate and alkylating agent.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).

  • Solvent Addition: Add anhydrous DMF (or THF) to dissolve the this compound (concentration typically 0.1-0.5 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.1-1.5 equivalents) portion-wise. Caution: Hydrogen gas is evolved.

  • Stirring: Allow the mixture to stir at room temperature for 30-60 minutes, or until the evolution of hydrogen gas ceases.

  • Addition of Alkylating Agent: Cool the reaction mixture back to 0 °C and add the alkylating agent (1.0-1.2 equivalents) dropwise.

  • Reaction Monitoring: Stir the reaction at room temperature or heat as required. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction: Extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.[1]

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling of a 4-Nitro-halo-indole

Disclaimer: This is a generalized protocol and requires optimization of the catalyst, ligand, base, and solvent for specific substrates.

  • Preparation: In a reaction vessel, combine the 4-nitro-halo-indole (1.0 equivalent), the boronic acid or ester (1.1-1.5 equivalents), and the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equivalents).

  • Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%) and, if necessary, an additional ligand.

  • Solvent Addition: Add a degassed solvent system (e.g., dioxane/water 4:1, toluene/ethanol/water 4:1:1).

  • Reaction: Heat the reaction mixture under an inert atmosphere to the desired temperature (typically 80-110 °C).

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine this compound, Reactants, and Base solvent Add Degassed Solvent reagents->solvent catalyst Add Catalyst/Ligand solvent->catalyst heating Heat Under Inert Atmosphere catalyst->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring quench Quench Reaction monitoring->quench extraction Aqueous Work-up & Extraction quench->extraction purification Column Chromatography extraction->purification final_product final_product purification->final_product Isolated Product

Caption: General experimental workflow for this compound functionalization.

troubleshooting_logic start Low Reaction Yield check_solubility Are all reactants soluble in the chosen solvent? start->check_solubility check_temp Is the reaction temperature optimized? check_solubility->check_temp Yes solution_solvent Screen alternative solvents or use a co-solvent. check_solubility->solution_solvent No check_reagents Are reagents and solvent pure and anhydrous? check_temp->check_reagents Yes solution_temp Optimize temperature (increase or decrease). check_temp->solution_temp No check_base Is the base strong enough and in sufficient excess? (for N-alkylation) check_reagents->check_base Yes solution_reagents Purify starting materials and use dry solvents. check_reagents->solution_reagents No check_catalyst Is the catalyst active? Is the system degassed? (for cross-coupling) check_base->check_catalyst Yes solution_base Use a stronger base (e.g., NaH) and ensure anhydrous conditions. check_base->solution_base No solution_catalyst Screen different catalysts/ligands and ensure inert atmosphere. check_catalyst->solution_catalyst No

Caption: Troubleshooting logic for low-yield this compound reactions.

References

Technical Support Center: Managing Temperature Control in Exothermic Nitration of Indoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for managing exothermic reactions during the nitration of indoles. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on controlling temperature, a critical parameter for successful and safe indole (B1671886) nitration.

Frequently Asked Questions (FAQs)

Q1: Why is temperature control so critical during the nitration of indoles?

A1: The nitration of indoles is a highly exothermic reaction, meaning it releases a significant amount of heat.[1] Failure to control this heat can lead to a rapid increase in the reaction temperature, a phenomenon known as a thermal runaway.[2] This can result in several undesirable outcomes, including:

  • Acid-Catalyzed Polymerization: Indole and its derivatives are susceptible to polymerization in the presence of strong acids, a reaction that is accelerated at higher temperatures. This leads to the formation of intractable tars and significantly reduces the yield of the desired product.[3][4]

  • Reduced Regioselectivity: The position of nitration on the indole ring is highly dependent on reaction conditions, including temperature. Poor temperature control can lead to a mixture of isomers, complicating purification and reducing the yield of the target molecule.[5]

  • Formation of Side Products: Elevated temperatures can promote side reactions, such as over-nitration (dinitration), leading to a complex product mixture.[4][6]

  • Safety Hazards: In a worst-case scenario, a runaway reaction can cause a rapid pressure build-up in the reaction vessel, creating a risk of explosion and the release of toxic gases like nitrogen oxides.[2]

Q2: What are the initial signs of a runaway reaction and what immediate actions should be taken?

A2: The primary indicator of a runaway reaction is an uncontrolled and rapid increase in the internal temperature of the reaction mixture, even when cooling is being applied.[2]

Immediate Actions:

  • Stop the addition of the nitrating agent immediately. [2]

  • Enhance the cooling efficiency. This can be achieved by adding more of the cooling medium (e.g., dry ice to an acetone (B3395972) bath).[2]

  • If the temperature continues to rise, prepare for an emergency quench. This should be a last resort and performed with extreme caution. Slowly and carefully add the reaction mixture to a large volume of a cold, non-reactive solvent or ice.[7] Be aware that quenching a strong acid mixture with water is itself a highly exothermic process.[7]

  • Alert your supervisor and adhere to all established laboratory safety protocols. [7]

Q3: Which nitrating agents are recommended for temperature-sensitive indole substrates?

A3: For sensitive indole substrates prone to polymerization under strongly acidic conditions (e.g., HNO₃/H₂SO₄), milder, non-acidic nitrating agents are recommended. These often allow for better temperature control and improved selectivity.[5] Effective alternatives include:

  • Benzoyl Nitrate (B79036): A non-acidic agent suitable for indole nitration.[5]

  • Ethyl Nitrate: Another mild, non-acidic option.[5]

  • Trifluoroacetyl Nitrate: This reagent can be generated in situ from tetramethylammonium (B1211777) nitrate and trifluoroacetic anhydride (B1165640) under non-acidic and metal-free conditions, offering good regioselectivity for many indoles.[5][8]

Troubleshooting Guides

This section addresses specific issues you may encounter during the exothermic nitration of indoles.

Issue 1: Uncontrolled Temperature Increase (Runaway Reaction)
  • Symptom: The internal reaction temperature rises rapidly and does not respond to the cooling bath.

  • Potential Causes & Solutions:

Potential CausePreventative Measure / Solution
Too Rapid Addition of Nitrating Agent Add the nitrating agent slowly and dropwise, ensuring the internal temperature is constantly monitored and remains within the desired range. A slower addition rate allows the cooling system to dissipate the generated heat effectively.[7]
Inadequate Cooling Ensure the cooling bath has sufficient capacity for the scale of the reaction and is at the appropriate temperature (e.g., 0-5°C or lower). The reaction flask should be adequately submerged in the cooling medium.[3][7]
Poor Agitation Inefficient stirring can create localized "hot spots" with high reactant concentrations, initiating a runaway. Use vigorous and consistent agitation throughout the reaction to ensure even heat distribution.[7]
Incorrect Reagent Concentration Using overly concentrated acids can lead to a more vigorous and exothermic reaction. Ensure the correct concentrations and ratios of reagents are used as specified in the protocol.[7]
Accumulation of Unreacted Reagent If the reaction temperature is too low, the nitration rate may be slow, causing the nitrating agent to accumulate. A subsequent slight temperature increase can then trigger a rapid, delayed exotherm. Maintain the temperature within the optimal range for the specific reaction.[7]
Issue 2: Low Yield and Formation of Tar
  • Symptom: The final product yield is low, and a dark, viscous, or solid tar-like substance is present in the reaction mixture.

  • Potential Causes & Solutions:

Potential CausePreventative Measure / Solution
Acid-Catalyzed Polymerization This is a common issue with indoles in strong acids.[3] Maintain a low reaction temperature (e.g., 0-5°C or lower) to minimize this side reaction.[4] Consider switching to a milder, non-acidic nitrating agent.[3] Protecting the indole nitrogen (e.g., with a Boc group) can also prevent polymerization.[8]
High Reaction Temperature Elevated temperatures can lead to degradation of the starting material and product. Strictly adhere to the recommended temperature range for the protocol.
Incomplete Reaction The reaction time may have been too short or the temperature too low for the reaction to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).[8]

Experimental Protocols

Protocol 1: C3-Nitration of N-Boc-Indole using Trifluoroacetyl Nitrate

This protocol describes a mild, non-acidic method for the C3-nitration of a protected indole.[5]

Materials:

  • N-Boc-indole (1.0 mmol)

  • Tetramethylammonium nitrate (1.1 mmol)

  • Trifluoroacetic anhydride (2.0 mmol)

  • Acetonitrile (B52724) (5 mL)

  • Saturated aqueous sodium bicarbonate

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a reaction vessel, dissolve N-Boc-indole (1.0 mmol) and tetramethylammonium nitrate (1.1 mmol) in acetonitrile (5 mL).

  • Cool the mixture to 0-5°C using an ice bath.

  • Slowly add a solution of trifluoroacetic anhydride (2.0 mmol) dropwise to the stirred solution, maintaining the temperature between 0-5°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

Logical Workflow for Managing a Temperature Excursion

G start Monitor Internal Reaction Temperature temp_check Temperature Rises Uncontrollably? start->temp_check stop_addition Cease Addition of Nitrating Agent temp_check->stop_addition Yes continue_monitoring Continue Monitoring temp_check->continue_monitoring No enhance_cooling Enhance Cooling (e.g., add more dry ice) stop_addition->enhance_cooling temp_stabilizes Temperature Stabilizes? enhance_cooling->temp_stabilizes temp_stabilizes->continue_monitoring Yes quench Emergency Quench (Last Resort) temp_stabilizes->quench No continue_monitoring->temp_check alert Alert Supervisor & Follow Safety Protocols quench->alert end Procedure Complete alert->end

Caption: Workflow for responding to a temperature increase.

Experimental Workflow for Indole Nitration

G setup Reaction Setup: - Dissolve Indole Substrate - Cool to Target Temperature (e.g., 0-5°C) addition Slow, Dropwise Addition of Nitrating Agent setup->addition monitor Monitor Reaction: - Internal Temperature - TLC addition->monitor quench Reaction Quench: (e.g., add to ice-water) monitor->quench workup Aqueous Workup & Extraction quench->workup purify Purification: (e.g., Column Chromatography) workup->purify product Isolated Nitroindole purify->product

Caption: General experimental workflow for indole nitration.

References

preventing polymerization during indole nitration

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Indole (B1671886) Nitration

Welcome to the Technical Support Center for indole nitration. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing polymerization and other side reactions during the nitration of indoles.

Frequently Asked Questions (FAQs)

Q1: Why is polymerization a significant problem during indole nitration?

Indole is highly susceptible to acid-catalyzed polymerization.[1] The underlying issue is the protonation of the indole ring at the C-3 position in the presence of strong acids, such as a mixture of nitric and sulfuric acid. This protonation generates a reactive indoleninium cation, which can then act as an electrophile and attack the electron-rich pyrrole (B145914) ring of another indole molecule. This initiates a chain reaction leading to the formation of high molecular weight polymers, often observed as a dark, insoluble tar.[1][2]

Q2: What are the primary strategies to prevent polymerization?

To circumvent polymerization, it is crucial to avoid strongly acidic conditions. Key strategies include:

  • Employing Non-Acidic Nitrating Agents: Utilize nitrating agents that do not require a strong acidic medium.[2] Effective reagents include acetyl nitrate (B79036), benzoyl nitrate, and trifluoroacetyl nitrate (generated in situ).[1][2][3]

  • N-Protection: Protecting the indole nitrogen with an electron-withdrawing group, such as tert-butyloxycarbonyl (Boc) or tosyl (Ts), can reduce the electron density of the pyrrole ring, making it less prone to polymerization.[1][2]

  • Low Temperatures: Performing the reaction at low temperatures (e.g., -20 °C to 0 °C) can help minimize acid-catalyzed decomposition and reduce the rate of polymerization.[1]

Q3: What are other common side products in indole nitration, and how can they be minimized?

Besides polymerization, other common side products include:

  • Dinitrated Indoles: The formation of 3,5- and 3,6-dinitroindoles can occur, especially with potent nitrating agents or prolonged reaction times.[1] To minimize dinitration, use milder nitrating agents, control the stoichiometry of the nitrating agent (a minimal excess), and maintain low reaction temperatures.[1]

  • Other Regioisomers: While nitration typically occurs at the C-3 position, attack at other positions on the benzene (B151609) ring (e.g., C-6) can happen.[1] The choice of nitrating agent and the use of N-protecting groups can influence regioselectivity.[1]

  • N-Nitrosoindoles: These can form in the presence of nitrous acid, which may be present as an impurity or byproduct.[1]

Q4: How does N-protection influence the outcome of the nitration reaction?

Protecting the indole nitrogen with groups like Boc or Ts can:

  • Modulate Reactivity: It reduces the electron density of the indole ring, making it less susceptible to acid-catalyzed polymerization.[1][2]

  • Improve Selectivity: It can enhance the selectivity for mono-nitration and influence the position of nitration.[1]

  • Improve Solubility and Stability: N-protected indoles are often more soluble in organic solvents and can be more stable under certain reaction conditions.[4]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low yield of 3-nitroindole and formation of a dark, insoluble tar. Acid-catalyzed polymerization of the indole starting material due to the use of strong acids (e.g., H₂SO₄).[1][2]Avoid strong acids. Employ milder, non-acidic nitrating agents like acetyl nitrate, benzoyl nitrate, or in situ generated trifluoroacetyl nitrate.[1][2] Perform the reaction at low temperatures.[1]
Significant formation of dinitroindole isomers. Use of a highly reactive nitrating agent (e.g., mixed acid), an excess of the nitrating agent, or elevated reaction temperatures.[1]Switch to a milder nitrating agent.[1] Carefully control the stoichiometry of the nitrating agent (e.g., 1.05-1.1 equivalents).[1] Maintain a low reaction temperature and monitor the reaction progress closely.[1]
Formation of multiple regioisomers (e.g., C-5 or C-6 nitration). Reaction conditions are not optimized for C-3 selectivity. Under strongly acidic conditions, the pyrrole nitrogen can be protonated, deactivating the heterocyclic ring and leading to nitration on the benzene ring.[2]For C-3 nitration, use milder, non-acidic conditions.[1] The regioselectivity can be influenced by the choice of nitrating agent and N-protecting groups.[1]
Formation of colored impurities that are difficult to remove. Side reactions, including oxidation and the formation of nitroso compounds.[1]Ensure the purity of starting materials and reagents.[1] Degas solvents to remove dissolved oxygen.[1] Purification can sometimes be improved with treatment by activated charcoal or by using gradient column chromatography.[2]

Quantitative Data Summary

The following table summarizes the yields of 3-nitroindole derivatives obtained under different non-acidic nitration conditions as reported in the literature.

Indole Substrate Nitrating System Solvent Temperature (°C) Yield (%)
N-Boc-IndoleNMe₄NO₃ / (CF₃CO)₂OCH₃CN0-597
IndoleNMe₄NO₃ / (CF₃CO)₂OCH₃CN0-5High
N-Boc-4-chloroindoleNMe₄NO₃ / (CF₃CO)₂OCH₃CN0-5Good to Excellent
N-Boc-4-bromoindoleNMe₄NO₃ / (CF₃CO)₂OCH₃CN0-5Lower than chloro
5-substituted indolesNMe₄NO₃ / (CF₃CO)₂OCH₃CN0-5Good to Excellent
6-substituted indolesNMe₄NO₃ / (CF₃CO)₂OCH₃CN0-5Medium
7-substituted indolesNMe₄NO₃ / (CF₃CO)₂OCH₃CN0-5Good
2-methylindoleBenzoyl nitrate---
IndoleEthyl nitrate / NaOEt-Low-

Data compiled from studies on regioselective nitration of indoles under non-acidic and non-metallic conditions.[3]

Experimental Protocols

Protocol 1: C3-Nitration of Indole using in situ Generated Trifluoroacetyl Nitrate [2][5]

This method is highly effective for the regioselective C3-nitration of indoles under non-acidic and non-metallic conditions.[2][3]

Materials:

Procedure:

  • Reaction Setup: In a reaction tube or round-bottom flask, add the indole substrate (1.0 mmol) and tetramethylammonium nitrate (1.1 mmol).

  • Dissolution: Dissolve the mixture in acetonitrile (1 mL).

  • Cooling: Cool the reaction mixture to 0-5 °C in an ice bath.

  • Addition of Anhydride: Slowly add a solution of trifluoroacetic anhydride (2.0 mmol, 420 mg) in acetonitrile (1 mL).

  • Reaction Monitoring: Stir the reaction at 0-5 °C and monitor its progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product with ethyl acetate.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Nitration of Indole using Benzoyl Nitrate [5]

This is a classic method for achieving C3-nitration under non-acidic conditions.[5]

Materials:

  • Indole substrate

  • Benzoyl chloride

  • Silver nitrate

  • Acetonitrile

  • Appropriate work-up and purification reagents

Procedure:

  • Preparation of Benzoyl Nitrate: Prepare benzoyl nitrate in situ by reacting benzoyl chloride with silver nitrate in a suitable solvent like acetonitrile at a low temperature.

  • Reaction Setup: In a separate flask, dissolve the indole substrate in a suitable solvent (e.g., acetonitrile) and cool to the desired temperature (typically below 0 °C).

  • Addition of Nitrating Agent: Add the freshly prepared solution of benzoyl nitrate dropwise to the indole solution while maintaining the low temperature.

  • Reaction Monitoring and Work-up: Monitor the reaction by TLC. Once complete, the reaction is typically worked up by filtering off the silver chloride precipitate, followed by an aqueous work-up and purification.

Visualizations

Polymerization_Pathway Indole Indole Indoleninium Indoleninium Cation (Reactive Electrophile) Indole->Indoleninium Protonation (Strong Acid) H_plus H+ Dimer Dimer Indoleninium->Dimer Electrophilic Attack Another_Indole Another Indole Molecule Polymer Polymer (Tar) Dimer->Polymer Chain Reaction Nitration_Workflow Start Start: Select Indole Substrate Decision_Acid Use Strong Acid (e.g., HNO3/H2SO4)? Start->Decision_Acid Polymerization High Risk of Polymerization/Tar Decision_Acid->Polymerization Yes Non_Acidic Choose Non-Acidic Nitrating Agent Decision_Acid->Non_Acidic No (Recommended) Protect_N Consider N-Protection (e.g., Boc, Ts) Non_Acidic->Protect_N Reaction Perform Reaction at Low Temperature (0-5 °C) Protect_N->Reaction Workup Aqueous Work-up & Purification Reaction->Workup Product Desired 3-Nitroindole Product Workup->Product

References

Validation & Comparative

A Comparative Analysis of 4-Nitroindole and 5-Nitroindole Bioactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and medicinal chemistry, nitroindoles represent a class of compounds with significant therapeutic potential. Among these, 4-nitroindole and 5-nitroindole (B16589) are two key isomers whose distinct biological activities are of considerable interest to researchers. This guide provides a comparative analysis of the bioactivity of this compound and 5-nitroindole, presenting available quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways to aid researchers, scientists, and drug development professionals in their investigations.

While extensive research has illuminated the bioactivity of 5-nitroindole and its derivatives, particularly in oncology and microbiology, this compound remains a comparatively underexplored entity. Much of the existing literature on this compound focuses on its role as a synthetic intermediate for the creation of more complex biologically active molecules.[1][2][3] This guide, therefore, presents a comprehensive overview of the well-documented bioactivities of 5-nitroindole and contrasts this with the current, more limited understanding of this compound's biological profile, highlighting a clear gap in current research.

Quantitative Bioactivity Data

The following tables summarize the available quantitative data for derivatives of 5-nitroindole. It is important to note that direct comparative data for this compound is scarce in the current literature.

Table 1: Anticancer Activity of 5-Nitroindole Derivatives against HeLa Cells [4][5]

CompoundChemical Structure (Illustrative)IC50 (μM) in HeLa Cellsc-Myc G-Quadruplex Binding (DC50, μM)
Compound 5 Pyrrolidine-substituted 5-nitroindole5.08 ± 0.91< 10
Compound 7 Pyrrolidine-substituted 5-nitroindole5.89 ± 0.73< 10
Compound 12 Pyrrolidine-substituted 5-nitroindole> 50< 10

Table 2: Antimicrobial Activity of Indole (B1671886) Derivatives

Mechanisms of Action: A Tale of Two Isomers (Primarily One)

The bioactivity of 5-nitroindole, particularly its anticancer effects, is multifaceted and involves the modulation of key cellular pathways. In contrast, the direct mechanisms of action for this compound are not well-elucidated.

5-Nitroindole: A Multi-pronged Attack on Cancer Cells

Derivatives of 5-nitroindole have been shown to exert their anticancer effects through several interconnected mechanisms:[4][9][10]

  • c-Myc G-Quadruplex Stabilization: A primary mechanism involves the binding and stabilization of G-quadruplex structures in the promoter region of the c-Myc oncogene.[4][9] This stabilization inhibits the transcription of c-Myc, a key regulator of cell proliferation, leading to the downregulation of the c-Myc protein.[4][9]

  • Induction of Cell Cycle Arrest: The reduction in c-Myc levels disrupts the normal cell cycle progression, leading to an arrest, often in the sub-G1/G1 phase.[9][10]

  • Generation of Reactive Oxygen Species (ROS): Certain 5-nitroindole derivatives have been observed to increase intracellular levels of ROS.[4][9] This elevation in oxidative stress can lead to cellular damage and trigger apoptosis.

  • Induction of Apoptosis: The culmination of c-Myc downregulation and increased ROS levels is the induction of programmed cell death, or apoptosis, in cancer cells.[4][9]

This compound: An Enigmatic Player

While this compound is a crucial building block for synthesizing various biologically active compounds, including potential anticancer and anti-inflammatory agents, its intrinsic bioactivity and mechanisms of action are not well-defined in the current scientific literature.[1][2] Further research is needed to determine if this compound itself possesses significant biological activity or if its utility is confined to its role as a synthetic precursor.

Signaling Pathways and Experimental Workflows

To visually represent the known mechanisms and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

G cluster_5NI 5-Nitroindole Derivative Action NI 5-Nitroindole Derivative G4 c-Myc Promoter G-Quadruplex NI->G4 Binds & Stabilizes ROS Reactive Oxygen Species (ROS) NI->ROS Increases cMyc_mRNA c-Myc mRNA (Transcription) G4->cMyc_mRNA Inhibits cMyc_Protein c-Myc Protein (Translation) cMyc_mRNA->cMyc_Protein Leads to decreased CellCycle Cell Cycle Progression cMyc_Protein->CellCycle Promotes Arrest Cell Cycle Arrest (Sub-G1/G1) cMyc_Protein->Arrest Leads to Apoptosis Apoptosis Arrest->Apoptosis OxidativeStress Oxidative Stress ROS->OxidativeStress Induces OxidativeStress->Apoptosis

Anticancer signaling pathway of 5-nitroindole derivatives.

G cluster_workflow General Experimental Workflow for Bioactivity Screening start Start synthesis Synthesis of Nitroindole Derivatives start->synthesis cytotoxicity Cytotoxicity Assay (e.g., SRB Assay) synthesis->cytotoxicity ros ROS Detection (e.g., DCFH-DA Assay) cytotoxicity->ros If cytotoxic cell_cycle Cell Cycle Analysis (e.g., Propidium (B1200493) Iodide Staining) cytotoxicity->cell_cycle If cytotoxic mechanism Mechanism of Action Studies (e.g., G-Quadruplex Binding) ros->mechanism cell_cycle->mechanism end End mechanism->end

A logical workflow for evaluating the bioactivity of nitroindoles.

Experimental Protocols

Detailed methodologies for key experiments cited in the analysis of nitroindole bioactivity are provided below.

Sulforhodamine B (SRB) Assay for Cytotoxicity

This colorimetric assay is used to determine cell density, based on the measurement of cellular protein content.

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the test compound for a specified period (e.g., 48-72 hours).

  • Cell Fixation: Gently aspirate the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water to remove TCA. Air dry the plates completely.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader. The absorbance is proportional to the number of living cells.

DCFH-DA Assay for Intracellular ROS Detection

This assay utilizes the cell-permeable dye 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS.

  • Cell Seeding: Seed cells in a 24-well or 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat cells with the test compound at the desired concentration and for the appropriate duration.

  • DCFH-DA Staining: Wash the cells with a serum-free medium. Incubate the cells with 10 µM DCFH-DA in a serum-free medium for 30 minutes at 37°C in the dark.

  • Washing: Wash the cells twice with phosphate-buffered saline (PBS) to remove excess probe.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or a microplate reader with excitation at ~485 nm and emission at ~530 nm. An increase in fluorescence indicates an increase in intracellular ROS levels.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This flow cytometry-based method is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat cells with the test compound for the desired time. Harvest the cells by trypsinization.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS. Resuspend the cells in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the fluorescence intensity of PI, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.

Conclusion

The comparative analysis of this compound and 5-nitroindole reveals a significant disparity in the current understanding of their respective bioactivities. 5-Nitroindole and its derivatives have emerged as promising anticancer and antimicrobial agents with well-defined mechanisms of action that include the targeting of the c-Myc oncogene and the induction of oxidative stress. In stark contrast, this compound is primarily recognized for its utility as a synthetic intermediate, with its intrinsic biological activity remaining largely unexplored. This highlights a critical knowledge gap and a compelling opportunity for future research. Investigating the bioactivity of this compound and its derivatives could unveil novel therapeutic agents and provide a more complete picture of the structure-activity relationships within the nitroindole family. The experimental protocols and pathway visualizations provided in this guide offer a foundational framework for researchers to embark on such investigations and to further explore the therapeutic potential of these intriguing molecules.

References

A Comparative Guide to the Spectroscopic and Physical Properties of Nitroindole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the key spectroscopic and physical properties of various nitroindole isomers. Understanding the distinct characteristics of each isomer is crucial for their unambiguous identification, synthesis, and application in medicinal chemistry and materials science. The following sections present quantitative data, detailed experimental protocols, and a visual workflow for isomer characterization.

Physical Property Comparison

The physical properties of nitroindole isomers, such as melting point and solubility, are fundamental for their handling, purification, and formulation. The position of the nitro group on the indole (B1671886) ring significantly influences these characteristics.

Property4-Nitroindole5-Nitroindole6-Nitroindole7-Nitroindole
Molecular Formula C₈H₆N₂O₂C₈H₆N₂O₂[1]C₈H₆N₂O₂[2]C₈H₆N₂O₂
Molecular Weight 162.15 g/mol 162.15 g/mol [1]162.15 g/mol [2]162.15 g/mol
Melting Point (°C) 205-207[3][4]140-142[5][6][7]137-143[8]94-98[9][10]
Appearance Yellowish-brown crystals[11]Yellow crystalline powder[1]Yellow powder/crystals[8][12]Light yellow to orange powder/crystal
Water Solubility Low water solubility[8]Insoluble in mineral oils[6]Low water solubility[8]Slightly soluble[9]
pKa (Predicted) Not specified15.25 ± 0.30[7]Not specified13.96 ± 0.30

Spectroscopic Property Comparison

Spectroscopic analysis is essential for the structural elucidation and differentiation of nitroindole isomers. Each isomer presents a unique spectral fingerprint.

The UV-Vis absorption spectra are influenced by the electronic transitions within the aromatic system. The position of the electron-withdrawing nitro group affects the energy of these transitions, leading to distinct absorption maxima (λmax).

IsomerSolventλmax (nm)
3-Nitroindole 2-Propanol349[13][14][15]
This compound 2-PropanolBroad absorption extending furthest into the visible range[13][14][15]
5-Nitroindole 2-Propanol322[13][14][15]
6-Nitroindole 2-PropanolTwo maxima in the 300-400 nm range[13][14][15]
7-Nitroindole 2-PropanolOne broadly absorbing peak in the near-UV[13][14]

IR spectroscopy helps identify key functional groups. While the precise peak positions may vary slightly between isomers, the characteristic absorbances for the N-H and NO₂ groups are expected for all nitroindoles.

Functional GroupGeneral Wavenumber (cm⁻¹)Isomer-Specific Data
N-H Stretch ~3300-3500Observed for 7-Nitroindole in this range.
NO₂ Asymmetric Stretch ~1500-1550Observed for 7-Nitroindole in this range.
NO₂ Symmetric Stretch ~1300-1350Observed for 7-Nitroindole in this range.
Aromatic C=C Stretch ~1450-1600[16]Inferred from general indole spectra[16].

Mass spectrometry provides information on the molecular weight and fragmentation patterns. The parent ion for all nitroindole isomers is expected at an m/z of 162.

IsomerKey Fragments (m/z)
3-Nitroindole 162 (Parent Ion), 132, 116[13][17]
This compound 162 (Parent Ion), 116[18]
6-Nitroindole 162 (Parent Ion)[19]
7-Nitroindole 162 (Parent Ion) - Inferred

Experimental Protocols

The following are generalized methodologies for the spectroscopic characterization of nitroindole isomers based on reported procedures.

This protocol is used to determine the absorption maxima (λmax) of the isomers.

  • Sample Preparation : Prepare dilute solutions of each nitroindole isomer in a spectroscopic grade solvent, such as 2-propanol.[15] Concentrations are typically around 0.2 mg/mL.[15]

  • Instrumentation : Utilize a dual-beam UV-Vis spectrophotometer (e.g., Shimadzu UV-2450).[15]

  • Measurement : Record the absorption spectra over a range of 200–700 nm.[15]

  • Analysis : Identify the wavelength(s) of maximum absorbance (λmax) for each isomer. For quantitative analysis, convert absorbance to molar absorption coefficients using the Beer-Lambert law.[15]

This protocol is used to identify the characteristic functional groups of the isomers.

  • Sample Preparation : Prepare a potassium bromide (KBr) pellet containing a small amount of the nitroindole sample.

  • Instrumentation : Use a standard FTIR spectrometer.

  • Measurement : Acquire the FTIR spectrum over a typical wavenumber range (e.g., 4000-400 cm⁻¹).

  • Analysis : Identify characteristic peaks corresponding to N-H stretching, aromatic C-H stretching, and the symmetric and asymmetric stretches of the NO₂ group.

This protocol is used for the structural elucidation of the isomers.

  • Sample Preparation : Dissolve the nitroindole sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrumentation : Use a high-resolution NMR spectrometer.

  • Measurement : Acquire ¹H and ¹³C NMR spectra.

  • Analysis : Analyze the chemical shifts, integration, and coupling patterns to assign the signals to specific protons and carbons in the molecule. The aromatic region of the ¹H NMR spectrum will be particularly important for differentiating the isomers.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the comparative analysis of nitroindole isomers.

G cluster_start Preparation cluster_analysis Analysis cluster_end Conclusion Isomers Obtain Nitroindole Isomers (4-, 5-, 6-, 7-nitroindole) Prep Sample Preparation (Dissolution/Pelleting) Isomers->Prep UV_Vis UV-Vis Spectroscopy Prep->UV_Vis FTIR FTIR Spectroscopy Prep->FTIR NMR NMR Spectroscopy Prep->NMR MS Mass Spectrometry Prep->MS Data Data Compilation & Comparison UV_Vis->Data FTIR->Data NMR->Data MS->Data Report Publish Comparison Guide Data->Report

Caption: Workflow for Spectroscopic and Physical Comparison of Nitroindole Isomers.

References

Validating 4-Nitroindole Derivatives as Selective Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The indole (B1671886) scaffold is a privileged structure in medicinal chemistry, and the addition of a nitro group can significantly modulate the electronic properties, influencing binding affinity and selectivity towards specific biological targets. This guide provides a comparative analysis of 4-nitroindole derivatives and related nitroindoles that have been validated as selective inhibitors of various enzymes, offering insights for researchers, scientists, and drug development professionals. The information is supported by experimental data, detailed protocols for key experiments, and visualizations of relevant biological pathways.

Comparative Efficacy of Nitroindole Derivatives

The inhibitory potential of nitroindole derivatives has been demonstrated against several key enzymes implicated in a range of diseases. The following tables summarize the quantitative data for two prominent classes of targets: Protease-Activated Receptor-4 (PAR-4) and c-Myc G-Quadruplexes.

Table 1: Inhibition of Protease-Activated Receptor-4 (PAR-4)

This compound derivatives have been identified as potent antagonists of PAR-4, a thrombin receptor on human platelets, representing a potential therapeutic target for thrombotic disorders.[1]

CompoundTargetIC50 (nM)Selectivity vs. PAR-1Assay
ML354 PAR-414071-fold (IC50 = 10 µM)PAC-1 fluorescent αIIbβ3 activation assay
VU0478944 PAR-4~280 - 4200Not specifiedPAC-1 fluorescent αIIbβ3 activation assay
VU0478946 PAR-4~280 - 4200Not specifiedPAC-1 fluorescent αIIbβ3 activation assay

Data sourced from studies on substituted indoles as selective PAR-4 antagonists.[1]

Table 2: Anticancer Activity via c-Myc G-Quadruplex Stabilization

5- and 7-nitroindole (B1294693) derivatives have shown promise as anticancer agents by binding to and stabilizing G-quadruplex (G4) DNA structures in the promoter region of the c-Myc oncogene, leading to the suppression of tumor growth.[2]

Compound ClassCancer Cell LineIC50 (µM)Mechanism of Action
Pyrrolidine-substituted 5-nitroindole (B16589)HeLa5.08c-Myc G-quadruplex binder
Substituted 7-nitroindole-2-carboxylic acidVariousVariesFructose-1,6-bisphosphatase inhibitor

Data highlights the activity of nitroindole derivatives in cancer cell lines.[3]

Key Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of these inhibitors requires a clear visualization of the signaling pathways they modulate and the workflows used to evaluate them.

PAR-4 Signaling Pathway in Platelet Activation

Thrombin activates platelets through PAR-1 and PAR-4. Inhibition of PAR-4 by derivatives like ML354 can block this activation cascade, which is crucial in thrombosis.

PAR4_Signaling cluster_platelet Platelet Thrombin Thrombin PAR4 PAR-4 Receptor Thrombin->PAR4 activates G_Protein G-protein signaling PAR4->G_Protein initiates ML354 ML354 (this compound derivative) ML354->PAR4 inhibits Platelet_Activation Platelet Activation (e.g., PAC-1 binding) G_Protein->Platelet_Activation leads to

Caption: PAR-4 signaling pathway inhibition by a this compound derivative.

c-Myc G-Quadruplex Stabilization and Downregulation

Nitroindole derivatives can selectively bind to and stabilize G-quadruplex structures in the promoter region of the c-Myc oncogene, inhibiting its transcription and leading to anticancer effects.

cMyc_Pathway cluster_nucleus Cell Nucleus cluster_cytoplasm Cytoplasm cMyc_Promoter c-Myc Promoter (Guanine-rich sequence) G_Quadruplex G-Quadruplex Formation cMyc_Promoter->G_Quadruplex Transcription c-Myc Transcription G_Quadruplex->Transcription inhibits Nitroindole 5/7-Nitroindole Derivative Nitroindole->G_Quadruplex stabilizes cMyc_mRNA c-Myc mRNA Transcription->cMyc_mRNA cMyc_Protein c-Myc Protein cMyc_mRNA->cMyc_Protein Cell_Proliferation Cell Proliferation & Survival cMyc_Protein->Cell_Proliferation promotes Apoptosis Apoptosis cMyc_Protein->Apoptosis inhibits

Caption: Mechanism of c-Myc downregulation by nitroindole derivatives.

General Experimental Workflow for Inhibitor Validation

The process of validating a potential enzyme inhibitor involves a series of standardized in vitro and cell-based assays.

experimental_workflow start Compound Synthesis (this compound Derivatives) in_vitro_assay In Vitro Enzyme Inhibition Assay (e.g., IC50 determination) start->in_vitro_assay selectivity_assay Selectivity Profiling (vs. related enzymes) in_vitro_assay->selectivity_assay cell_based_assay Cell-Based Functional Assay (e.g., Cell Viability, Pathway Modulation) selectivity_assay->cell_based_assay data_analysis Data Analysis & SAR Studies cell_based_assay->data_analysis lead_optimization Lead Optimization data_analysis->lead_optimization

Caption: A typical workflow for validating selective enzyme inhibitors.

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the validation of enzyme inhibitors. Below are methodologies for key experiments cited in the evaluation of this compound derivatives.

Protocol 1: PAR-4 Dependent Platelet Activation Assay (PAC-1 Binding)

This assay measures the activation of the αIIbβ3 integrin on platelets, a downstream marker of PAR-4 activation.

Objective: To determine the IC50 of a test compound for PAR-4 inhibition.

Materials:

  • Human platelet-rich plasma (PRP)

  • PAR-4 activating peptide (PAR4-AP)

  • Fluorescently labeled PAC-1 antibody

  • Test compounds (e.g., ML354) dissolved in DMSO

  • Phosphate-buffered saline (PBS)

  • Paraformaldehyde (1.5%)

  • Flow cytometer (e.g., BD FACS Canto II)

Procedure:

  • Prepare human platelets and adjust to the desired concentration.

  • Pre-incubate platelets with various concentrations of the test compound or DMSO (vehicle control) for a specified time.

  • Stimulate the platelets with a fixed concentration of PAR4-AP.

  • Add the fluorescently labeled PAC-1 antibody and incubate to allow binding to activated platelets.

  • Stop the reaction by adding ice-cold 1.5% paraformaldehyde.

  • Dilute the samples in PBS and store at 4°C until analysis.

  • Analyze the samples using a flow cytometer, measuring the fluorescent intensity for a large number of events (e.g., 100,000) within the platelet gate.

  • Subtract the background fluorescence from the DMSO-vehicle treated control from each data point.

  • Plot the data as a dose-response curve and calculate the IC50 value using a suitable sigmoidal dose-response model.[1]

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This method is used to assess the effect of a compound on cell cycle progression, which is often disrupted by anticancer agents.

Objective: To determine if a 5-nitroindole derivative induces cell cycle arrest in cancer cells.

Materials:

  • HeLa (or other suitable cancer cell line) cells

  • Test compound

  • Cell culture medium and supplements

  • Propidium iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Culture HeLa cells to a suitable confluency.

  • Treat the cells with various concentrations of the 5-nitroindole derivative for a specified duration (e.g., 24-72 hours).

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells in cold 70% ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content of the cells by flow cytometry.

  • Determine the distribution of cells in the G1, S, and G2/M phases of the cell cycle based on their fluorescence intensity.[2]

Protocol 3: c-Myc G-Quadruplex Binding Assay (Fluorescence Intercalator Displacement - FID)

This biophysical assay can be used to screen for and quantify the binding of compounds to G-quadruplex DNA.

Objective: To evaluate the ability of nitroindole derivatives to bind to and stabilize the c-Myc G-quadruplex.

Materials:

  • Fluorescent G-quadruplex-binding probe (e.g., Thiazole Orange)

  • Oligonucleotide sequence corresponding to the c-Myc promoter G-quadruplex (e.g., Pu22)

  • Test compounds

  • Buffer solution (e.g., 25 mM KPi, 70 mM KCl, pH 7)

  • Fluorometer

Procedure:

  • Prepare a solution of the c-Myc G-quadruplex DNA and the fluorescent probe in the buffer.

  • Titrate increasing concentrations of the test compound into the solution.

  • After each addition, measure the fluorescence of the probe.

  • Binding of the test compound to the G-quadruplex will displace the fluorescent probe, leading to a change in its fluorescence signal.

  • Plot the change in fluorescence against the compound concentration to determine the binding affinity (e.g., DC50, the concentration required to displace 50% of the probe).[4]

This guide provides a foundational comparison of this compound derivatives and related compounds as selective enzyme inhibitors. The presented data and protocols should serve as a valuable resource for researchers aiming to design and validate novel therapeutics based on this versatile chemical scaffold.

References

A Comparative Guide to the Synthetic Routes of 4-Nitroindole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of substituted indoles is a foundational aspect of creating novel therapeutics and functional materials. Among these, 4-nitroindole stands out as a crucial intermediate. Its nitro group offers a versatile handle for further chemical transformations, making the efficient and regioselective synthesis of this scaffold a topic of significant interest.

This guide provides an objective comparison of the primary synthetic strategies for obtaining this compound, supported by experimental data and detailed protocols. We will explore two major successful methodologies—a modified Reissert indole (B1671886) synthesis and the Makosza reaction—alongside a discussion of why direct nitration of indole is generally not a viable approach for this specific isomer.

Comparison of Synthetic Routes

The selection of a synthetic route to this compound is often a trade-off between yield, substrate availability, and reaction complexity. The two most effective methods start from substituted nitro-anilines, building the indole's pyrrole (B145914) ring in the final steps.

Synthetic Route Starting Materials Key Reagents Typical Yield Reaction Time Key Advantages Key Disadvantages
Modified Reissert Synthesis 2-Methyl-3-nitroanilineTriethyl orthoformate, Diethyl oxalate (B1200264), Potassium ethoxide71-74%[1]~2 hours (imidate formation) + 1 hour (cyclization)High yield, Good regioselectivity for the 4-nitro positionMulti-step process, Requires preparation of an intermediate
Makosza Reaction m-Nitroaniline, Enolizable KetonePotassium tert-butoxide (t-BuOK)50-70% (ketone dependent)~2 hoursOne-pot synthesis, Good functional group tolerance on the ketoneCan produce a mixture of 4- and 6-nitroindole (B147325) isomers, Yield varies with ketone structure
Direct Nitration of Indole IndoleNitrating agent (e.g., HNO₃/H₂SO₄)Not reported/LowVariableAtom economical (in theory)Lacks regioselectivity (favors C3, C5, C6), Risk of polymerization and decomposition under acidic conditions[2]

Visualizing the Synthetic Pathways

The logical workflows for the two primary synthetic routes are depicted below, highlighting the key transformations.

Reissert_Synthesis cluster_step1 Step 1: Imidate Formation cluster_step2 Step 2: Cyclization A 2-Methyl-3-nitroaniline B Ethyl N-(2-methyl-3-nitrophenyl)formimidate A->B Triethyl orthoformate, p-TsOH, 120°C C This compound B->C Diethyl oxalate, KOEt, DMF/DMSO, 40°C

Caption: Workflow for the Modified Reissert Synthesis of this compound.

Makosza_Reaction A m-Nitroaniline + Ketone B σH Adduct Intermediate A->B t-BuOK, DMSO C o-Aminonitrobenzyl Ketone B->C Oxidation (Air) D This compound (Major Product) C->D Intramolecular Condensation E 6-Nitroindole (Minor Product) C->E Intramolecular Condensation

Caption: Reaction Pathway for the Makosza Synthesis of Nitroindoles.

Experimental Protocols

Protocol 1: Modified Reissert Synthesis of this compound

This procedure is adapted from Organic Syntheses and involves two main steps.[1]

Step A: Synthesis of Ethyl N-(2-methyl-3-nitrophenyl)formimidate

  • A 1-L round-bottomed flask is charged with 200 g (1.35 mol) of triethyl orthoformate, 1 g of p-toluenesulfonic acid, and 152 g (1 mol) of 2-methyl-3-nitroaniline.

  • The flask is fitted with a Claisen condenser and heated to 120°C.

  • Ethanol formed during the reaction is continuously distilled off over approximately 1 hour.

  • The residue is subjected to fractional vacuum distillation. The product, ethyl N-(2-methyl-3-nitrophenyl)formimidate, is collected at 156–158°C/6 mm Hg.

  • Yield: 184 g (88%) of a light-yellow solid.

Step B: Synthesis of this compound

  • In a 200-mL beaker, a solution of 22 g (0.15 mol) of diethyl oxalate in 50 mL of dry dimethylformamide (DMF) is prepared.

  • While cooling and stirring vigorously, 11 g (0.13 mol) of potassium ethoxide is added to the beaker.

  • This solution is immediately poured into a 250-mL flask containing a solution of 20.8 g (0.10 mol) of the formimidate from Step A in 75 mL of dry dimethyl sulfoxide (B87167) (DMSO).

  • The resulting deep-red solution is stirred for 1 hour at approximately 40°C. The reaction can be monitored by TLC.

  • The reaction mixture is then transferred to a 1-L beaker, and water is added with stirring to precipitate the product.

  • The crude product is filtered, dried, and then purified by sublimation at 170°C/0.5 mm Hg.

  • Yield: 11.5 g (71%) of yellow crystals.

Protocol 2: Makosza Synthesis of 2-Phenyl-4-nitroindole

This general procedure is based on the work of Moskalev, Barbasiewicz, and Mąkosza and demonstrates the reaction using acetophenone (B1666503).

  • To a stirred solution of m-nitroaniline (693 mg, 5 mmol) and acetophenone (840 mg, 7 mmol) in 15 mL of DMSO at room temperature, add potassium tert-butoxide (1.12 g, 10 mmol) in one portion.

  • The reaction mixture will develop a deep color. Stir the solution in a flask open to the air for approximately 2 hours. Monitor the reaction by TLC until the starting m-nitroaniline is consumed.

  • Upon completion, add 60 mL of aqueous NH₄Cl to the reaction mixture.

  • Extract the product with ethyl acetate (B1210297) (2 x 25 mL).

  • Combine the organic extracts, dry with MgSO₄, filter, and add silica (B1680970) gel to the solution.

  • Evaporate the solvent in vacuo. The product adsorbed on the silica gel is then purified by column chromatography.

  • Yield: For the reaction with acetophenone, a 57% yield of 2-phenyl-4-nitroindole is reported after crystallization.

Discussion of Synthetic Routes

The Modified Reissert Synthesis stands out for its high yield and excellent regioselectivity.[1] The multi-step nature is a drawback, but the procedure is robust and well-documented, making it a reliable choice for producing unsubstituted this compound on a preparative scale. The mechanism is believed to parallel the classical Reissert indole synthesis.

The Makosza Reaction offers the significant advantage of being a one-pot synthesis from readily available starting materials.[3] The reaction proceeds via an oxidative nucleophilic substitution of hydrogen (ONSH) on the m-nitroaniline ring by the ketone enolate. The regioselectivity is a key consideration. The reaction of secondary enolates, such as those from cyclic ketones, tends to favor the formation of the 4-nitro isomer over the 6-nitro isomer. For instance, the reaction with cyclohexanone (B45756) results in a 1.5:1 ratio of the corresponding 4-nitro to 6-nitro-tetrahydrocarbazoles. This method is particularly valuable for synthesizing 2-substituted 4-nitroindoles.

Direct Nitration of Indole is largely impractical for synthesizing this compound. The indole nucleus is highly susceptible to electrophilic attack, with the C-3 position being the most reactive site under non-acidic conditions.[2] Under strongly acidic conditions required for nitration of the benzene (B151609) ring, the indole is prone to acid-catalyzed polymerization, leading to low yields and intractable tars.[2] While nitration of the benzene ring does occur, it typically favors the C-5 and C-6 positions, making the isolation of the C-4 isomer exceedingly difficult. For these reasons, cyclization strategies are overwhelmingly preferred.

References

A Comparative Analysis of the UV-Vis Absorption Spectra of 4-, 5-, and 6-Nitroindole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, this document provides a comparative analysis of the ultraviolet-visible (UV-Vis) absorption spectra of 4-nitroindole, 5-nitroindole, and 6-nitroindole (B147325). This comparison is crucial for professionals in drug development and scientific research, as the electronic properties of these isomers, reflected in their UV-Vis spectra, can influence their biological activity and potential applications.

The position of the nitro group on the indole (B1671886) ring significantly impacts the electronic transitions and, consequently, the absorption of UV-Vis light. This guide summarizes key spectral data, details the experimental methodology for obtaining such data, and presents a logical workflow for the analysis.

Quantitative Spectroscopic Data

The UV-Vis absorption characteristics of 4-, 5-, and 6-nitroindole, measured in 2-propanol, are summarized in the table below. These values are critical for distinguishing between the isomers and for quantitative analysis using spectrophotometry.

Compoundλmax 1 (nm)λmax 2 (nm)
This compound ~380-
5-Nitroindole 322-
6-Nitroindole ~300~380

Note: The absorption spectrum for this compound extends the furthest into the visible range. 6-Nitroindole is distinct in exhibiting two maxima in the near-UV range.[1]

Experimental Protocol: UV-Vis Spectroscopy

The following protocol outlines the standardized method for obtaining the UV-Vis absorption spectra of nitroindole isomers.

1. Sample Preparation:

  • Reference standards of this compound, 5-nitroindole, and 6-nitroindole are prepared in 2-propanol.[1]

  • The mass concentrations are typically around 0.2 mg/mL.[1]

  • To ensure linearity and that the absorbance reading is below 1.0, serial dilutions of a stock solution may be performed.[2]

2. Instrument Setup:

  • A dual-beam UV-Vis spectrophotometer, such as a Shimadzu UV-2450, is used for the analysis.[1]

  • The instrument's lamps should be allowed to warm up for a minimum of 15-20 minutes to ensure stable readings.[2]

3. Data Acquisition:

  • A quartz cuvette is filled with the solvent (2-propanol) to serve as a blank for baseline correction.[2]

  • The UV-Vis absorption spectra for the nitroindole standards dissolved in 2-propanol are recorded over a wavelength range of 200–700 nm.[1]

  • The obtained absorbance data is then converted to molar absorption coefficient spectra using the Beer-Lambert law.[1]

Workflow for UV-Vis Spectral Analysis of Nitroindole Isomers

The following diagram illustrates the logical workflow for the experimental determination and comparison of the UV-Vis absorption spectra for nitroindole isomers.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Comparison prep1 Weigh Nitroindole Isomers prep2 Dissolve in 2-Propanol (approx. 0.2 mg/mL) prep1->prep2 analysis1 Prepare Blank (2-Propanol) prep2->analysis1 analysis2 Record Spectra (200-700 nm) using UV-Vis Spectrophotometer analysis1->analysis2 data1 Convert Absorbance to Molar Absorptivity analysis2->data1 data2 Identify λmax for each isomer data1->data2 data3 Tabulate and Compare Spectral Data data2->data3 caption Workflow for UV-Vis absorption spectra comparison of nitroindole isomers.

References

Confirming the Blueprint of a Novel Compound: A Multi-Faceted Approach to the Structural Verification of 4-Nitroindole

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the analytical methodologies for the structural confirmation of newly synthesized 4-nitroindole. This guide provides a comparative overview of key spectroscopic and analytical techniques, supported by experimental data and detailed protocols.

The successful synthesis of a new chemical entity is a critical first step in the journey of drug discovery and development. However, the synthesis is only complete upon the unambiguous confirmation of its chemical structure. For a novel compound like this compound, a multifaceted analytical approach is essential to ensure its identity and purity. This guide delves into the primary methods for the structural elucidation of this compound, presenting a comparison of the data obtained from each technique.

Core Spectroscopic and Analytical Techniques

The structural confirmation of this compound relies on a suite of complementary analytical techniques. Each method provides a unique piece of the structural puzzle, and together they offer a high degree of confidence in the final assignment. The primary techniques include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. These are often supplemented by Elemental Analysis and, when possible, single-crystal X-ray crystallography for absolute structure determination.

A general workflow for the structural confirmation of a newly synthesized compound like this compound is depicted below.

Structural_Confirmation_Workflow Overall Workflow for Structural Confirmation cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Confirmation Synthesis Newly Synthesized This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Provides connectivity & environment of atoms MS Mass Spectrometry (EI-MS) Purification->MS Determines molecular weight & fragmentation IR IR Spectroscopy Purification->IR Identifies functional groups UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Investigates electronic transitions EA Elemental Analysis Purification->EA Confirms elemental composition X_Ray X-Ray Crystallography (if suitable crystals form) Purification->X_Ray Provides 3D structure Data_Analysis Data Analysis & Interpretation NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis UV_Vis->Data_Analysis EA->Data_Analysis X_Ray->Data_Analysis Structure_Confirmed Structural Confirmation Data_Analysis->Structure_Confirmed Analytical_Techniques_Logic Logical Relationships of Analytical Methods cluster_compound This compound cluster_methods Analytical Methods cluster_information Structural Information Compound C₈H₆N₂O₂ NMR NMR (¹H, ¹³C) Connectivity Atom Connectivity (Carbon-Hydrogen Framework) NMR->Connectivity MS MS Mol_Weight Molecular Weight & Formula MS->Mol_Weight IR IR Func_Groups Functional Groups (-NO₂, N-H, Aromatic C-H) IR->Func_Groups UV_Vis UV-Vis Electronic_Struct Conjugated System Electronic Transitions UV_Vis->Electronic_Struct EA Elemental Analysis Elemental_Comp Elemental Composition (%C, %H, %N) EA->Elemental_Comp X_Ray X-Ray Crystallography ThreeD_Struct 3D Molecular Structure & Crystal Packing X_Ray->ThreeD_Struct

Assessing the Cross-Reactivity of Nitroindole-Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic promise of novel small molecules is intrinsically linked to their selectivity. Nitroindole scaffolds have emerged as a significant framework in the development of potent bioactive compounds. However, understanding their potential for off-target interactions is crucial for advancing safe and effective therapeutics. This guide provides a framework for evaluating the cross-reactivity profile of nitroindole-based compounds, presenting supporting experimental data for a representative compound, and detailing the methodologies for key experimental assessments.

Data Presentation: Cross-Reactivity Profile of a 5-Nitroindole-Based Compound

Target Compound Assay Type IC50 Selectivity Reference
Protease-Activated Receptor 4 (PAR-4)ML354PAC-1 fluorescent αIIbβ3 activation140 nM-[1][2][3][4]
Protease-Activated Receptor 1 (PAR-1)ML354PAC-1 fluorescent αIIbβ3 activation>10,000 nM>71-fold vs. PAR-4[1][2][3][4]
Broad Target Panel (68 GPCRs, ion channels, and transporters)ML354Radioligand Binding AssaysModerate binding (65-75%) at 5-HT2B, dopamine, and norepinephrine (B1679862) transporters at 10 µM.Not Quantified[1]

Experimental Protocols

Accurate and reproducible data is the cornerstone of any cross-reactivity assessment. Below are detailed methodologies for key experiments used to generate the type of data presented above.

Radiometric Kinase Assay

This method is a gold standard for quantifying kinase activity and assessing inhibitor potency. It directly measures the incorporation of a radiolabeled phosphate (B84403) from [γ-³³P]ATP onto a specific substrate.[5]

Materials:

  • Purified recombinant kinases

  • Specific peptide or protein substrates for each kinase

  • Test compound stock solutions (e.g., 10 mM in DMSO)

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • [γ-³³P]ATP

  • ATP solution

  • 96-well or 384-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.

  • In the wells of a microplate, add the kinase reaction buffer.

  • Add the appropriate amount of the specific kinase to each well.

  • Add the serially diluted test compound or DMSO (as a vehicle control) to the wells.

  • Incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The ATP concentration should ideally be at the Km for each kinase.[5]

  • Incubate the reaction for a set time (e.g., 30-60 minutes) at 30°C.[5]

  • Terminate the reaction by spotting the reaction mixture onto a phosphocellulose filter plate.

  • Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³³P]ATP.[5]

  • Dry the filter plate and add a scintillant to each well.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the percentage of kinase activity inhibition for each concentration of the test compound compared to the DMSO control and determine the IC₅₀ value.

Competitive ELISA for Cross-Reactivity Assessment

This protocol is a standard method for determining the cross-reactivity of an antibody or receptor with various compounds in a competitive format.

Materials:

  • Microtiter plates coated with the target of interest

  • Test compounds and a known labeled ligand/tracer

  • Assay buffer

  • Wash buffer

  • Enzyme-conjugated secondary antibody (if required)

  • Substrate solution (e.g., TMB)

  • Stop solution

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the unlabeled test compound and the standard ligand.

  • To the wells of the coated microtiter plate, add the diluted test compounds or standard ligand.

  • Add a fixed concentration of the labeled ligand (the competitor) to all wells.

  • Incubate the plate to allow for competitive binding to the coated target.

  • Wash the plate to remove unbound reagents.

  • If a secondary antibody is required, add the enzyme-conjugated secondary antibody and incubate.

  • Wash the plate to remove any unbound secondary antibody.

  • Add the substrate solution and incubate until color develops.

  • Add the stop solution to terminate the reaction.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • The concentration of the test compound that inhibits 50% of the labeled ligand binding (IC50) is determined.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure real-time biomolecular interactions, providing kinetic data on association and dissociation rates.[6][7][8]

Materials:

  • SPR instrument

  • Sensor chip (e.g., CM5)

  • Ligand (the immobilized molecule, e.g., the target protein)

  • Analyte (the molecule in solution, e.g., the 4-nitroindole compound)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., glycine-HCl, pH 1.5-2.5)

Procedure:

  • Ligand Immobilization: The ligand is covalently immobilized on the sensor chip surface using standard amine coupling chemistry.

  • Analyte Injection: A series of analyte concentrations are injected over the sensor surface at a constant flow rate.

  • Association: The binding of the analyte to the immobilized ligand is monitored as an increase in the SPR signal (measured in Resonance Units, RU).

  • Steady-State: The injection continues until the binding reaches a steady state (association and dissociation rates are equal).

  • Dissociation: The analyte solution is replaced with running buffer, and the dissociation of the analyte from the ligand is monitored as a decrease in the SPR signal.

  • Regeneration: The sensor surface is washed with a regeneration solution to remove any remaining bound analyte, preparing the surface for the next injection.

  • Data Analysis: The resulting sensorgrams are fitted to various binding models to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Visualizations

To further clarify the experimental and biological contexts, the following diagrams illustrate a typical cross-reactivity screening workflow and a relevant signaling pathway for the example compound, ML354.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound This compound-based Compound Library PrimaryScreen Primary Screen (Single High Concentration) Compound->PrimaryScreen Targets Panel of Off-Targets (e.g., Kinases, GPCRs) Targets->PrimaryScreen HitID Hit Identification (e.g., >50% Inhibition) PrimaryScreen->HitID Identify active compounds DoseResponse Dose-Response Assay (IC50/KD Determination) Selectivity Selectivity Profile Generation DoseResponse->Selectivity Quantitative data HitID->DoseResponse Confirm activity and potency SAR Structure-Activity Relationship Analysis Selectivity->SAR Inform compound optimization

Caption: Workflow for assessing the cross-reactivity of this compound-based compounds.

G Thrombin Thrombin PAR4 PAR4 Thrombin->PAR4 activates Gq Gq PAR4->Gq couples ML354 ML354 (5-Nitroindole) ML354->PAR4 inhibits PLC PLCβ Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Mobilization IP3->Ca induces PKC PKC Activation DAG->PKC activates Platelet Platelet Aggregation Ca->Platelet PKC->Platelet

Caption: Simplified PAR4 signaling pathway inhibited by the 5-nitroindole (B16589) compound ML354.

References

Limited Focus on 4-Nitroindole Derivatives in Recent Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

While the indole (B1671886) scaffold is a cornerstone in the development of novel anticancer agents, recent research has largely prioritized the exploration of 5-nitroindole (B16589) and 7-nitroindole (B1294693) derivatives over their 4-nitroindole counterparts. A comprehensive review of available literature reveals a scarcity of in vitro and in vivo studies specifically evaluating the anticancer potential of novel this compound compounds. Consequently, a direct comparative guide based on experimental data for this compound derivatives is not feasible at this time.

However, the extensive research on 5- and 7-nitroindole derivatives provides a valuable framework for understanding the potential mechanisms of action and for structuring future investigations into this compound analogues. The primary anticancer activity of these related compounds stems from their ability to stabilize G-quadruplex structures in the promoter region of the c-Myc oncogene and to induce reactive oxygen species (ROS), leading to cell cycle arrest and apoptosis.[1][2]

This guide will therefore present a comparative overview based on the well-documented activities of 5-nitroindole derivatives as a proxy, offering insights into the experimental methodologies and potential signaling pathways that would be relevant for the evaluation of any novel this compound derivatives.

Comparative In Vitro Anticancer Activity of 5-Nitroindole Derivatives

The following table summarizes the in vitro efficacy of representative pyrrolidine-substituted 5-nitroindole derivatives against various human cancer cell lines. This data highlights the potential of the nitroindole scaffold as a source of potent anticancer compounds.

Compound IDCancer Cell LineAssay TypeActivity MetricValueReference
Compound 5 HeLa (Cervical Cancer)Alamar BlueIC505.08 ± 0.91 µM[3]
Compound 7 HeLa (Cervical Cancer)Alamar BlueIC505.89 ± 0.73 µM[3]
4l HOP-62 (Non-Small Cell Lung Cancer)SRBlog10(GI50)< -8.00[3][4]
4l HL-60(TB) (Leukemia)SRBlog10(GI50)-6.30[3][4]
4l MOLT-4 (Leukemia)SRBlog10(GI50)-6.18[3][4]

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of novel compounds. The following protocols are standard for assessing the in vitro anticancer effects of nitroindole derivatives.

Cell Viability and Cytotoxicity Assays

Two common methods for quantifying the effect of novel compounds on cancer cell viability are the Alamar Blue and Sulforhodamine B (SRB) assays.[3]

Alamar Blue Assay Protocol:

  • Cell Seeding: Plate cancer cells in 96-well plates at an appropriate density and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the wells. Include vehicle and no-treatment controls.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • Reagent Addition: Add Alamar Blue reagent to each well.

  • Incubation with Reagent: Incubate for 2-4 hours at 37°C, protected from light.

  • Measurement: Measure absorbance at 570 nm and 600 nm or fluorescence with excitation at 560 nm and emission at 590 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[3]

c-Myc G-Quadruplex Binding Assay (FRET-based)

This assay determines if the compounds bind to and stabilize the G-quadruplex structure in the c-Myc promoter.

Protocol:

  • Oligonucleotide Annealing: Dissolve a fluorescently labeled oligonucleotide containing the c-Myc G-quadruplex sequence in assay buffer, heat to 95°C for 5 minutes, and then slowly cool to room temperature to form the G-quadruplex structure.

  • Compound Addition: Add various concentrations of the test compounds to a 384-well plate.

  • Assay Initiation: Add the annealed fluorescently labeled c-Myc G-quadruplex oligonucleotide to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measurement: Measure the Fluorescence Resonance Energy Transfer (FRET) signal.

  • Data Analysis: An increase in the FRET signal indicates compound binding and stabilization of the G-quadruplex. Calculate the binding affinity (e.g., Kd) from the dose-response curve.[3]

Intracellular Reactive Oxygen Species (ROS) Assay

This assay measures the generation of ROS within cancer cells, a common mechanism of action for many anticancer drugs.

Protocol:

  • Cell Treatment: Treat cancer cells with the test compounds for a specified time.

  • Loading with DCFH-DA: Wash the cells with Hanks' Balanced Salt Solution (HBSS) and incubate with 10 µM 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) in HBSS for 30 minutes at 37°C in the dark.

  • Washing: Wash the cells twice with HBSS to remove the excess probe.

  • Measurement: Measure the fluorescence intensity using a fluorescence microscope or a microplate reader (excitation at 485 nm and emission at 535 nm).

  • Data Analysis: An increase in fluorescence intensity indicates an increase in intracellular ROS levels.[3]

Signaling Pathways and Experimental Workflows

The anticancer effects of 5-nitroindole derivatives are primarily mediated through the downregulation of the c-Myc oncogene and the induction of ROS-mediated apoptosis.

cMyc_Pathway 5-Nitroindole Derivative 5-Nitroindole Derivative c-Myc Promoter G-Quadruplex c-Myc Promoter G-Quadruplex 5-Nitroindole Derivative->c-Myc Promoter G-Quadruplex Binds and Stabilizes c-Myc Transcription c-Myc Transcription c-Myc Promoter G-Quadruplex->c-Myc Transcription Inhibits c-Myc Protein c-Myc Protein c-Myc Transcription->c-Myc Protein Leads to decreased Cell Cycle Progression Cell Cycle Progression c-Myc Protein->Cell Cycle Progression Promotes Cell Cycle Arrest Cell Cycle Arrest c-Myc Protein->Cell Cycle Arrest Reduced levels lead to Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis

Caption: c-Myc Downregulation Pathway by 5-Nitroindole Derivatives.

ROS_Pathway 5-Nitroindole Derivative 5-Nitroindole Derivative Cancer Cell Cancer Cell 5-Nitroindole Derivative->Cancer Cell Increased Intracellular ROS Increased Intracellular ROS Cancer Cell->Increased Intracellular ROS Induces Oxidative Stress Oxidative Stress Increased Intracellular ROS->Oxidative Stress Mitochondrial Damage Mitochondrial Damage Oxidative Stress->Mitochondrial Damage Caspase Activation Caspase Activation Mitochondrial Damage->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: ROS-Induced Apoptosis Pathway by 5-Nitroindole Derivatives.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Compound Synthesis Compound Synthesis Cell Viability Assays (IC50) Cell Viability Assays (IC50) Compound Synthesis->Cell Viability Assays (IC50) Mechanism of Action Studies Mechanism of Action Studies Cell Viability Assays (IC50)->Mechanism of Action Studies G-Quadruplex Binding G-Quadruplex Binding Mechanism of Action Studies->G-Quadruplex Binding ROS Measurement ROS Measurement Mechanism of Action Studies->ROS Measurement Western Blot (c-Myc) Western Blot (c-Myc) Mechanism of Action Studies->Western Blot (c-Myc) Animal Model Selection Animal Model Selection Mechanism of Action Studies->Animal Model Selection Toxicity Studies Toxicity Studies Animal Model Selection->Toxicity Studies Efficacy Studies Efficacy Studies Toxicity Studies->Efficacy Studies Pharmacokinetic Analysis Pharmacokinetic Analysis Efficacy Studies->Pharmacokinetic Analysis

Caption: General Workflow for Anticancer Drug Evaluation.

References

A Comparative Guide to Computational and Experimental Validation of 4-Nitroindole Binding Modes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of computational modeling studies aimed at validating the binding modes of 4-nitroindole derivatives against various protein targets. By juxtaposing in silico predictions with experimental data, this document serves as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on the this compound scaffold. The following sections detail the binding affinities, experimental protocols, and a generalized workflow for the validation of these potential drug candidates.

Comparative Analysis of this compound Binding Affinities

The validation of computational models is a critical step in drug discovery. The following table summarizes the computationally predicted binding affinities and experimentally determined inhibitory concentrations for several this compound derivatives, offering a direct comparison of their potencies against different biological targets.

This compound DerivativeProtein TargetComputational Binding Affinity (kcal/mol)Experimental IC50/GI50 (µM)Reference
Indole (B1671886) Nitroolefin Compound 14Glutathione Peroxidase 4 (GPX4)Not explicitly stated in abstract~5 (in 22RV1 cells)[1]
Indole Nitroolefin Compound 16Glutathione Peroxidase 4 (GPX4)Not explicitly stated in abstract~5 (in 22RV1 cells)[1]
2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(3-nitrophenyl) methylidene] acetohydrazide (MMINA)Cyclooxygenase-2 (COX-2)-9.00Not explicitly stated in abstract[2][3]
4-nitro-1H-indole-carboxaldehyde (NICA)RASNot explicitly stated in abstractData from MTT assay suggests cytotoxic activity[4]
5-sustituted-3-((2-(4-nitrophenyl) Thiazol-4-yl) Imino)-1-(substituted-1-ylmethyl) Indolin-2-one (Compound 3a)Estrogen Receptor (ER) / Epidermal Growth Factor Receptor (EGFR)Glide Binding Energy: -43.785>130.21 (against MCF-7)[5]
5-sustituted-3-((2-(4-nitrophenyl) Thiazol-4-yl) Imino)-1-(substituted-1-ylmethyl) Indolin-2-one (Compound 3c)Estrogen Receptor (ER) / Epidermal Growth Factor Receptor (EGFR)Not explicitly stated in abstract60.21 (against MCF-7)[5]
5-sustituted-3-((2-(4-nitrophenyl) Thiazol-4-yl) Imino)-1-(substituted-1-ylmethyl) Indolin-2-one (Compound 3e)Estrogen Receptor (ER) / Epidermal Growth Factor Receptor (EGFR)Glide Binding Energy: -24.187>130.21 (against MCF-7)[5]
3-(1-benzyl-2-ethyl-4-nitro-1H-imidazol-5-ylsulfanyl)-1-(4-(2-fluorophenyl)piperazin-1-yl)propan-1-one (Compound 5f)Not SpecifiedDocking study performed1.0 µg/mL (against MCF-7)[6][7]
3-(1-benzyl-2-ethyl-4-nitro-1H-imidazol-5-ylsulfanyl)-1-(4-(4-methoxyphenyl)piperazin-1-yl)propan-1-one (Compound 5k)Not SpecifiedDocking study performed1.0 µg/mL (against MCF-7)[6][7]

Experimental and Computational Protocols

The accurate validation of computational models relies on robust experimental and in silico methodologies. Below are detailed protocols for key experiments and computational techniques cited in the comparative data.

Computational Protocol: Molecular Docking with AutoDock Vina

This protocol outlines the general steps for performing molecular docking studies to predict the binding mode and affinity of this compound derivatives.

  • Protein Preparation:

    • The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).

    • Water molecules, co-crystallized ligands, and any non-essential ions are removed from the PDB file.

    • Polar hydrogen atoms are added to the protein structure, and Gasteiger charges are computed.

    • The prepared protein structure is saved in the PDBQT file format, which includes atomic charges and atom types.

  • Ligand Preparation:

    • The 2D structure of the this compound derivative is drawn using chemical drawing software and converted to a 3D structure.

    • The ligand's geometry is optimized using a suitable force field to obtain a low-energy conformation.

    • Rotatable bonds within the ligand are defined, and the structure is saved in the PDBQT format.

  • Grid Box Generation:

    • A grid box is defined to encompass the active site of the target protein. The size and center of the grid box are determined based on the location of the native ligand in the crystal structure or by using active site prediction tools.

  • Docking Simulation:

    • The AutoDock Vina program is used to perform the docking simulation.

    • The software explores various conformations and orientations of the ligand within the defined grid box and calculates the binding affinity for each pose using its scoring function.

    • Multiple independent docking runs are typically performed to ensure the reliability of the results.

  • Analysis of Results:

    • The docking results are analyzed to identify the binding pose with the lowest binding energy, which is considered the most probable binding mode.

    • The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed using molecular graphics software like PyMOL.[1]

Experimental Protocol: Cell Viability (CCK-8) Assay

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine the number of viable cells in a sample, providing a measure of cytotoxicity.

  • Cell Seeding:

    • Cancer cells (e.g., 22RV1) are seeded in 96-well plates at a specific density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment:

    • The this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.

    • Serial dilutions of the compounds are prepared in cell culture medium.

    • The medium from the cell plates is replaced with the medium containing the test compounds at various concentrations. Control wells receive medium with the solvent alone.

  • Incubation:

    • The plates are incubated for a specified period (e.g., 24 hours) to allow the compounds to exert their effects on the cells.

  • Assay Procedure:

    • After the incubation period, a solution of CCK-8 is added to each well.

    • The plates are incubated for an additional 1-4 hours. During this time, viable cells reduce the WST-8 tetrazolium salt in the CCK-8 solution to a yellow-colored formazan (B1609692) dye.

  • Data Acquisition and Analysis:

    • The absorbance of the formazan product is measured at a wavelength of 450 nm using a microplate reader.

    • The cell viability is calculated as a percentage relative to the control wells.

    • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.[1]

Experimental Protocol: Colony Formation Assay

This assay assesses the long-term effects of a compound on the ability of single cells to grow into colonies.

  • Cell Treatment and Seeding:

    • Cells are treated with the test compounds at a specific concentration (e.g., 5 µmol/L) for a defined period (e.g., 24 hours).

    • After treatment, the cells are harvested, counted, and re-seeded at a low density (e.g., 1x10³ cells/well) in 6-well plates containing fresh, compound-free medium.

  • Incubation:

    • The plates are incubated for an extended period (e.g., 1 week) to allow for colony formation.

  • Colony Staining and Counting:

    • After the incubation period, the medium is removed, and the colonies are washed with phosphate-buffered saline (PBS).

    • The colonies are then fixed with a solution such as 4% paraformaldehyde and stained with a staining solution like crystal violet.

    • The number of colonies in each well is counted, and the results are expressed as a percentage of the control group.[1]

Workflow for Validating this compound Binding Modes

The following diagram illustrates a typical workflow for the computational modeling and experimental validation of this compound derivatives as potential therapeutic agents.

G cluster_computational Computational Modeling cluster_experimental Experimental Validation Target_Selection Target Protein Selection Ligand_Design This compound Derivative Design Target_Selection->Ligand_Design Docking Molecular Docking Ligand_Design->Docking MD_Simulation Molecular Dynamics Simulation Docking->MD_Simulation Binding_Energy Binding Free Energy Calculation MD_Simulation->Binding_Energy Synthesis Chemical Synthesis Binding_Energy->Synthesis Guide Synthesis In_Vitro_Assays In Vitro Binding/Activity Assays (e.g., IC50, Ki, Kd) Synthesis->In_Vitro_Assays In_Vitro_Assays->Docking Validate Predictions Cell_Based_Assays Cell-Based Assays (e.g., Cytotoxicity, Proliferation) In_Vitro_Assays->Cell_Based_Assays In_Vivo_Studies In Vivo Animal Studies Cell_Based_Assays->In_Vivo_Studies End Validated Hit/Lead Compound In_Vivo_Studies->End Start Start Start->Target_Selection

Caption: A generalized workflow for the discovery and validation of this compound-based inhibitors.

References

A Comparative Guide to the Efficacy of Serotonin Receptor Antagonists: Evaluating 4-Nitroindole and Other Key Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of various serotonin (B10506) (5-HT) receptor antagonists, with a specific focus on the available data for 4-nitroindole in contrast to well-characterized antagonists. Serotonin receptors are a major class of drug targets for a multitude of neurological and psychiatric disorders, making the understanding of antagonist efficacy crucial for the development of novel therapeutics.

While this compound is a known indole (B1671886) derivative, a comprehensive review of scientific literature and chemical databases reveals a lack of publicly available data on its direct binding affinity and functional antagonism at serotonin receptors. It is primarily documented as a synthetic intermediate for the creation of other pharmacologically active compounds. Therefore, this guide will present a detailed comparison of established serotonin receptor antagonists, such as ketanserin (B1673593) and ritanserin, to provide a framework for evaluating the potential efficacy of novel compounds like this compound.

Comparative Efficacy of Serotonin Receptor Antagonists

The efficacy of a serotonin receptor antagonist is primarily determined by its binding affinity (Ki) and its functional potency (IC50/EC50) at various 5-HT receptor subtypes. A lower Ki value indicates a higher binding affinity. The following table summarizes the binding affinities of two well-studied 5-HT2 receptor antagonists, ketanserin and ritanserin, across a range of serotonin receptor subtypes. This data is essential for understanding their potency and selectivity.

Compound5-HT2A (Ki, nM)5-HT2C (Ki, nM)5-HT1D (Ki, nM)
Ketanserin 2.115724
Ritanserin 0.451.3200

Note: Data is compiled from various sources and experimental conditions may vary.

Experimental Protocols

The determination of antagonist efficacy relies on robust and reproducible experimental protocols. The following are detailed methodologies for key in vitro assays used to characterize serotonin receptor antagonists.

1. Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of a compound for a specific receptor.

  • Objective: To measure the ability of a test compound to compete with a radiolabeled ligand for binding to a serotonin receptor subtype.

  • Materials:

    • Cell membranes expressing the target human serotonin receptor (e.g., 5-HT2A).

    • Radioligand with high affinity for the target receptor (e.g., [3H]-Ketanserin).

    • Test compound (e.g., this compound, ketanserin).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2).

    • Non-specific binding control (e.g., 10 µM Mianserin).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer.

    • To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a non-labeled ligand.

    • After reaching equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. Functional Antagonist Assay (Calcium Flux Assay for Gq-coupled receptors like 5-HT2A)

This assay measures the ability of an antagonist to block the intracellular signaling cascade initiated by an agonist.

  • Objective: To determine the potency of an antagonist in inhibiting the agonist-induced increase in intracellular calcium concentration.

  • Materials:

    • Cells stably expressing the target Gq-coupled serotonin receptor (e.g., HEK293 cells with 5-HT2A).

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Agonist (e.g., Serotonin).

    • Test antagonist.

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Fluorometric imaging plate reader.

  • Procedure:

    • Cells are seeded in a microplate and loaded with the calcium-sensitive dye.

    • The cells are then pre-incubated with varying concentrations of the test antagonist.

    • Following pre-incubation, the cells are stimulated with a fixed concentration of the agonist (typically the EC80 concentration).

    • The change in fluorescence, corresponding to the change in intracellular calcium levels, is measured in real-time.

  • Data Analysis:

    • The antagonist's effect is quantified by the inhibition of the agonist-induced response.

    • The IC50 value, the concentration of the antagonist that produces 50% of its maximal inhibition, is determined from the concentration-response curve.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in serotonin receptor antagonism and the experimental procedures to measure it can aid in understanding. The following diagrams, created using the DOT language, illustrate these concepts.

serotonin_signaling cluster_membrane Cell Membrane 5HT_Receptor 5-HT2A Receptor G_Protein Gq/11 5HT_Receptor->G_Protein Activates Serotonin Serotonin (Agonist) Serotonin->5HT_Receptor Activates Antagonist Antagonist (e.g., Ketanserin) Antagonist->5HT_Receptor Blocks PLC Phospholipase C G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Caption: 5-HT2A Receptor Signaling Pathway.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (Expressing 5-HT Receptor) Membrane_Prep Membrane Preparation Cell_Culture->Membrane_Prep Incubation Incubation (Membranes + Radioligand + Antagonist) Membrane_Prep->Incubation Compound_Prep Compound Dilution (Antagonist & Radioligand) Compound_Prep->Incubation Filtration Filtration (Separate Bound from Free) Incubation->Filtration Quantification Scintillation Counting Filtration->Quantification IC50_Calc IC50 Determination Quantification->IC50_Calc Ki_Calc Ki Calculation (Cheng-Prusoff) IC50_Calc->Ki_Calc Results Comparative Efficacy Data Ki_Calc->Results

Caption: Radioligand Binding Assay Workflow.

A Comparative Analysis of PAR-4 Antagonists: The Role of the Nitro Group in Efficacy and Potency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Protease-Activated Receptor 4 (PAR-4) antagonists, with a specific focus on the influence of a nitro group on their performance. PAR-4, a G-protein coupled receptor, is a key player in thrombus formation and has emerged as a promising target for novel antiplatelet therapies. This analysis, supported by experimental data, aims to inform the selection and development of PAR-4 inhibitors.

Introduction to PAR-4 Signaling

Protease-Activated Receptor 4 (PAR-4) is activated by thrombin, leading to sustained intracellular signaling that is critical for the formation of a stable thrombus. Upon activation, PAR-4 couples to Gq and G12/13 proteins. This initiates downstream signaling cascades, including the activation of Phospholipase C (PLC), leading to increased intracellular calcium and subsequent platelet activation and aggregation. Due to its role in the later, sustained phase of platelet activation, targeting PAR-4 is hypothesized to offer a safer antiplatelet strategy with a reduced risk of bleeding compared to agents that target initial platelet activation.

Comparative Efficacy of PAR-4 Antagonists

The inhibitory potency of PAR-4 antagonists is a critical determinant of their therapeutic potential. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an antagonist required to inhibit a biological response by 50%. The following tables summarize the in vitro efficacy of a nitro-containing PAR-4 antagonist and several non-nitro counterparts against PAR-4 activation.

Data Presentation
Compound Core Scaffold Nitro Group PAR-4 IC50 (nM) Selectivity vs PAR-1 Reference
ML354Indole (B1671886)Yes140>71-fold[1][2]
Compound 1 IndoleNo66Not specified[1]
YD-3IndazoleNo130Selective for PAR-4[3]
BMS-986120ImidazothiadiazoleNo< 10Highly Selective[4]

Key Insights:

  • The indole-based antagonist ML354 , which contains a nitro group, demonstrates potent PAR-4 inhibition with an IC50 of 140 nM and good selectivity over PAR-1.[1][2]

  • Interestingly, a non-nitro indole-based antagonist, Compound 1 , shows a slightly higher potency with an IC50 of 66 nM, suggesting that the indole scaffold itself is a viable core for potent PAR-4 antagonism.[1]

  • However, attempts to directly remove the nitro group from the ML354 scaffold proved detrimental to its PAR-4 activity, indicating that in this specific chemical context, the nitro functionality is crucial for its inhibitory effect.[1]

  • Other non-nitro antagonists with different core structures, such as the indazole-based YD-3 and the highly potent imidazothiadiazole-based BMS-986120 , also exhibit strong PAR-4 inhibition, highlighting the diversity of chemical scaffolds that can effectively target this receptor.[3][4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay measures the extent of platelet aggregation in response to a specific PAR-4 agonist, providing a functional readout of antagonist efficacy.

1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

  • Collect whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate (B86180) (9 parts blood to 1 part citrate).
  • To obtain PRP, centrifuge the whole blood at 150-200 x g for 10-15 minutes at room temperature. Carefully collect the upper PRP layer.[5][6]
  • To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 2500 x g) for 15-20 minutes. The supernatant is the PPP and serves as a blank (100% aggregation).[7]

2. Assay Procedure:

  • Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP from the same donor.
  • Pre-warm the PRP samples to 37°C.
  • Place a cuvette with PRP in a light transmission aggregometer and establish a baseline of 0% aggregation. Use a cuvette with PPP to set the 100% aggregation baseline.[6]
  • Add the PAR-4 antagonist at various concentrations (or vehicle control) to the PRP and incubate for a specified time.
  • Initiate platelet aggregation by adding a PAR-4 specific agonist peptide (e.g., AYPGKF-NH2).
  • Record the change in light transmission over time as platelets aggregate.

3. Data Analysis:

  • The maximum percentage of aggregation is determined for each concentration of the antagonist.
  • Plot the percentage of inhibition against the antagonist concentration to determine the IC50 value.

Intracellular Calcium Mobilization Assay

This assay measures the ability of a PAR-4 antagonist to block the increase in intracellular calcium concentration ([Ca²⁺]i) induced by a PAR-4 agonist.

1. Platelet Preparation and Dye Loading:

  • Prepare washed platelets from whole blood by centrifugation and resuspend them in a suitable buffer (e.g., Tyrode's buffer).
  • Load the platelets with a calcium-sensitive fluorescent dye, such as Fura-2 AM (acetoxymethyl ester). This is typically done by incubating the platelets with 2-5 µM Fura-2 AM for 30-60 minutes at 37°C in the dark.[8] The AM ester allows the dye to cross the cell membrane.

2. Measurement of [Ca²⁺]i:

  • After loading, wash the platelets to remove extracellular dye.
  • Resuspend the dye-loaded platelets in a buffer containing calcium.
  • Place the platelet suspension in a fluorometer or a fluorescence plate reader.
  • Add the PAR-4 antagonist at various concentrations (or vehicle control) and incubate.
  • Add a PAR-4 agonist to stimulate the platelets.
  • Measure the fluorescence intensity at two excitation wavelengths (typically 340 nm and 380 nm for Fura-2) and a single emission wavelength (~510 nm).[9][10]

3. Data Analysis:

  • The ratio of the fluorescence intensities at the two excitation wavelengths is calculated, which is proportional to the intracellular calcium concentration.
  • The inhibitory effect of the antagonist is determined by the reduction in the peak calcium response.
  • Plot the percentage of inhibition against the antagonist concentration to calculate the IC50 value.

Visualizing the Molecular Landscape

To better understand the biological context and experimental procedures, the following diagrams have been generated.

PAR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Thrombin Thrombin PAR4 PAR-4 Receptor Thrombin->PAR4 activates PAR4_AP PAR-4 Agonist Peptide PAR4_AP->PAR4 activates Antagonist PAR-4 Antagonist Antagonist->PAR4 inhibits Gq Gq PAR4->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release induces PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release->PKC activates Platelet_Activation Platelet Activation (Aggregation, Secretion) PKC->Platelet_Activation leads to Experimental_Workflow cluster_LTA Light Transmission Aggregometry cluster_Ca Calcium Mobilization Assay LTA_start Start: Whole Blood Collection PRP_prep PRP/PPP Preparation (Centrifugation) LTA_start->PRP_prep PRP_incub PRP Incubation with Antagonist/Vehicle PRP_prep->PRP_incub Agonist_add_LTA Addition of PAR-4 Agonist PRP_incub->Agonist_add_LTA LTA_measure Measure Light Transmission Agonist_add_LTA->LTA_measure LTA_analysis Data Analysis: % Aggregation vs. Time (IC50 Determination) LTA_measure->LTA_analysis LTA_end End LTA_analysis->LTA_end Ca_start Start: Washed Platelet Preparation Dye_load Fura-2 AM Dye Loading Ca_start->Dye_load Platelet_incub Incubation with Antagonist/Vehicle Dye_load->Platelet_incub Agonist_add_Ca Addition of PAR-4 Agonist Platelet_incub->Agonist_add_Ca Fluorescence_measure Measure Fluorescence (Ex: 340/380nm, Em: 510nm) Agonist_add_Ca->Fluorescence_measure Ca_analysis Data Analysis: Fluorescence Ratio (IC50 Determination) Fluorescence_measure->Ca_analysis Ca_end End Ca_analysis->Ca_end

References

Assessing the Antiproliferative Effects of 4-Nitroindole Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole (B1671886) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities. Among its derivatives, nitroindoles have garnered attention for their potential as anticancer agents. While extensive research has focused on 5-nitro and 7-nitroindole (B1294693) derivatives, the antiproliferative effects of 4-nitroindole compounds remain a less explored, yet potentially promising, area of study. This guide provides a comparative analysis of the available data on the anticancer properties of this compound derivatives, contextualized with data from other nitro-substituted indole analogs to offer a broader perspective for researchers in oncology and drug development.

Data Presentation: Comparative Antiproliferative Activity

Quantitative data on the antiproliferative effects of this compound derivatives are limited in the currently available literature. However, some studies have reported the half-maximal inhibitory concentration (IC50) values for specific this compound-containing compounds against various cancer cell lines. The following table summarizes this data and includes values for related nitro-substituted compounds for comparative purposes.

Compound ClassSpecific Derivative/AnalogCancer Cell LineIC50 (µM)Reference
This compound Conjugate Chalcone conjugate with a 4-NO2 groupMCF-7 (Breast)14.5[1]
HepG2 (Liver)18.3[1]
Structurally Related Analog Spiro-analog with a 4-nitrophenyl groupMCF-7 (Breast)2.13[2]
5-Nitroindole (B16589) Derivatives Pyrrolidine-substituted 5-nitroindole (Compound 5)HeLa (Cervical)5.08 ± 0.91[3]
Pyrrolidine-substituted 5-nitroindole (Compound 7)HeLa (Cervical)5.89 ± 0.73[3]

Experimental Protocols

The evaluation of the antiproliferative activity of novel compounds is a critical step in cancer drug discovery. The following are detailed methodologies for two common assays used to determine the cytotoxic and cytostatic effects of chemical compounds on cancer cell lines.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound compound in the complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.

Alamar Blue (Resazurin) Assay

The Alamar Blue assay incorporates a cell-permeable, non-fluorescent blue dye, resazurin, which is reduced by the metabolic activity of viable cells to the highly fluorescent pink compound, resorufin.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound compound

  • Alamar Blue reagent

  • 96-well plates (black plates for fluorescence measurement are recommended)

  • Fluorescence microplate reader

Protocol:

  • Cell Seeding and Compound Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Alamar Blue Addition: After the desired incubation period with the compound, add Alamar Blue reagent to each well to a final concentration of 10% of the total volume.

  • Incubation: Incubate the plates for 1-4 hours at 37°C, protected from direct light.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • Data Analysis: Calculate the percentage of viable cells compared to the control and determine the IC50 value from the dose-response curve.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates a general experimental workflow for assessing the antiproliferative effects of this compound compounds.

G cluster_workflow Experimental Workflow start Start: Synthesize/Acquire this compound Compound cell_culture Cell Culture: Maintain and passage cancer cell lines start->cell_culture seeding Plate Seeding: Seed cells into 96-well plates cell_culture->seeding treatment Compound Treatment: Expose cells to serial dilutions of the compound seeding->treatment incubation Incubation: 24, 48, or 72 hours treatment->incubation assay Viability Assay: MTT or Alamar Blue incubation->assay measurement Data Acquisition: Measure absorbance or fluorescence assay->measurement analysis Data Analysis: Calculate IC50 values measurement->analysis end End: Determine Antiproliferative Effect analysis->end G cluster_pathway Hypothesized Signaling Pathway for this compound Compounds compound This compound Compound cell Cancer Cell compound->cell Enters ros Increased ROS Production cell->ros Induces stress Oxidative Stress ros->stress mtdna Mitochondrial Damage stress->mtdna cytc Cytochrome c Release mtdna->cytc casp9 Caspase-9 Activation cytc->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

References

Validation of Heterocyclic Intermediates in the Synthesis of CGRP Receptor Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of potent and selective Calcitonin Gene-Related Peptide (CGRP) receptor antagonists has marked a significant advancement in the treatment of migraine. The synthesis of these complex molecules relies on the efficient and stereoselective construction of key intermediates. While various heterocyclic scaffolds have been explored, this guide focuses on the validation of a pivotal intermediate in the synthesis of the approved CGRP receptor antagonist, rimegepant (B610484). This guide also provides a comparative analysis of different synthetic strategies for this intermediate and discusses the potential of indole-based structures, such as 4-nitroindole, as valuable precursors in the broader context of CGRP antagonist development.

I. The Central Role of (R)-9-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one in Rimegepant Synthesis

Rimegepant is a small molecule CGRP receptor antagonist approved for the acute and preventive treatment of migraine.[1] A critical chiral intermediate in its synthesis is (R)-9-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one. The stereochemistry of this intermediate is crucial for the final drug's efficacy and safety.

II. Comparative Synthesis and Validation of a Key Rimegepant Intermediate

The synthesis of (R)-9-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one from 7,8-dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione presents a significant challenge due to the presence of two chemically similar carbonyl groups.[1] Achieving high regio- and enantioselectivity is paramount. Below is a comparison of two prominent methods for this key transformation.

Table 1: Comparison of Synthetic Methods for the Key Rimegepant Intermediate

ParameterRu-Catalyzed Asymmetric Transfer Hydrogenation (ATH)Enzymatic Reduction (Transaminase)
Starting Material 7,8-dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione(6S,9R)-6-(2,3-difluorophenyl)-9-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one
Key Reagents/Catalyst Ru-catalyst (e.g., CAT05), Formic Acid, DIPEAEngineered Transaminase
Solvent DichloromethaneBuffer (pH 9.0) with DMSO
Yield 92.1%[1]80.2% (after crystallization)[2]
Purity >99.8%[1]99.9% (HPLC)[2]
Enantiomeric Excess (ee) 99.9%[1]>99.5% (de)[2]
Key Advantages High yield and enantioselectivity, scalable.[1]High stereoselectivity, operates under mild aqueous conditions.[2]
Key Challenges Requires screening of catalysts and reaction conditions.[1]Requires protein engineering to achieve desired activity and substrate scope.[2]

III. Experimental Protocols

A. Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

This method provides a highly efficient and scalable process for the synthesis of the key rimegepant intermediate.[1]

  • Materials: 7,8-dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione, Ru-catalyst (CAT05), N,N-diisopropylethylamine (DIPEA), formic acid, dichloromethane.

  • Procedure:

    • To a solution of 7,8-dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione in dichloromethane, the Ru-catalyst (0.5 mol%) and DIPEA are added.

    • Formic acid is then added as the hydrogen source.

    • The reaction mixture is stirred at room temperature until completion.

    • The product is isolated and purified by standard chromatographic techniques.

B. Enzymatic Reductive Amination

An engineered transaminase has been successfully employed for the stereoselective synthesis of a later-stage rimegepant intermediate, showcasing the power of biocatalysis.[2]

  • Materials: (6S,9R)-6-(2,3-difluorophenyl)-9-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one, engineered transaminase, isopropylamine (B41738) (i-PrNH2), DMSO, buffer (pH 9.0).

  • Procedure:

    • The ketone substrate is dissolved in a buffer solution containing DMSO.

    • The engineered transaminase and an excess of isopropylamine are added.

    • The reaction is stirred, and the progress is monitored. A slight flow of nitrogen can be used to remove acetone, a byproduct that can inhibit the reaction.

    • Upon completion, the product is extracted and purified, often through crystallization.

IV. The Potential of Indole-Based Intermediates in CGRP Antagonist Synthesis

While direct evidence for the use of this compound as an intermediate in the synthesis of currently approved CGRP receptor antagonists is not prominent in the reviewed literature, the structural features of many antagonists suggest that indole (B1671886) and its derivatives are highly relevant scaffolds.

Indazole, a bioisostere of indole, has been successfully incorporated into potent CGRP receptor antagonists.[3] The nitrogen atom in the indazole ring can act as a hydrogen bond donor or acceptor, which can be crucial for binding to the CGRP receptor. This suggests that the indole nucleus, with its similar electronic and steric properties, is a promising template for the design of new antagonists.

This compound, specifically, could serve as a versatile intermediate. The nitro group is a strong electron-withdrawing group that can be readily transformed into other functional groups, such as an amino group. This amino functionality could then be used to introduce various side chains to explore the structure-activity relationship (SAR) and optimize the antagonist's properties.

Logical Workflow for Exploring this compound as an Intermediate:

logical_workflow A This compound (Starting Material) B Reduction of Nitro Group (e.g., H2/Pd-C) A->B C 4-Aminoindole B->C D Functionalization of Amino Group (e.g., Acylation, Alkylation) C->D E Diverse Indole Derivatives D->E F Coupling with other key fragments of CGRP antagonists E->F G Novel CGRP Receptor Antagonist Candidates F->G H SAR Studies & Lead Optimization G->H H->G

Caption: Potential synthetic pathway utilizing this compound.

CGRP Signaling Pathway and Antagonist Action:

CGRP_pathway cluster_neuron Trigeminal Neuron cluster_receptor Postsynaptic Cell CGRP_release CGRP Release CGRP_Receptor CGRP Receptor (CLR/RAMP1) CGRP_release->CGRP_Receptor CGRP AC Adenylate Cyclase CGRP_Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Vasodilation Vasodilation & Pain Signaling PKA->Vasodilation Leads to Antagonist CGRP Receptor Antagonist (e.g., Rimegepant) Antagonist->CGRP_Receptor Blocks

Caption: CGRP signaling pathway and the mechanism of action for CGRP receptor antagonists.

V. Conclusion

The successful and scalable synthesis of key chiral intermediates is fundamental to the production of CGRP receptor antagonists. The case of rimegepant's intermediate, (R)-9-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one, highlights the power of both advanced catalytic methods and biocatalysis in achieving high yields and stereoselectivity. While this compound has not been explicitly validated as a direct intermediate in the synthesis of current CGRP antagonists, the established importance of related heterocyclic structures like indazole suggests that indole derivatives are a promising area for future research and development in the quest for novel and improved migraine therapies. The synthetic versatility of this compound makes it an attractive starting point for the generation of diverse chemical libraries for screening against the CGRP receptor.

References

Safety Operating Guide

Navigating the Safe Disposal of 4-Nitroindole: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research, scientific analysis, and drug development, the meticulous management of chemical waste is paramount to ensuring a safe and compliant operational environment. This guide provides essential, step-by-step procedures for the proper disposal of 4-Nitroindole, a compound requiring careful handling due to its potential hazards. Adherence to these protocols is critical for personnel safety and environmental protection.

Hazard Profile and Safety Summary

This compound (CAS No. 4769-97-5) is an aromatic nitro compound. While specific toxicological data is not extensively detailed in readily available literature, aromatic nitro compounds as a class are often toxic, and may be harmful if inhaled, swallowed, or absorbed through the skin, potentially causing respiratory tract, skin, and eye irritation.[1] Therefore, it is mandatory to treat this compound and any contaminated materials as hazardous waste.[2][3]

Key Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[1][2][3]

  • Ventilation: Handle this compound in a well-ventilated fume hood to minimize inhalation exposure.[3]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[1]

Quantitative Data Summary
PropertyValue
CAS Number 4769-97-5[4]
Molecular Formula C₈H₆N₂O₂[4][1]
Molecular Weight 162.15 g/mol [4][1]
Melting Point 205-207 °C[4]
Appearance Yellow-orange powder[1]
Storage Class 11 - Combustible Solids[4]

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound and its contaminated materials is to manage them as hazardous waste through a licensed and approved waste disposal company.[1] On-site treatment is not a suitable option.[5]

Waste Segregation and Collection

Proper segregation is a critical first step to prevent dangerous reactions and ensure correct disposal.[5]

  • Solid Waste:

    • Collect surplus or expired this compound in a designated, clearly labeled hazardous waste container.[2]

    • The container must be robust, chemically resistant (e.g., high-density polyethylene (B3416737) - HDPE), and have a secure, tight-fitting lid.[2][3][5]

  • Solutions:

    • If this compound is in a solvent, collect it in a designated liquid hazardous waste container.[2]

    • Ensure the solvent is compatible with other contents in the container. Segregate halogenated and non-halogenated solvent waste.[6][7]

  • Contaminated Materials:

    • Any materials contaminated with this compound, such as pipette tips, gloves, and absorbent pads from spill clean-ups, must also be collected as hazardous waste.[3][6]

    • Chemically contaminated broken glass and sharps must be placed in a labeled, puncture-proof container.[6]

Labeling

Properly label the hazardous waste container with the following information:[2][5][6]

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • Associated hazards (e.g., "Toxic," "Irritant")

  • The date of accumulation

  • The name of the principal investigator or lab manager

Storage
  • Store the hazardous waste container in a designated, well-ventilated, and secure area.[2]

  • The storage area should have secondary containment to prevent the spread of material in case of a leak.[2]

  • Do not mix this waste stream with incompatible materials such as strong oxidizing agents, strong bases, acids, or aqueous waste.[1][3][5][8]

Disposal
  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup.[2][3]

  • Provide the disposal company with all available information, including the Safety Data Sheet (SDS) for this compound.[2]

  • The most probable method of disposal for nitro compounds is high-temperature incineration at a permitted facility.[3]

Spill Response
  • Minor Spills:

    • Evacuate the immediate area and eliminate ignition sources.[3]

    • Wearing appropriate PPE, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels.[3]

    • Collect the absorbed material and any contaminated surfaces into a sealed, properly labeled container for hazardous waste disposal.[3]

  • Major Spills:

    • Contact your institution's EHS department immediately.[3]

Experimental Protocols and Workflows

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G This compound Disposal Workflow cluster_0 Preparation & Collection cluster_1 Segregation cluster_2 Storage & Labeling cluster_3 Final Disposal A Identify this compound Waste (Solid, Liquid, Contaminated) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select Compatible & Labeled Waste Container B->C D Segregate Waste Streams: - Solid this compound - Solutions (Halogenated/Non-Halogenated) - Contaminated Sharps/Debris C->D E Properly Label Container: 'Hazardous Waste', Chemical Name, Hazards, Date D->E F Store in Designated, Secure, & Ventilated Area with Secondary Containment E->F G Contact EHS or Licensed Hazardous Waste Company F->G H Provide SDS and Waste Information G->H I Arrange for Pickup and Off-site Disposal (e.g., Incineration) H->I

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Nitroindole
Reactant of Route 2
Reactant of Route 2
4-Nitroindole

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。